Vamorolone
Description
This compound is a novel and fully synthetic glucocorticoid developed by Santhera Pharmaceuticals. It is used to manage inflammation and immune dysregulation in patients with Duchenne muscular dystrophy (DMD), a neuromuscular disorder characterized by the insidious regression of neuromuscular function and the most common form of muscular dystrophy in the United States. Corticosteroid therapy is the current standard of care for DMD despite relatively high rates of adverse effects. This compound is positioned as having a more tolerable adverse effect profile than other corticosteroids owing to its unique receptor binding profile, thus providing an additional treatment option in patients for whom corticosteroid adverse effects are intolerable or otherwise unacceptable. this compound was approved by the FDA in October 2023 for the management of DMD in patients ≥2 years of age. In December 2023, it was approved in the EU for the treatment of patients ≥4 years of age.
This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927527 | |
| Record name | Vamorolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-41-1 | |
| Record name | (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vamorolone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vamorolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vamorolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAMOROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP29XMB43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vamorolone: A Dissociative Steroid Re-engineering Glucocorticoid Therapy
An In-Depth Technical Guide on the Mechanism of Action of Vamorolone for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AGAMREE®) represents a significant advancement in steroidal therapy, engineered to dissociate the anti-inflammatory effects of traditional glucocorticoids from their associated adverse side effects. As a first-in-class dissociative steroid, this compound's mechanism of action is characterized by its differential modulation of the glucocorticoid and mineralocorticoid receptors. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, supported by quantitative data from pivotal clinical trials and detailed descriptions of key experimental methodologies. The information is tailored for an audience of researchers, scientists, and professionals in drug development, offering a granular understanding of this compound's unique pharmacological profile.
Introduction to this compound's Dissociative Properties
Traditional glucocorticoids, such as prednisone and deflazacort, are potent anti-inflammatory agents that have been the standard of care for conditions like Duchenne muscular dystrophy (DMD). Their therapeutic efficacy is primarily mediated through the glucocorticoid receptor (GR), a nuclear receptor that, upon ligand binding, modulates gene expression. However, their long-term use is fraught with a wide range of side effects, including growth stunting, bone fragility, metabolic disturbances, and Cushingoid features.[1][2] These adverse effects are largely attributed to the transactivation of specific genes by the GR.
This compound is a synthetic steroid designed to uncouple these pathways.[2] It retains the anti-inflammatory properties of glucocorticoids, which are mediated by transrepression of pro-inflammatory signaling pathways like NF-κB, while minimizing the transactivation of genes associated with side effects.[1][3] This "dissociative" activity is central to its improved safety profile. Furthermore, unlike traditional glucocorticoids that can act as agonists at the mineralocorticoid receptor (MR), this compound functions as an MR antagonist, a property that may confer cardioprotective benefits.[4][5][6]
Molecular Mechanism of Action
This compound's unique pharmacological profile stems from its distinct interactions with the glucocorticoid and mineralocorticoid receptors.
Glucocorticoid Receptor (GR) Modulation: Dissociation of Transrepression and Transactivation
Upon entering the cell, this compound binds to the cytosolic GR, inducing a conformational change that allows the complex to translocate to the nucleus.[2] Here, it exerts its anti-inflammatory effects primarily through transrepression . The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] By preventing NF-κB from binding to its DNA response elements, this compound suppresses the expression of a cascade of inflammatory mediators, including cytokines and chemokines.[3]
In contrast, the transactivation pathway, which is responsible for many of the side effects of traditional glucocorticoids, is significantly attenuated with this compound.[1][3] This is attributed to structural differences between this compound and conventional corticosteroids, which alter the interaction of the ligand-receptor complex with glucocorticoid response elements (GREs) in the DNA. This leads to a reduced capacity to upregulate the expression of genes associated with metabolic disturbances and other adverse effects.
Below is a diagram illustrating the differential signaling of traditional glucocorticoids and this compound through the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathways.
Mineralocorticoid Receptor (MR) Antagonism
In addition to its effects on the GR, this compound acts as an antagonist at the mineralocorticoid receptor.[4][5][6] This is in stark contrast to traditional glucocorticoids like prednisone, which are MR agonists. MR activation in cardiac tissue is implicated in fibrosis and cardiac dysfunction. By blocking this receptor, this compound may offer a cardioprotective effect, a significant advantage in diseases like DMD where cardiomyopathy is a leading cause of mortality.
The LIONHEART study provided clinical evidence for this compound's MR antagonist activity, demonstrating a statistically significant increase in the urinary sodium/potassium ratio in healthy adult males following a fludrocortisone challenge, compared to placebo (p < 0.0001).[4][6]
The diagram below illustrates the opposing effects of traditional glucocorticoids and this compound on the mineralocorticoid receptor.
Caption: Mineralocorticoid Receptor Signaling Comparison.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in several clinical trials, most notably the VISION-DMD study. The following tables summarize key quantitative data from these trials, comparing this compound to placebo and prednisone.
Efficacy Outcomes in Duchenne Muscular Dystrophy
The VISION-DMD trial was a randomized, double-blind, placebo- and prednisone-controlled study in boys with DMD.[2][7] Efficacy was assessed using several motor function tests.
Table 1: Change from Baseline in Motor Function Tests at 24 Weeks (VISION-DMD)
| Outcome Measure | This compound 6 mg/kg/day (LSM Change) | Placebo (LSM Change) | Prednisone 0.75 mg/kg/day (LSM Change) |
| Time to Stand (TTSTAND) Velocity (rises/sec) | 0.05 | -0.01 | 0.05 |
| 6-Minute Walk Test (6MWT) (meters) | 28.3 | -13.3 | 40 |
| Time to Run/Walk 10m (TTRW) Velocity (m/sec) | 0.26 | 0.01 | 0.26 |
| Time to Climb 4 Stairs (TTCLIMB) Velocity (climbs/sec) | Not Reported | Not Reported | Not Reported |
| North Star Ambulatory Assessment (NSAA) Total Score | Not Reported | Not Reported | 4.7 |
LSM: Least Squares Mean
A meta-analysis of five studies involving 370 patients showed that this compound significantly improved TTSTAND velocity (MD = -0.03), TTRW velocity (MD = -0.11), and TTCLIMB velocity (MD = -0.04) compared to traditional glucocorticoids.[8]
Safety Outcomes: Bone Health and Growth
A key differentiator of this compound is its improved safety profile, particularly concerning bone health and growth.
Table 2: Change from Baseline in Bone Turnover Markers and Growth at 24 Weeks (VISION-DMD)
| Outcome Measure | This compound 6 mg/kg/day (Mean Change) | Prednisone 0.75 mg/kg/day (Mean Change) |
| Osteocalcin (ng/mL) | -0.17 | -15.5 |
| P1NP (ng/mL) | -7.9 | -143.7 |
| CTX-1 (pg/mL) | 110 | -320 |
| Height Percentile | +3.86 | -1.88 |
P1NP: Procollagen type I N-terminal propeptide; CTX-1: C-terminal telopeptide of type I collagen
The data clearly indicate that while prednisone leads to a significant decline in markers of bone formation and turnover, this compound does not have this detrimental effect.[2] Similarly, prednisone was associated with a decline in height percentile, whereas boys treated with this compound showed continued growth.[2][9]
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology:
-
Reagents: Human recombinant GR, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red), and test compounds (this compound, dexamethasone as a positive control).
-
Procedure: The assay is typically performed in a microplate format. A constant concentration of GR and the fluorescent ligand are incubated with serial dilutions of the test compound.
-
Detection: The binding of the fluorescent ligand to the GR is measured using fluorescence polarization. When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly, resulting in high fluorescence polarization. If a test compound competes for binding, it displaces the fluorescent ligand, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the compound for the GR.
The workflow for a GR competitive binding assay is depicted below.
Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.
GR-Mediated Transactivation Assay
Objective: To quantify the ability of this compound to activate gene expression through the glucocorticoid receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) is transiently transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
Treatment: The transfected cells are treated with varying concentrations of this compound, dexamethasone (positive control), or vehicle (negative control).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the transactivation potential of the compounds.
NF-κB Inhibition Assay
Objective: To assess the ability of this compound to inhibit NF-κB signaling.
Methodology:
-
Cell Culture and Stimulation: A cell line with a robust NF-κB response (e.g., HEK293 or a macrophage cell line) is used. The cells are pre-treated with different concentrations of this compound or a positive control (e.g., a known NF-κB inhibitor) for a defined period. Subsequently, NF-κB signaling is activated by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Reporter Gene Assay: Similar to the transactivation assay, cells can be co-transfected with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene like luciferase. The inhibitory effect of this compound is quantified by the reduction in luciferase activity.
-
Cytokine Measurement: Alternatively, the expression or secretion of NF-κB target genes, such as interleukin-6 (IL-6) or interleukin-8 (IL-8), can be measured by quantitative PCR (qPCR) or an enzyme-linked immunosorbent assay (ELISA), respectively.
-
Data Analysis: The percentage of inhibition of NF-κB activity or target gene expression is calculated relative to the stimulated control (cells treated with the inflammatory stimulus but not the test compound).
Conclusion
This compound's mechanism of action as a dissociative steroid marks a paradigm shift in the therapeutic use of glucocorticoids. By selectively modulating the glucocorticoid receptor to favor transrepression over transactivation and by acting as a mineralocorticoid receptor antagonist, this compound offers the potential for a significantly improved safety and tolerability profile compared to traditional corticosteroids. The quantitative data from clinical trials in Duchenne muscular dystrophy provide compelling evidence for its efficacy in improving motor function while mitigating hallmark steroid-associated side effects such as growth impairment and negative impacts on bone health. For researchers and drug development professionals, this compound serves as a prime example of how a nuanced understanding of receptor biology and signaling pathways can lead to the rational design of safer and more effective therapies. Continued investigation into its long-term effects and its potential applications in other inflammatory and autoimmune diseases is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. duchenneuk.org [duchenneuk.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Santhera: LIONHEART Study Confirms this compound's Unique Role As Mineralocorticoid Receptor Antagonist | Nasdaq [nasdaq.com]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. This compound Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]
- 8. This compound Versus Traditional Glucocorticoids in Duchenne Muscular Dystrophy: A Review and Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone: A Dissociative Selective Glucocorticoid Receptor Agonist for Duchenne Muscular Dystrophy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vamorolone (Agamree®) is a first-in-class dissociative steroidal anti-inflammatory drug that represents a significant advancement in the treatment of Duchenne muscular dystrophy (DMD). As a selective glucocorticoid receptor (GR) agonist, this compound is engineered to separate the anti-inflammatory and immunosuppressive benefits of corticosteroids from their associated adverse effects. This is achieved through a unique mechanism of action that involves retaining the transrepression of pro-inflammatory pathways, such as NF-κB, while minimizing the transactivation of genes linked to metabolic, bone, and other side effects. Furthermore, this compound exhibits antagonist activity at the mineralocorticoid receptor (MR), a feature that may confer cardioprotective benefits. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from pivotal clinical trials, and detailed experimental protocols for its characterization.
Introduction: The Unmet Need in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a rare and severe X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] The underlying cause is a mutation in the gene encoding dystrophin, a protein essential for maintaining muscle fiber integrity.[2] Chronic inflammation is a key feature of DMD pathophysiology, contributing significantly to muscle damage.[3] For decades, conventional glucocorticoids like prednisone and deflazacort have been the standard of care, slowing disease progression by suppressing inflammation.[1] However, their long-term use is fraught with a wide range of debilitating side effects, including growth stunting, bone fragility, metabolic disturbances, and behavioral issues, which often limit their clinical utility and impact the quality of life of patients.[1][4] This has driven the search for safer, more targeted anti-inflammatory therapies.
This compound: A Novel Dissociative Steroid
This compound is a synthetic corticosteroid designed to address the limitations of traditional glucocorticoids.[5] Its chemical structure, 17α,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione, is a derivative of prednisolone but with a critical modification: a Δ9,11 double bond in place of the 11β-hydroxyl group.[5] This structural change is fundamental to its "dissociative" properties, enabling it to selectively modulate glucocorticoid receptor activity.[5]
Mechanism of Action: Uncoupling Efficacy from Side Effects
This compound's therapeutic effects stem from its differential engagement of the glucocorticoid receptor's downstream signaling pathways.[6][7]
-
Transrepression (Anti-inflammatory Efficacy): this compound, upon binding to the GR, forms a monomeric complex that translocates to the nucleus. This complex effectively inhibits pro-inflammatory transcription factors, most notably NF-κB, by interfering with their activity.[6][7] This "transrepression" is the primary mechanism behind its potent anti-inflammatory effects, which are comparable to those of traditional corticosteroids.[7]
-
Reduced Transactivation (Improved Safety Profile): Classical glucocorticoids dimerize upon binding to the GR and activate the transcription of a wide array of genes through glucocorticoid response elements (GREs).[6] This "transactivation" is associated with many of the undesirable side effects of steroid therapy.[6] The unique structure of this compound hinders the formation of these GR dimers, leading to significantly reduced transactivation of GRE-mediated genes.[6] This dissociation of transrepression from transactivation is the cornerstone of this compound's improved safety profile.
-
Mineralocorticoid Receptor Antagonism: Unlike conventional glucocorticoids that can act as agonists at the mineralocorticoid receptor, this compound functions as an antagonist.[7] This activity may help to mitigate fluid retention and offer potential cardioprotective benefits in DMD patients, who are at high risk of cardiomyopathy.[7]
-
Membrane Stabilization: Preclinical studies suggest that this compound also possesses membrane-stabilizing properties, which may further protect muscle fibers from damage.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical workflow for its preclinical evaluation.
Caption: this compound's selective GR modulation.
Caption: this compound's preclinical testing workflow.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a series of clinical trials, most notably the VISION-DMD study, a Phase IIb randomized, double-blind, placebo- and active-controlled trial.[9] The following tables summarize key quantitative findings.
Table 1: Efficacy Outcomes in the VISION-DMD Trial (24-Week Data)
| Outcome Measure | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Time to Stand (TTSTAND) Velocity (rises/sec), Change from Baseline | 0.05 (p=0.002 vs placebo)[5] | 0.02[10] | 0.06[10] | -0.01[5] |
| 6-Minute Walk Test (6MWT) Distance (meters), Change from Baseline | 28.3[3] | 23.9[3] | 25.5[10] | -13.3[3] |
| Time to Run/Walk 10m (TTRW) Velocity (m/sec), Change from Baseline | 0.26[3] | 0.15[10] | 0.28[10] | 0.01[3] |
| North Star Ambulatory Assessment (NSAA) Score, Change from Baseline | 2.7[10] | 2.0[10] | 3.3[10] | -1.9[10] |
Table 2: Safety and Tolerability Biomarkers in the VISION-DMD Trial (24-Week Data)
| Biomarker | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | p-value |
| Height Percentile, Change from Baseline | +3.86[10] | -1.88[10] | 0.02[10] |
| Osteocalcin (ng/mL), Change from Baseline | -0.17[3] | -15.5[3] | - |
| Procollagen Type 1 N-terminal Propeptide (P1NP) (ng/mL), Change from Baseline | -7.9[3] | -143.7[3] | - |
| C-terminal Telopeptide of Type 1 Collagen (CTX-1) (pg/mL), Change from Baseline | +110[3] | -320[3] | - |
| Adrenal Insufficiency (Morning Cortisol < 5 µg/dL) | Dose-dependent increase[11] | Profound suppression[11] | - |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours[12] |
| Terminal Elimination Half-life | ~2 hours[12] |
| Apparent Volume of Distribution (Vd/F) | 162 L (in a 20 kg patient)[12] |
| Protein Binding | 88.1%[12] |
| Metabolism | CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17[12] |
| Excretion | ~48% in urine, ~30% in feces[12] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used in the preclinical characterization of this compound, based on published literature.
Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Reporter Assays
-
Objective: To determine the agonist or antagonist activity of this compound on GR and MR.
-
Methodology (based on Heier et al., 2019):
-
Cell Culture and Transfection: A stable MR reporter cell line is used. For GR assays, cells are transfected with a GR expression vector and a luciferase reporter plasmid containing GREs.
-
Agonist Assay: Cells are treated with varying concentrations of this compound, prednisolone (positive control for GR and MR agonism), or aldosterone (positive control for MR agonism).
-
Antagonist Assay: Cells are treated with a constant concentration of an agonist (e.g., aldosterone for MR) in combination with varying concentrations of this compound, eplerenone (MR antagonist control), or spironolactone (MR antagonist control).
-
Luciferase Activity Measurement: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells), and dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
-
NF-κB Inhibition Assay (in vitro)
-
Objective: To quantify the anti-inflammatory, transrepressive activity of this compound.
-
Methodology (based on Heier et al., 2019):
-
Cell Culture: RAW 264.7 macrophages or C2C12 myoblasts are cultured. For myoblasts, differentiation into myotubes may be induced.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM), prednisolone (positive control), deflazacort (positive control), or vehicle for a specified time (e.g., 30 minutes to 24 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to the cell culture medium.
-
Gene Expression Analysis (qRT-PCR): After a defined incubation period (e.g., 24 hours), total RNA is extracted from the cells. The expression of NF-κB target genes, such as Il1b, Il6, Irf1, and Mcp1, is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene.
-
Protein Level Analysis (ELISA/AlphaLISA): Cell culture supernatant is collected to measure the protein levels of secreted cytokines (e.g., IL-1β, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.
-
Cell Membrane Stabilization Assay
-
Objective: To assess the ability of this compound to protect the cell membrane from injury and enhance repair.
-
Methodology (based on Sreetama et al., 2018):
-
Cell Culture: Primary myoblasts from DMD patients or dysferlin-deficient mouse models are cultured on glass-bottom dishes.
-
Drug Treatment: Cells are treated with this compound (e.g., 10, 50, or 100 µM) or prednisolone for a specified duration.
-
Membrane Injury: A localized injury is created on the plasma membrane of a single cell using a pulsed laser (laser ablation) in the presence of a membrane-impermeable fluorescent dye (e.g., FM 1-43).
-
Live-Cell Imaging: The influx of the fluorescent dye into the cell's cytoplasm through the membrane wound is monitored over time using time-lapse fluorescence microscopy.
-
Data Analysis: The rate and extent of dye entry are quantified. A rapid plateau in fluorescence intensity indicates successful and efficient membrane repair, as the pore is sealed, preventing further dye influx. The percentage of cells that successfully repair their membranes is calculated for each treatment group.
-
In Vivo Efficacy in the mdx Mouse Model of DMD
-
Objective: To evaluate the in vivo efficacy and safety of this compound compared to traditional glucocorticoids.
-
Methodology (based on Heier et al., 2013 and McCormack et al., 2023):
-
Animal Model: The mdx mouse, which has a spontaneous mutation in the dystrophin gene and exhibits a milder DMD-like phenotype, is used.
-
Drug Administration: Mice are treated with daily oral doses of this compound (e.g., 20-45 mg/kg/day), prednisolone (e.g., 5 mg/kg/day), or vehicle over several weeks.
-
Muscle Function Assessment: Functional outcomes are measured using tests such as the four-limb grip strength test and the wire or grid hang test to assess muscle strength and endurance.
-
Histopathological Analysis: At the end of the treatment period, muscle tissues (e.g., diaphragm, quadriceps) are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, fibrosis, and the percentage of centrally nucleated fibers (a marker of muscle regeneration/degeneration cycles).
-
Biomarker Analysis: Serum is collected to measure biomarkers of bone turnover and other safety parameters. Body weight and length are monitored to assess effects on growth.
-
Conclusion
This compound represents a paradigm shift in the treatment of Duchenne muscular dystrophy and potentially other inflammatory conditions. Its novel dissociative mechanism, which separates the beneficial anti-inflammatory effects of glucocorticoid receptor modulation from many of the detrimental side effects, offers a promising therapeutic alternative to conventional corticosteroids. The robust data from clinical trials demonstrating comparable efficacy to prednisone with a markedly improved safety profile, particularly concerning growth and bone health, underscore its potential to become a new standard of care. This technical guide provides a foundational understanding of this compound's pharmacology and clinical performance, intended to support further research and development in the field.
References
- 1. This compound Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]
- 2. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. pnas.org [pnas.org]
- 7. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Stabilization by Modified Steroid Offers a Potential Therapy for Muscular Dystrophy Due to Dysferlin Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Vamorolone's Mineralocorticoid Receptor Antagonist Activity: A Technical Guide
Introduction
Vamorolone (Agamree®) is a first-in-class dissociative steroidal drug approved for the treatment of Duchenne muscular dystrophy (DMD).[1] Unlike traditional glucocorticoids, which can act as agonists at the mineralocorticoid receptor (MR), this compound exhibits a unique dual mechanism of action. It functions as a selective glucocorticoid receptor (GR) agonist, retaining anti-inflammatory properties, while simultaneously acting as a potent antagonist of the mineralocorticoid receptor.[2][3] This MR antagonism is thought to contribute to its cardioprotective effects and differentiate its safety profile from that of conventional corticosteroids.[2][4] This technical guide provides an in-depth overview of the mineralocorticoid receptor antagonist activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Data Presentation
While preclinical and clinical studies have consistently demonstrated the potent mineralocorticoid receptor antagonist activity of this compound, specific IC50 or Ki values for MR binding and antagonism are not consistently reported in the reviewed literature. However, its potency is frequently described as being comparable to that of established MR antagonists like eplerenone and spironolactone.[3] The following tables summarize the available quantitative and qualitative data from key studies.
Table 1: In Vitro Mineralocorticoid Receptor Activity of this compound and Comparators
| Compound | Receptor Activity | Potency | Reference |
| This compound | Antagonist | Similar to Eplerenone | [3] |
| Aldosterone | Agonist | - | [3] |
| Prednisolone | Agonist | - | [3] |
| Eplerenone | Antagonist | - | [3] |
| Spironolactone | Antagonist | - | [3] |
Table 2: In Vivo Effects of this compound on Mineralocorticoid Receptor-Mediated Pathologies
| Study Model | Pathology | Effect of this compound | Comparators | Reference |
| Aldosterone-challenged mice | Increased kidney mass | Prevented increase | Eplerenone, Spironolactone | [5][6] |
| Aldosterone-challenged mice | Hypertension | Prevented increase | Eplerenone, Spironolactone | [3] |
| mdx mice with aldosterone challenge | Cardiomyopathy (fibrosis, increased mass) | Prevented worsening | Eplerenone, Spironolactone | [3][6] |
Table 3: Clinical Evidence of this compound's Mineralocorticoid Receptor Antagonism
| Clinical Trial | Population | Key Finding | Biomarker/Endpoint | Reference |
| LIONHEART | Healthy adult males | Confirmed MR antagonism | Increased urinary sodium/potassium ratio following fludrocortisone challenge | [2][7] |
| VISION-DMD | Boys with DMD | Consistent with MR antagonist effect | Increased serum levels of renin, klotho, and fetuin A and B | [7] |
Experimental Protocols
In Vitro MR Antagonism: Reporter Gene Assay
This protocol is based on the methodology described by Heier et al., 2019.[3]
Objective: To determine the mineralocorticoid receptor antagonist activity of this compound in a cell-based assay.
Materials:
-
Stable cell line expressing the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Cell culture medium and supplements.
-
This compound, aldosterone (agonist), and other test compounds (e.g., eplerenone, spironolactone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the MR reporter cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds (e.g., eplerenone, spironolactone) in the appropriate vehicle (e.g., DMSO).
-
Antagonist Treatment: Pre-treat the cells with the diluted compounds for a specified period (e.g., 1 hour).
-
Agonist Challenge: Add a constant, sub-maximal concentration of aldosterone (e.g., EC80) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
-
Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the antagonist potency.
In Vivo MR Antagonism: Aldosterone Challenge Mouse Model
This protocol is based on the methodology described by Heier et al., 2019.[3][6]
Objective: To evaluate the ability of this compound to block the in vivo effects of aldosterone.
Materials:
-
Wild-type and/or disease model mice (e.g., mdx).
-
This compound, eplerenone, spironolactone, and vehicle control.
-
Aldosterone.
-
Osmotic pumps for continuous aldosterone delivery.
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography).
-
Surgical tools for pump implantation.
-
Histology equipment for tissue analysis.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Pump Implantation: Surgically implant osmotic pumps filled with either aldosterone or vehicle subcutaneously.
-
Drug Administration: Administer this compound or comparator drugs daily via oral gavage at the desired doses. The vehicle group receives the vehicle alone.
-
Treatment Period: Continue daily drug administration for a specified duration (e.g., 6 weeks).
-
Endpoint Measurements:
-
Blood Pressure: Monitor blood pressure regularly throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and collect target organs such as the kidneys and heart.
-
Organ Mass: Measure the wet weight of the kidneys and heart.
-
Histology: Process tissues for histological analysis to assess markers of damage, such as fibrosis (e.g., Sirius Red staining).
-
-
Data Analysis: Compare the endpoint measurements between the different treatment groups to assess the protective effects of this compound against aldosterone-induced pathology.
Clinical Assessment of MR Antagonism: The LIONHEART Trial
This protocol is a summary of the LIONHEART study design.[2][7]
Objective: To confirm the mineralocorticoid receptor antagonist effect of this compound in humans.
Study Design: An open-label, randomized, 3-arm, parallel-group, placebo- and eplerenone-controlled study.
Participants: Healthy adult male subjects.
Procedure:
-
Randomization: Participants are randomized to one of three arms: this compound, eplerenone (positive control), or no treatment (placebo).
-
Fludrocortisone Challenge: All participants receive a fludrocortisone challenge to stimulate mineralocorticoid receptor activity.
-
Urine Collection: Urine samples are collected at various time points.
-
Primary Endpoint: The primary outcome is the urinary sodium-to-potassium (Na+/K+) ratio. MR antagonism is expected to increase this ratio by promoting sodium excretion and potassium retention.
-
Data Analysis: The change in the urinary Na+/K+ ratio in the this compound group is compared to the placebo and eplerenone groups.
Clinical Biomarker Analysis: The VISION-DMD Trial and SomaScan® Assay
This protocol provides a general overview of the use of the SomaScan® assay in the VISION-DMD trial.[7]
Objective: To identify serum biomarkers indicative of this compound's mechanism of action, including its MR antagonist effects.
Method:
-
Sample Collection: Serum samples are collected from boys with DMD participating in the VISION-DMD trial at baseline and various time points during treatment with this compound, prednisone, or placebo.
-
SomaScan® Assay: The serum samples are analyzed using the SomaScan® platform, an aptamer-based proteomics technology that can measure thousands of proteins simultaneously.
-
Data Analysis: The protein expression profiles are compared between treatment groups and over time. Specific proteins known to be modulated by MR activity (e.g., renin, klotho, fetuin A and B) are analyzed to assess the in vivo effects of this compound on the MR pathway.
Signaling Pathways and Mechanisms
Classical Mineralocorticoid Receptor Signaling Pathway
The classical MR signaling pathway is initiated by the binding of aldosterone to the cytoplasmic MR. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. In the nucleus, the MR dimer binds to mineralocorticoid response elements (MREs) in the promoter regions of target genes, leading to the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.
Caption: Classical Mineralocorticoid Receptor Signaling Pathway.
This compound's Mechanism of Mineralocorticoid Receptor Antagonism
This compound acts as a competitive antagonist at the mineralocorticoid receptor. It binds to the MR but does not induce the conformational changes necessary for receptor activation and subsequent gene transcription. By occupying the receptor's ligand-binding pocket, this compound prevents aldosterone from binding and initiating the downstream signaling cascade. This leads to the inhibition of MR-mediated gene expression.
Caption: this compound's Antagonistic Action on the MR Pathway.
Experimental Workflow for In Vitro MR Antagonist Screening
The following diagram illustrates the typical workflow for screening compounds for mineralocorticoid receptor antagonist activity using a reporter gene assay.
Caption: In Vitro MR Antagonist Screening Workflow.
Conclusion
This compound's distinct pharmacological profile, characterized by its dual activity as a glucocorticoid receptor agonist and a mineralocorticoid receptor antagonist, sets it apart from traditional corticosteroids. The evidence from in vitro, in vivo, and clinical studies robustly supports its potent MR antagonist effects, which are comparable to established drugs in this class. This unique mechanism is believed to contribute to its favorable safety profile, particularly concerning cardiovascular health. The experimental protocols and pathways detailed in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and understanding of this compound's mineralocorticoid receptor antagonist activity.
References
- 1. Blood proteome profiling using aptamer-based technology for rejection biomarker discovery in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. somalogic.com [somalogic.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]
- 5. somalogic.com [somalogic.com]
- 6. Structural and functional insights into nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Vamorolone: A Deep Dive into its Dissociative Mechanism of Transrepression and Transactivation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vamorolone (Agamree®) is a first-in-class dissociative steroid that represents a significant advancement in the management of inflammatory conditions, most notably Duchenne muscular dystrophy (DMD). Its unique mechanism of action aims to separate the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) commonly associated with traditional corticosteroids like prednisone. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's distinct activity profile, detailed experimental protocols for assessing these effects, and a comparative analysis of its performance against conventional glucocorticoids.
Introduction: The Glucocorticoid Dilemma
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that have been a cornerstone of therapy for a wide range of diseases for decades. Their therapeutic efficacy is primarily mediated through the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor. Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two principal mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the well-known side effects of corticosteroids, including metabolic disturbances, bone fragility, and growth suppression.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB). This protein-protein interaction is the primary driver of the anti-inflammatory effects of glucocorticoids.[1][2][3]
The clinical challenge with long-term corticosteroid use lies in maximizing the beneficial transrepression effects while minimizing the detrimental transactivation-mediated side effects.
This compound: A Novel Dissociative Steroid
This compound is a synthetic steroid designed to be a "dissociative" agent, meaning it uncouples the mechanisms of transrepression and transactivation.[4][5] Preclinical and clinical studies have demonstrated that this compound retains the anti-inflammatory efficacy of traditional corticosteroids while exhibiting a significantly improved safety profile.[1][5]
Mechanism of Action
This compound binds to the glucocorticoid receptor, but its unique chemical structure leads to a distinct conformational change in the receptor compared to traditional glucocorticoids.[6] This altered conformation is believed to be the basis for its dissociative properties.
-
Retained Transrepression: this compound-bound GR effectively inhibits NF-κB signaling, thereby suppressing the expression of pro-inflammatory cytokines and other inflammatory mediators. In vitro studies in muscle cells have shown that this compound has similar NF-κB inhibition activity when benchmarked against prednisolone.[3]
-
Reduced Transactivation: Unlike prednisone and other conventional corticosteroids, this compound does not significantly induce GRE-mediated gene transcription.[3][7] This lack of transactivation is a key factor in its improved side-effect profile, particularly concerning metabolic and bone-related adverse events.[8] For instance, studies have shown that while prednisolone and deflazacort significantly activate the expression of the GRE-controlled gene Gilz (glucocorticoid-induced leucine zipper), this compound does not elicit a significant response.[7]
-
Mineralocorticoid Receptor Antagonism: In addition to its effects on the GR, this compound also acts as an antagonist at the mineralocorticoid receptor (MR).[3][9] This is in contrast to prednisone, which is an MR agonist and can contribute to side effects like fluid retention and hypertension.[3] this compound's MR antagonism may offer cardioprotective benefits.[10]
Comparative Data: this compound vs. Traditional Corticosteroids
The following tables summarize the key differences in the activity profiles of this compound and traditional corticosteroids based on preclinical and clinical data.
| Parameter | This compound | Prednisone/Prednisolone | Deflazacort | Source(s) |
| Transrepression (NF-κB Inhibition) | Similar to Prednisolone | High | High | [3] |
| Transactivation (GRE-mediated) | Minimal/Not Significant | Significant | Significant | [3][7] |
| Mineralocorticoid Receptor (MR) Activity | Antagonist | Agonist | No significant effect | [3][11] |
Table 1: Comparative Mechanistic Profile
| Side Effect | This compound | Prednisone/Prednisolone | Source(s) |
| Growth Suppression | Minimal | Significant | [12][13] |
| Bone Fragility (Biomarkers) | No significant effect | Negative impact | [5][12] |
| Weight Gain | Less pronounced | Significant | [10] |
| Insulin Resistance | Lower | Higher | [1] |
Table 2: Comparative Clinical Safety Profile
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathways
The following diagram illustrates the differential effects of traditional glucocorticoids and this compound on the transactivation and transrepression pathways.
Caption: Differential signaling of traditional glucocorticoids and this compound.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the typical workflow for a luciferase reporter assay to assess GR transactivation or NF-κB transrepression.
Caption: Workflow for a luciferase reporter gene assay.
Detailed Experimental Protocols
GRE-Mediated Transactivation Luciferase Reporter Assay
This protocol is designed to quantify the ability of a compound to activate gene transcription via the glucocorticoid receptor and glucocorticoid response elements.
Materials:
-
Human cell line expressing GR (e.g., A549, HeLa)
-
GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound, Prednisone (or other comparators)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, prednisone, or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to each well and immediately measure the firefly luciferase activity using a luminometer. If a normalization control is used, subsequently measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.
NF-κB Transrepression Luciferase Reporter Assay
This protocol assesses the ability of a compound to inhibit NF-κB-mediated gene transcription.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
GR expression plasmid (if the cell line does not endogenously express sufficient levels)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound, Prednisone (or other comparators)
-
TNF-α (or other NF-κB inducer)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the GRE-mediated transactivation protocol, but use an NF-κB-luciferase reporter plasmid and co-transfect with a GR expression plasmid if necessary.
-
Compound Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, prednisone, or vehicle control. Incubate for 1-2 hours.
-
NF-κB Induction: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Follow steps 5 and 6 from the GRE-mediated transactivation protocol.
-
Data Analysis: Normalize the luciferase readings. Plot the percentage of inhibition of TNF-α-induced luciferase activity against the compound concentration to generate dose-response curves and calculate IC50 values.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol measures the effect of compounds on the mRNA levels of NF-κB target genes.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7) or primary cells
-
Cell culture medium and supplements
-
This compound, Prednisone (or other comparators)
-
Lipopolysaccharide (LPS) or TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, IL1B, MCP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound, prednisone, or vehicle for 1-2 hours, followed by stimulation with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 4-6 hours.[14]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated, stimulated control.
Conclusion
This compound's dissociative mechanism, characterized by the retention of potent anti-inflammatory transrepression and a significant reduction in transactivation-mediated side effects, marks a pivotal development in steroid therapy. The data presented in this guide underscore its potential as a safer alternative to conventional corticosteroids for chronic inflammatory diseases. The detailed experimental protocols provided offer a framework for researchers and drug development professionals to further investigate and characterize the unique properties of this compound and other novel selective glucocorticoid receptor modulators.
References
- 1. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle miRNAome shows suppression of chronic inflammatory miRNAs with both prednisone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reveragen.com [reveragen.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of a key ligand-H-bond network drives dissociative properties in this compound for Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. actionduchenne.org [actionduchenne.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. researchgate.net [researchgate.net]
Vamorolone's Anti-inflammatory Action: A Technical Guide to NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (brand name Agamree) is a first-in-class dissociative steroidal anti-inflammatory drug that represents a significant advancement in the management of inflammatory conditions, most notably Duchenne muscular dystrophy (DMD).[1][2] Unlike traditional glucocorticoids such as prednisone and dexamethasone, this compound is engineered to selectively modulate the downstream effects of the glucocorticoid receptor (GR). This selective activity aims to retain the potent anti-inflammatory effects mediated by the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, while minimizing the broad transcriptional activation associated with the adverse side effects of conventional steroids.[3][4] This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its interaction with and inhibition of the NF-κB signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Dissociating Anti-inflammatory Efficacy from Steroidal Side Effects
The therapeutic and adverse effects of glucocorticoids are primarily mediated through the glucocorticoid receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates gene expression through two main pathways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This process, known as transactivation, is responsible for both some anti-inflammatory effects and many of the well-documented side effects of long-term steroid use, including stunted growth, bone fragility, and metabolic disturbances.[3]
-
Transrepression: The GR monomer interacts with other transcription factors, most notably NF-κB, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.[1][5] This inhibitory protein-protein interaction is a key mechanism for the anti-inflammatory effects of glucocorticoids.[6]
This compound's innovation lies in its "dissociative" properties. Its unique chemical structure, which lacks the 11-β-hydroxyl group typical of traditional corticosteroids, alters its interaction with the GR.[4][7] This modification leads to a conformation that favors the monomeric state, thereby preserving the transrepression of NF-κB while significantly reducing the GRE-mediated transactivation.[2] This selective action is the foundation of its improved safety profile.[6]
Caption: Dissociative mechanism of this compound vs. traditional glucocorticoids.
The NF-κB Signaling Pathway and this compound's Point of Inhibition
The canonical NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of pro-inflammatory genes, driving the expression of cytokines, chemokines, and adhesion molecules.
This compound exerts its anti-inflammatory effects by intervening in this cascade. After binding to this compound, the activated GR monomer translocates to the nucleus and physically interacts with the p65 subunit of NF-κB. This protein-protein interaction prevents NF-κB from binding to DNA, thereby repressing the transcription of its target inflammatory genes.[5][6] This mechanism of transrepression is retained and is comparable in potency to that of traditional glucocorticoids.[5]
Caption: this compound-GR complex inhibits NF-κB in the nucleus.
Quantitative Analysis of NF-κB Inhibition
In vitro studies have consistently demonstrated this compound's ability to suppress the expression of NF-κB-regulated pro-inflammatory genes and proteins. These studies often use cell lines such as myotubes (C2C12), macrophages (RAW 264.7), and primary cells, stimulated with TNF-α or LPS to activate the NF-κB pathway.[6][8] The results show that this compound inhibits the expression of key inflammatory mediators with a potency comparable to traditional glucocorticoids.[6]
| Target Gene/Protein | Cell Type | Stimulant | This compound Effect | Comparison to Prednisolone/Deflazacort | Reference |
| Irf1 (mRNA) | Differentiated Myotubes | TNF-α | Significant reduction (P < 0.005) | Similar significant reduction | [6] |
| Mcp1 (mRNA) | Differentiated Myotubes | TNF-α | Significant reduction (P < 0.05) | Similar significant reduction | [6] |
| Il1b (mRNA) | RAW 264.7 Macrophages | LPS | Significant inhibition (P < 0.005) | Similar significant inhibition | [6] |
| Il6 (mRNA) | RAW 264.7 Macrophages | LPS | Significant inhibition (P < 0.005) | Similar significant inhibition | [6] |
| IL1B (Protein) | RAW 264.7 Macrophages | LPS | Significant attenuation (P < 0.0001) | Similar significant attenuation | [6][9] |
| IL6 (Protein) | RAW 264.7 Macrophages | LPS | Significant attenuation (P < 0.0001) | Similar significant attenuation | [6][9] |
| NF-κB Signaling | C2C12 Muscle Cells | TNF-α | Inhibition at ≥ 1 nM | Slightly greater potency (IC50 = 21 nM vs 144 nM for Prednisolone) | [10][11] |
| Cox2, Nos2 (mRNA) | C2C12 Muscle Cells | TNF-α | Significant inhibition (p < 0.005) | Not directly compared in this study | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to quantify the inhibitory effects of this compound on the NF-κB pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
qRT-PCR for NF-κB Target Gene Expression
This protocol measures the relative mRNA levels of NF-κB target genes (e.g., Il6, Tnf, Il1b, Mcp1, Irf1) following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or C2C12 myoblasts) in 6-well plates and culture until they reach appropriate confluency. For myoblasts, differentiate into myotubes if required.
-
Pre-treat cells with various concentrations of this compound, prednisolone (positive control), or vehicle (e.g., DMSO) for 1-2 hours. A typical concentration for in vitro studies is 10 µM.[6][12]
-
Induce inflammation by adding a pro-inflammatory stimulus such as LPS (10-100 ng/mL) or TNF-α (10-20 ng/mL) to the media.[6][13]
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for target gene transcription.[6]
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation) or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Gapdh or Actb). The results are expressed as fold change relative to the stimulated vehicle control.[14]
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T or C2C12) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[15][16]
-
Plate the transfected cells in an opaque, flat-bottom 96-well plate and allow them to adhere overnight.[15]
-
-
Treatment and Induction:
-
Pre-treat the cells with this compound, positive controls (e.g., known NF-κB inhibitors), or vehicle for 1-2 hours.
-
Stimulate the cells with an inducer like TNF-α (e.g., 20 ng/mL) for 6-7 hours to activate NF-κB.[13]
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[13][15]
-
Transfer the cell lysate to an opaque 96-well assay plate.
-
Use a dual-luciferase reporter assay system and a luminometer with injectors.
-
Inject the firefly luciferase substrate and measure the luminescence.
-
Inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the second luminescence.[13]
-
Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number. Report results as a fold change over the stimulated vehicle control.
-
Caption: Experimental workflow for assessing NF-κB inhibition by this compound.
Additional Anti-inflammatory Mechanisms
Beyond direct NF-κB inhibition, this compound possesses other properties that contribute to its therapeutic profile:
-
Mineralocorticoid Receptor (MR) Antagonism: Unlike most corticosteroids which are MR agonists, this compound acts as a potent antagonist of the mineralocorticoid receptor.[1][5] This is considered beneficial, particularly in DMD, where MR activation is implicated in the pathophysiology of cardiomyopathy.[6]
-
Membrane Stabilization: this compound has been shown to have physicochemical effects that stabilize cell membranes.[5] This is particularly relevant for DMD, a disease characterized by membrane instability due to the lack of dystrophin.[5]
Conclusion
This compound represents a paradigm shift in steroidal anti-inflammatory therapy. Its unique dissociative mechanism, which uncouples the transrepression of NF-κB from GRE-mediated transactivation, allows it to maintain potent anti-inflammatory efficacy with a significantly improved safety profile. By specifically targeting the NF-κB pathway, this compound effectively downregulates the expression of pro-inflammatory cytokines and mediators, as demonstrated by extensive in vitro and preclinical data. The detailed understanding of its molecular interactions and the robust methodologies available to quantify its effects provide a solid foundation for its clinical application and for the future development of even more selective anti-inflammatory agents.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actionduchenne.org [actionduchenne.org]
- 4. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reveragen.com [reveragen.com]
- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dissociative steroidal compound, reduces collagen antibody-induced joint damage and inflammation when administered after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 10. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. An AAV-Based NF-κB-Targeting Gene Therapy (rAAV-DMP-miR533) to Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. researchgate.net [researchgate.net]
Vamorolone: A Technical Guide to its Chemical Structure, Properties, and Dissociative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamorolone (brand name AGAMREE) is a first-in-class dissociative corticosteroid developed to separate the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids from their associated adverse effects.[1][2] It functions as a dual-acting agent, exhibiting agonist activity at the glucocorticoid receptor (GR) and antagonist activity at the mineralocorticoid receptor (MR).[1] This unique mechanism, characterized by preferential transrepression over transactivation of GR-mediated gene expression, coupled with MR antagonism, positions this compound as a promising therapeutic for inflammatory conditions, most notably Duchenne muscular dystrophy (DMD), for which it has received FDA approval.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and detailed experimental methodologies used to elucidate its mechanism of action.
Chemical Identity and Structure
This compound is a synthetic pregnane corticosteroid derivative, structurally distinct from classic glucocorticoids like prednisolone.[2] The key modification is the replacement of the carbonyl or hydroxyl group at the C11 position with a Δ⁹,¹¹ double bond, which is critical to its dissociative properties.[2][3]
The chemical structure of this compound is provided below: (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one. [1]
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | [1][2] |
| CAS Number | 13209-41-1 | [1][2][4] |
| PubChem CID | 3035000 | [1][2] |
| Molecular Formula | C₂₂H₂₈O₄ | [1][2][4] |
| Synonyms | VBP15, AGAMREE, 17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | [1][2][5] |
| SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | [1][6] |
| InChIKey | ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | [1][2][4] |
Physicochemical Properties
This compound is a white to off-white powder.[7] Its lipophilicity and low aqueous solubility classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[8]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 356.46 g/mol | [4][6][9] |
| Melting Point | ~227-243 °C (polymorph dependent) | [10][11] |
| Aqueous Solubility | 0.187 mM; 33-37 µg/mL (pH 1-7) | [8][12] |
| Solubility in Organic Solvents | DMSO: 62.5 mg/mLMethanol, Dioxane: Freely solubleEthanol, Acetone: Sparingly soluble | [7][9][13] |
| Topological Polar Surface Area | 74.6 Ų | [14] |
| XLogP3-AA | 2.7 | [1] |
Pharmacodynamics and Mechanism of Action
This compound's therapeutic effects stem from its unique interaction with nuclear hormone receptors, primarily the glucocorticoid and mineralocorticoid receptors.
Dissociative Glucocorticoid Receptor (GR) Agonism
Upon entering the cell, this compound binds to the cytoplasmic GR, causing the complex to translocate to the nucleus.[1] Unlike traditional glucocorticoids, the this compound-GR complex shows a different downstream effect:
-
Transrepression (Activity Retained): The complex effectively inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-B (NF-κB).[2][6] This is considered a primary driver of its anti-inflammatory efficacy.
-
Transactivation (Activity Reduced): The complex has a significantly reduced ability to bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes.[2][4] This "dissociation" is linked to a lower incidence of side effects commonly associated with GR transactivation, such as metabolic disturbances and bone fragility.[2][7]
Mineralocorticoid Receptor (MR) Antagonism
In contrast to classic corticosteroids which can act as MR agonists, this compound functions as a potent MR antagonist.[2][4] Aldosterone activation of the MR is implicated in cardiac fibrosis and dysfunction. By blocking this receptor, this compound may provide cardioprotective benefits, a critical consideration in DMD where cardiomyopathy is a leading cause of mortality.[9]
Key Experimental Protocols
The following methodologies are derived from published studies characterizing this compound's activity.
Protocol: Glucocorticoid Receptor (GR) Transactivation Assay
This assay quantifies the reduced ability of this compound to activate genes via GREs.
Objective: To measure the expression of the GRE-regulated gene Gilz (gene: Tsc22d3) in response to this compound compared to classic glucocorticoids.
Methodology:
-
Cell Culture: Murine C2C12 myoblasts (both wild-type and CRISPR-generated GR knockout clones) are cultured under standard conditions.
-
Treatment: Cells are treated with equimolar concentrations of this compound, prednisolone (positive control), deflazacort (positive control), or eplerenone (negative control). A vehicle-only control is also included.
-
Incubation: Cells are incubated for a standard duration (e.g., 24 hours) to allow for gene transcription.
-
RNA Extraction: Total RNA is extracted from the myoblasts using a TRIzol-based method.
-
Gene Expression Analysis: The expression level of the Gilz transcript is quantified using quantitative reverse transcriptase polymerase chain reaction (qRT-PCR) with specific TaqMan assays.
-
Data Analysis: Gilz expression is normalized to a housekeeping gene. The fold-change in expression relative to the vehicle control is calculated for each treatment group in both wild-type and GR knockout cells.
Expected Outcome: Prednisolone and deflazacort will show significant upregulation of Gilz in wild-type cells, with no effect in GR knockout cells. This compound is expected to show no significant activation of Gilz expression, similar to the negative control.[9][15]
Protocol: NF-κB Transrepression (Inhibition) Assay
This assay demonstrates this compound's ability to suppress inflammatory signaling.
Objective: To measure the inhibition of TNFα-induced pro-inflammatory gene expression.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are differentiated into myotubes by replacing growth media with differentiation media (e.g., DMEM with 5% horse serum) for 4 days.
-
Pre-treatment: Differentiated myotubes are pre-treated with this compound or control compounds for 30 minutes.
-
Inflammatory Challenge: Inflammatory transcription is induced by adding recombinant mouse TNFα to the media. A control group receives no TNFα.
-
Incubation: Cells are incubated with the inflammatory stimulus for 24 hours.
-
RNA Extraction and Analysis: RNA is extracted and expression of NF-κB target genes (e.g., Irf1, Ccl2) is quantified by qRT-PCR.
-
Data Analysis: Gene expression is normalized to a housekeeping gene. The ability of each compound to reduce the TNFα-induced gene expression is calculated.
Expected Outcome: TNFα will significantly increase Irf1 and Ccl2 expression in vehicle-treated cells. This compound and prednisolone are expected to significantly suppress this induction.[9][10]
Protocol: Mineralocorticoid Receptor (MR) Antagonism Assay
This assay confirms this compound's ability to block MR activation.
Objective: To determine if this compound can antagonize aldosterone-induced MR activity.
Methodology:
-
Cell Line: A stable reporter cell line expressing the MR and a luciferase gene under the control of an MR-responsive promoter is used.
-
Treatment: Cells are treated with:
-
This compound, eplerenone (positive control), or spironolactone (positive control) alone.
-
A constant, effective concentration (e.g., EC₈₀) of aldosterone (the natural MR agonist).
-
A combination of aldosterone plus varying concentrations of this compound or control antagonists.
-
-
Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.
-
Signal Quantification: A chemiluminescence assay is performed to quantify luciferase activity, which is directly proportional to MR activation.
-
Data Analysis: The ability of this compound to reduce the aldosterone-induced luminescence signal is calculated and compared to known antagonists.
Expected Outcome: Aldosterone will strongly induce a luminescent signal. This compound, like eplerenone, will show no agonist activity on its own but will potently inhibit the signal induced by aldosterone.[9][15]
Protocol: In Vivo Efficacy in the mdx Mouse Model of DMD
This protocol outlines a typical pre-clinical study to assess this compound's therapeutic potential.
Objective: To evaluate the effect of this compound on muscle function and pathology in a dystrophin-deficient mouse model.
Methodology:
-
Animal Model: Male mdx mice (a model for DMD) are used. Treatment typically begins at 6 weeks of age.
-
Group Allocation: Mice are randomized and blinded into treatment groups (n=12/group): Vehicle (cherry syrup), this compound (e.g., 20 mg/kg/day), and Prednisolone (e.g., 5 mg/kg/day).
-
Drug Administration: The drug is administered daily via oral ingestion mixed in cherry syrup.
-
Functional Outcomes: Muscle strength and function are assessed at baseline and throughout the study using standardized tests, such as:
-
Four-limb box hang test (suspension time).
-
Forelimb and hindlimb grip strength.
-
-
Study Duration: Treatment continues for a pre-determined period (e.g., 4 months).
-
Terminal Analysis: At the end of the study, mice are euthanized. Tissues (e.g., muscle, heart) are collected for histological and molecular analysis. Body and organ weights are recorded to assess side effects.
Expected Outcome: this compound-treated mice are expected to show significant improvements in functional outcomes (e.g., increased hang time and grip strength) compared to vehicle-treated mice, with an efficacy comparable to prednisolone but with a superior side-effect profile (e.g., lack of growth stunting).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. reveragen.com [reveragen.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionduchenne.org [actionduchenne.org]
- 6. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reveragen.com [reveragen.com]
- 8. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. Biomarker-focused multi-drug combination therapy and repurposing trial in mdx mice | PLOS One [journals.plos.org]
- 13. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone for Duchenne Muscular Dystrophy: A Preclinical Technical Guide
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness.[1][2] The underlying cause is a mutation in the dystrophin gene, leading to the absence of functional dystrophin protein, which is crucial for maintaining muscle cell membrane integrity.[2][3] This deficiency results in cycles of muscle fiber damage, chronic inflammation, and the eventual replacement of muscle tissue with fibrotic and adipose tissue.[4] A key player in the inflammatory cascade is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is activated early in the disease process.[2][5][6]
For decades, glucocorticoids like prednisone and deflazacort have been the standard of care, primarily for their potent anti-inflammatory effects.[5] They function by suppressing the NF-κB pathway.[4] However, their long-term use is fraught with significant side effects, including growth stunting, bone fragility, metabolic disturbances (such as insulin resistance), and adrenal suppression, which severely impact the quality of life for patients.[4][7]
Vamorolone (VBP15) has emerged as a first-in-class dissociative steroidal anti-inflammatory drug designed to overcome these limitations.[1][5][6] Preclinical research indicates that it retains the anti-inflammatory benefits of traditional corticosteroids while demonstrating a markedly improved safety profile.[5][7][8] This guide provides a detailed overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound in the context of DMD.
Core Mechanism of Action
This compound's unique pharmacological profile stems from its distinct interactions with steroid receptors and its effects on cell membranes. It is designed to "dissociate" the mechanisms of efficacy from those that cause adverse side effects.[7]
1. Dissociative Glucocorticoid Receptor (GR) Agonism: Traditional glucocorticoids exert their effects through two main pathways upon binding to the GR:
-
Transrepression: The GR-ligand complex, in a monomeric state, inhibits pro-inflammatory pathways like NF-κB. This is the primary mechanism for their anti-inflammatory efficacy.[4][5][8]
-
Transactivation: The GR-ligand complex forms dimers that bind to Glucocorticoid Response Elements (GREs) in the DNA, activating the transcription of various genes. This pathway is associated with many of the undesirable side effects.[4][5][8]
This compound is engineered to be a "dissociative steroid." It binds to the GR but its chemical structure hinders the receptor's ability to form dimers, thereby significantly reducing GRE-mediated transactivation.[9] However, it fully retains its ability to act as a monomer and suppress the NF-κB pathway (transrepression), thus preserving anti-inflammatory effects with a lower risk of side effects.[5][6][8][10]
2. Mineralocorticoid Receptor (MR) Antagonism: Unlike traditional glucocorticoids such as prednisone, which are agonists for the mineralocorticoid receptor (MR), this compound acts as a potent MR antagonist.[1][6][11] MR activation is implicated in the pathophysiology of cardiomyopathy, a leading cause of mortality in DMD.[2][12] By blocking this receptor, this compound offers a potential dual benefit: reducing inflammation and directly protecting the heart from MR-mediated damage.[2][11][12] Preclinical studies have shown that this compound can prevent aldosterone-induced cardiac fibrosis and dysfunction in mdx mice.[2][12]
3. Membrane Stabilization: Dystrophin deficiency leads to instability of the muscle cell plasma membrane (sarcolemma), making it susceptible to damage from normal muscle activity.[4][11] Preclinical research has demonstrated that this compound has physicochemical properties that help stabilize cell membranes, protecting them from injury and enhancing repair.[1][11] This is a key differentiating feature from prednisolone, which has been shown to potentially worsen membrane injury in animal models.[11]
Signaling Pathway of this compound
Preclinical Efficacy in DMD Mouse Models
This compound has been extensively tested in the mdx mouse, the most common animal model for DMD. These studies consistently show that this compound retains the anti-inflammatory efficacy of traditional glucocorticoids while improving muscle and cardiac function.
Table 1: Summary of this compound Efficacy in mdx Mice
| Parameter | This compound Treatment | Prednisolone Treatment | Untreated mdx Control | Key Findings | Citations |
| Skeletal Muscle Function | |||||
| Four-Limb Hang Test | ▲ Significant increase in suspension time (40.5%) | ▲ Significant increase in suspension time (38.4%) | Baseline | This compound and prednisolone showed similar efficacy in improving muscle strength. | [13] |
| Cardiac Function (D2-mdx mice) | |||||
| Fractional Shortening | ▲ Improved | ▲ Improved | Baseline | Both drugs improved cardiac function. | [2] |
| Left Ventricular Volume | No significant change | ▲ Increased (consistent with early dilatation) | Baseline | This compound avoided the increase in LV volume seen with prednisolone. | [2] |
| Heart Mass (Aldosterone Challenge) | ▼ Mitigated increase | Not reported | ▲ Increased by ~30% | This compound prevented aldosterone-induced increases in heart mass, demonstrating its MR antagonist effects. | [2] |
| Inflammation Markers | |||||
| Inflammatory Foci (CNS) | ▼ Reduced by 75% | Not reported | Baseline | This compound significantly reduces inflammation in the central nervous system. | [14] |
| NF-κB Regulated Genes (Irf1, Mcp1) | ▼ Significantly inhibited expression | ▼ Significantly inhibited expression | Baseline | This compound is as potent as prednisolone in inhibiting key inflammatory genes in macrophages. | [2] |
Legend: ▲ Improvement/Increase; ▼ Reduction/Decrease
Preclinical Safety Profile: this compound vs. Prednisolone
A cornerstone of this compound's development is its improved safety profile. Preclinical studies in DMD mouse models have directly compared this compound with prednisolone, highlighting a significant reduction in classic steroid-associated side effects.
Table 2: Comparative Safety and Side Effect Profile in mdx Mice
| Parameter | This compound Treatment | Prednisolone Treatment | Key Findings | Citations |
| Growth | ||||
| Body Length | No significant difference from control | ▼ Significantly decreased (2.6% - 6.3%) | This compound avoids the growth stunting effect characteristic of prednisolone. | [13] |
| Body Weight | No significant difference from control | ▼ Significantly decreased (9.3%) | Prednisolone treatment leads to a reduction in body weight, while this compound does not. | [13] |
| Bone Health | ||||
| Bone Fragility | No significant adverse effects reported | ▲ Increased | Preclinical models show this compound has a better bone safety profile. | [7] |
| Organ Mass | ||||
| Heart Size (D2-mdx) | No increase | ▲ Significant increase | This compound did not cause the increase in heart size observed with prednisolone. | [2] |
| Kidney Size (D2-mdx) | No increase | No effect | Neither drug significantly affected kidney size in this model. | [2] |
Legend: ▲ Improvement/Increase; ▼ Reduction/Decrease
Detailed Experimental Protocols
The following section details the methodologies used in the key preclinical studies that generated the data presented above.
1. Animal Models and Drug Administration
-
Animal Models: The most commonly used model is the mdx mouse (C57BL/10ScSn-Dmdmdx/J), which has a point mutation in the dystrophin gene.[2] For studies focusing on cardiac function, the D2-mdx model is often used.[2][15] All experiments typically use male mice to reflect the X-linked inheritance of DMD.[13]
-
Drug Administration: this compound and prednisolone are typically administered daily via oral ingestion.[2][13] A common method involves mixing the drug into a palatable cherry syrup, which the mice consume voluntarily.[2][14] Dosages vary between studies, with effective doses for this compound ranging from 20 mg/kg/day to 30 mg/kg/day.[2][13][14] Treatment duration can range from several weeks to months, depending on the study endpoints.[13][14]
2. Skeletal Muscle Function Assessment
-
Four-Limb Box Hang Test: This test measures whole-body strength and endurance. A mouse is placed on a wire mesh grid, which is then inverted. The latency for the mouse to fall from the grid is recorded, with a typical maximum time of 10 minutes.[13] Longer suspension times indicate improved muscle function.[13]
3. Cardiac Function and Pathology Assessment
-
Echocardiography: Non-invasive transthoracic echocardiography is used to assess cardiac function in anesthetized mice.[2] Key parameters measured include fractional shortening (a measure of systolic function) and left ventricular volume.[2]
-
Aldosterone Challenge: To test the in vivo efficacy of this compound as an MR antagonist, mice are implanted with subcutaneous osmotic pumps that continuously deliver aldosterone (e.g., at 0.25 mg/kg/day) for several weeks.[2][15] The effects on heart mass, fibrosis, and function are then measured.[2]
4. Gene Expression and Inflammation Analysis
-
Cell Culture Assays: To study the direct anti-inflammatory effects, cell lines such as RAW 264.7 macrophages are used.[2] Cells are pretreated with this compound or other steroids and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2]
-
Quantitative Real-Time PCR (qRT-PCR): Following in vitro or in vivo experiments, RNA is extracted from tissues (e.g., heart, muscle) or cells.[2] qRT-PCR is then used to quantify the expression levels of NF-κB-regulated inflammatory genes, such as Irf1, Mcp1, Il1b, and Il6.[2][14]
Typical Preclinical Experimental Workflow
Conclusion
The body of preclinical research on this compound provides a strong foundation for its use in Duchenne muscular dystrophy. Studies in the mdx mouse model have consistently demonstrated that this compound matches the anti-inflammatory and muscle function benefits of traditional glucocorticoids like prednisolone.[5][13] Crucially, these efficacy benefits are achieved alongside a significantly improved safety profile, most notably the avoidance of growth stunting and adverse effects on bone and cardiac health.[5][13]
This compound's innovative mechanism as a dissociative steroid that selectively modulates the glucocorticoid receptor while also acting as a mineralocorticoid receptor antagonist represents a targeted approach to treating the complex pathology of DMD.[1][8][11] These preclinical findings have been foundational for the successful clinical trials that followed, ultimately leading to this compound's approval as a transformative therapeutic option for individuals with DMD.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 3. m.youtube.com [m.youtube.com]
- 4. actionduchenne.org [actionduchenne.org]
- 5. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Phase IIa trial in Duchenne muscular dystrophy shows this compound is a first-in-class dissociative steroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reveragen.com [reveragen.com]
- 11. reveragen.com [reveragen.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone's Effect on Muscle Membrane Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug developed as a foundational therapy for Duchenne muscular dystrophy (DMD).[1] Unlike traditional corticosteroids, this compound is engineered to separate its anti-inflammatory benefits from many of the typical steroid-associated side effects.[2] Its mechanism of action is multifaceted, involving selective modulation of the glucocorticoid receptor, antagonism of the mineralocorticoid receptor, and, critically, direct physicochemical effects that promote muscle cell membrane stabilization.[3][4][5]
DMD is characterized by the absence of dystrophin, a protein essential for maintaining the integrity of the muscle cell membrane (sarcolemma).[2][6] This deficiency leads to membrane instability, making myofibers susceptible to damage from normal contractile activity, which in turn triggers chronic inflammation and progressive muscle degeneration.[2][6] this compound's ability to directly counteract this membrane instability, in addition to its potent anti-inflammatory effects, represents a significant therapeutic advancement.[6][7] This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and protocols related to this compound's effect on muscle membrane stabilization.
Core Mechanisms of Action
This compound's therapeutic profile is defined by its unique interactions with multiple molecular targets, distinguishing it from conventional glucocorticoids like prednisone and deflazacort.
Dissociative Glucocorticoid Receptor (GR) Agonism
This compound binds to the glucocorticoid receptor, but its downstream effects are "dissociated."[3] It potently retains the anti-inflammatory activity of GR-mediated transrepression , which involves inhibiting pro-inflammatory pathways like NF-κB.[2][8] However, it shows significantly reduced transactivation activity, the process associated with the expression of genes that lead to many undesirable side effects, such as stunted growth and bone fragility.[2][5] This selective activity is a key differentiator from traditional steroids.[2][3]
Mineralocorticoid Receptor (MR) Antagonism
Unlike prednisone and other corticosteroids that act as agonists at the mineralocorticoid receptor, this compound is a potent MR antagonist .[6][9] Agonism of the MR is linked to side effects such as water retention and increased blood pressure.[6] this compound's antagonist activity, similar to that of eplerenone, is considered beneficial for preserving heart function in DMD, as MR activation can exacerbate cardiomyopathy.[6][9][10]
Physicochemical Membrane Stabilization
Beyond its receptor-mediated actions, this compound exerts direct, non-genomic effects on the muscle cell membrane.[3][5] It is lipophilic ("lipid-loving") and interacts with the phospholipid bilayer of the sarcolemma.[2] This interaction is believed to stabilize the membrane, making it more resilient to damage.[4][6] Preclinical studies have demonstrated that this compound protects against membrane damage and enhances repair, a crucial benefit in dystrophin-deficient muscle.[6][11][12] In animal models of DMD, this compound was shown to protect against membrane injury, whereas prednisone was found to worsen it.[6]
Signaling and Mechanistic Pathways
The following diagrams illustrate the core pathways through which this compound exerts its effects.
Caption: this compound's GR-mediated transrepression of NF-κB.
Caption: this compound's mineralocorticoid receptor antagonism.
Preclinical Evidence of Membrane Stabilization
A substantial body of preclinical research in cellular and animal models has validated the membrane-stabilizing properties of this compound.
In Vitro and Ex Vivo Studies
Studies using isolated myofibers and cultured muscle cells have provided direct evidence of this compound's ability to protect against membrane injury and enhance repair.
Table 1: Summary of In Vitro/Ex Vivo Membrane Integrity Studies
| Experiment Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Laser Injury & Dye Exclusion | Dysferlin-deficient (B6A/J) mouse myofibers | This compound improved myofiber repair after laser injury. Prednisolone did not show this benefit. | [13] |
| Laser Injury & Dye Exclusion | C2C12 muscle cells | This compound reduces the impact of injury and enhances repair. | [12] |
| Eccentric Contraction Injury | Dysferlin-deficient mouse EDL muscle | this compound-treated muscles showed a slower force drop and reduced dye entry after injury compared to vehicle or prednisolone. |[13] |
Experimental Protocol: Myofiber Laser Injury and Repair Assay
This assay directly assesses the capacity of a single muscle fiber to repair a focal injury to its plasma membrane.
-
Myofiber Isolation: Single myofibers are isolated from the flexor digitorum brevis (FDB) or biceps muscles of mice.
-
Treatment: Isolated fibers are incubated with this compound (e.g., 50 µM), prednisolone, or a vehicle control for a defined period (e.g., 30 minutes) ex vivo.
-
Injury Induction: The sarcolemma of a single myofiber is punctured using a focused nitrogen pulse laser while being imaged via confocal microscopy.
-
Damage Visualization: The assay is performed in the presence of a membrane-impermeable fluorescent dye, such as FM 1-43 or Procion Orange. When the membrane is breached, the dye enters the cell, causing a rapid increase in intracellular fluorescence at the injury site.
-
Quantification of Repair: The kinetics of dye entry and sealing of the membrane are monitored over time. Successful repair is characterized by the exclusion of the dye and a plateau or decrease in fluorescence. The percentage of fibers that successfully repair is quantified.[13]
Experimental Protocol: Eccentric Contraction-Induced Injury Assay
This protocol simulates the damage that occurs during muscle lengthening while under tension, a common cause of injury in DMD.
-
Muscle Isolation: The extensor digitorum longus (EDL) muscle is dissected from mice treated with this compound, prednisolone, or vehicle for a specified duration (e.g., 3 months).[13]
-
Ex Vivo Setup: The muscle is mounted in a bath containing physiological saline solution between a force transducer and a servomotor.
-
Injury Protocol: The muscle is subjected to a series of sequential lengthening contractions. During each contraction, the muscle is stimulated to produce force and is simultaneously stretched beyond its optimal length.
-
Outcome Measurement:
-
Force Drop: The decline in maximal isometric force is measured after each eccentric contraction. A slower force drop indicates greater resistance to injury.[13]
-
Dye Uptake: After the injury protocol, the muscle is incubated with a membrane-impermeable dye (e.g., Procion Orange) to quantify the extent of membrane damage across the muscle fibers.[13]
-
In Vivo Animal Model Studies
Studies in the mdx mouse, a common animal model for DMD, have shown that this compound improves muscle function and pathology.
Table 2: Summary of In Vivo Efficacy in DMD Animal Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| mdx mouse | This compound (5-30 mg/kg) | Improved muscle strength and pathology; protected against membrane damage. | [6][12] |
| bmx mouse (Becker MD model) | This compound | Improved grip strength and hang time; increased dystrophin protein in heart and skeletal muscle. | [14] |
| Dysferlin-deficient (B6A/J) mouse | this compound (30 mg/kg for 3 months) | Increased hindlimb grip strength; reduced inflammatory gene expression. Prednisolone reduced grip strength. |[13] |
Experimental Protocol: In Vivo Grip Strength Measurement
This non-invasive test measures the maximal muscle strength of the forelimbs and/or hindlimbs in conscious mice.
-
Apparatus: A grip strength meter equipped with a wire grid or bar is used.
-
Procedure: The mouse is held by the tail and lowered towards the grid, allowing it to grip the bar with its forelimbs or hindlimbs.
-
Measurement: The mouse is then pulled back horizontally and steadily until its grip is broken. The force transducer records the peak force exerted by the animal.
-
Data Collection: The procedure is typically repeated for a series of five consecutive measurements, and the average or peak value is recorded. This is performed on animals after a period of treatment with this compound or control.[13][14]
Clinical Evidence of Muscle Function Improvement
Clinical trials in boys with DMD have demonstrated that this compound improves muscle function compared to placebo, with a safety profile superior to that of traditional corticosteroids.[1][15]
Table 3: Key Motor Function Outcomes from this compound Clinical Trials
| Outcome Measure | This compound Dose | Trial Duration | Key Result vs. Placebo/Natural History | Reference |
|---|---|---|---|---|
| Time to Stand (TTSTAND) Velocity | 2.0 mg/kg/day | 24 Weeks | Met primary efficacy outcome of improved muscle function vs. natural history controls. | [5][16] |
| Time to Run/Walk 10m (TTRW) Velocity | 2.0 & 6.0 mg/kg/day | 18 Months | Significant improvement compared to corticosteroid-naïve participants. | [17] |
| Time to Climb 4 Stairs (TTCLIMB) Velocity | 2.0 & 6.0 mg/kg/day | 18 Months | Significant improvement compared to corticosteroid-naïve participants. | [17] |
| 6-Minute Walk Test (6MWT) | 2.0 & 6.0 mg/kg/day | 18 Months | Significant improvement from baseline (mean increase of 62 meters). |[18] |
Experimental Protocol: Timed Function Tests (TTSTAND, TTRW, TTCLIMB)
These standardized tests are core efficacy endpoints in DMD clinical trials, measuring clinically meaningful aspects of muscle function.
-
Time to Stand (TTSTAND):
-
Procedure: The patient starts in a supine position on the floor with heels on a starting line. On command, the patient rises to a standing position as quickly as possible.
-
Measurement: The time from the command "up" until the patient is fully standing with hips and knees straight is recorded with a stopwatch. The result is often converted to a velocity (1/time).[19]
-
-
Time to Run/Walk 10 meters (TTRW):
-
Procedure: The patient stands at a starting line and, on command, moves as quickly as possible over a 10-meter course.
-
Measurement: The time taken to cover the 10 meters is recorded. This is converted to a velocity (meters/second).[19]
-
-
Time to Climb 4 Stairs (TTCLIMB):
-
Procedure: The patient stands at the bottom of a standard four-step staircase. On command, the patient ascends the stairs as quickly as possible.
-
Measurement: The time from the start command until the patient has both feet flat on the top step is recorded. This is converted to a velocity (steps/second).[19]
-
Conclusion
This compound's mechanism of action extends beyond the receptor-mediated anti-inflammatory effects typical of corticosteroids. Its demonstrated ability to directly stabilize the muscle cell membrane addresses the primary pathology of dystrophin deficiency.[4][6] Preclinical data from in vitro and in vivo models provide strong evidence for this membrane-protective effect, which is further supported by clinical trial results showing sustained improvements in motor function in boys with DMD.[13][17] The combination of potent, well-tolerated anti-inflammatory action, beneficial MR antagonism, and direct membrane stabilization positions this compound as a differentiated and promising foundational treatment for Duchenne muscular dystrophy.[7][15]
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reveragen.com [reveragen.com]
- 7. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reveragen.com [reveragen.com]
- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. immune-system-research.com [immune-system-research.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Versus Traditional Glucocorticoids in Duchenne Muscular Dystrophy: A Review and Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Efficacy of this compound in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone Pharmacodynamics in Healthy Volunteers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (VBP15) is a first-in-class dissociative steroidal drug that has been developed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing the associated side effects.[1][2] Its unique mechanism of action, which uncouples transactivation and transrepression pathways, along with its membrane-stabilizing properties, makes it a compound of significant interest.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, with a focus on data obtained from studies in healthy volunteers.
Mechanism of Action: A Dissociative Steroid
This compound's primary mechanism of action is through its interaction with the glucocorticoid receptor (GR).[3] Unlike traditional glucocorticoids, which act as full agonists, this compound is a dissociative agonist.[2] This means it selectively retains the anti-inflammatory effects mediated by transrepression while having reduced transactivation activity, which is associated with many of the undesirable side effects of corticosteroids.[4][5]
Key aspects of this compound's mechanism of action include:
-
Glucocorticoid Receptor (GR) Binding: this compound binds to the GR with high affinity, leading to the translocation of the this compound-GR complex into the nucleus.[2][3]
-
Transrepression (Anti-inflammatory Action): The this compound-GR complex effectively inhibits pro-inflammatory pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[6][7] This is the primary mechanism for its anti-inflammatory effects.
-
Reduced Transactivation (Side Effect Profile): this compound shows reduced activation of glucocorticoid response elements (GREs) in the DNA.[8][9] This lack of downstream gene activation is believed to be responsible for the improved side effect profile, including a lower propensity for metabolic disturbances and bone fragility.[5][9]
-
Mineralocorticoid Receptor (MR) Antagonism: Unlike many corticosteroids that are MR agonists, this compound acts as an antagonist at the mineralocorticoid receptor.[4][6] This may contribute to a better safety profile regarding cardiovascular and renal function.[8]
-
Membrane Stabilization: this compound has been shown to have membrane-stabilizing properties, which is a non-genomic effect that contributes to its therapeutic potential, particularly in conditions with cell membrane fragility.[3][10]
Signaling Pathway of this compound vs. Traditional Glucocorticoids
References
- 1. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of a key ligand-H-bond network drives dissociative properties in this compound for Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. actionduchenne.org [actionduchenne.org]
- 6. reveragen.com [reveragen.com]
- 7. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agamreehcp.com [agamreehcp.com]
- 9. youtube.com [youtube.com]
- 10. sciencedaily.com [sciencedaily.com]
Vamorolone in Inflammatory Bowel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (VBP15) is a first-in-class dissociative steroid that has demonstrated a promising profile in preclinical models of inflammatory bowel disease (IBD). It is designed to retain the anti-inflammatory efficacy of traditional glucocorticoids while minimizing the associated adverse effects. This technical guide provides an in-depth overview of the available data on this compound in IBD models, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways. Pre-clinical studies have shown that this compound's anti-inflammatory effects are comparable to those of traditional glucocorticoids.[1][2]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] Unlike traditional glucocorticoids, which can have broad transcriptional effects, this compound is a dissociative steroid. This means it selectively inhibits pro-inflammatory pathways like NF-κB while having a reduced impact on other transcriptional activities that are often associated with the side effects of corticosteroids.[3] this compound has been shown to effectively inhibit NF-κB activity, leading to a reduction in the expression of pro-inflammatory cytokines.[4][5][6]
Signaling Pathway
The binding of pro-inflammatory stimuli, such as TNF-α, to their receptors on intestinal epithelial cells typically triggers a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines like IL-6, IL-8, and CCL5. This compound, upon entering the cell, binds to the glucocorticoid receptor (GR). The this compound-GR complex then interferes with the transcriptional activity of NF-κB, thereby suppressing the production of these inflammatory mediators.
Efficacy in Preclinical IBD Models
This compound has been evaluated in the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, which is a well-established model that mimics some aspects of Crohn's disease.
TNBS-Induced Colitis Model
Quantitative Data
A key study by Damsker et al. (2016) investigated the efficacy of this compound (referred to as VBP15) in female Balb/c mice with TNBS-induced colitis. The study compared the effects of this compound (30 mg/kg) to prednisolone (30 mg/kg) and a vehicle control.
| Treatment Group | Percentage Weight Loss (%) | Disease Score |
| Vehicle Control | ~15% | ~2.5 |
| This compound (30 mg/kg) | ~5% | ~1.5 |
| Prednisolone (30 mg/kg) | ~7.5% | ~1.75 |
| *p < 0.05 compared to vehicle control. Data are approximated from graphical representations in Damsker et al. (2016). |
Experimental Protocol: TNBS-Induced Colitis
This protocol is a generalized procedure based on common practices for inducing TNBS colitis in mice.
Disease Activity Index (DAI) Scoring
The disease activity index is a composite score used to assess the severity of colitis. While the specific scoring system used in the Damsker et al. (2016) study is not detailed in the available information, a common scoring system is as follows:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faintly positive occult blood |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DSS-Induced Colitis Model
Currently, there is a lack of publicly available quantitative data on the efficacy of this compound specifically in the dextran sodium sulfate (DSS)-induced colitis model. The DSS model is another widely used model of IBD that more closely resembles ulcerative colitis.
Experimental Protocol: DSS-Induced Colitis
This is a generalized protocol for inducing acute colitis using DSS.
In Vitro Anti-inflammatory Effects
In vitro studies using primary human intestinal epithelial cells have demonstrated this compound's ability to significantly reduce the production of key pro-inflammatory cytokines and chemokines.
| Cytokine/Chemokine | Fold Reduction with this compound (10 µM) |
| CCL5 (RANTES) | ~4-fold |
| IL-6 | ~3-fold |
| IL-8 | ~2-fold |
| p < 0.05. Data are approximated from graphical representations in Damsker et al. (2016). |
Conclusion
The available preclinical data suggest that this compound is a promising therapeutic candidate for inflammatory bowel disease. In the TNBS-induced colitis model, this compound demonstrated efficacy in reducing weight loss and disease severity, comparable to the standard glucocorticoid, prednisolone. Its mechanism of action, centered on the selective inhibition of the NF-κB pathway, provides a strong rationale for its reduced side-effect profile. Further investigation, particularly in the DSS-induced colitis model, is warranted to provide a more complete picture of its potential in treating different forms of IBD. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the design and execution of future studies on this compound in the context of inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Efficacy and safety of different doses of this compound in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone in Multiple Sclerosis Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamorolone (VBP15), a first-in-class dissociative steroidal anti-inflammatory drug, has demonstrated significant therapeutic potential in preclinical animal models of multiple sclerosis (MS). This document provides an in-depth technical guide on the research conducted with this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, the most widely used animal model for MS. This whitepaper summarizes the quantitative data from these studies, details the experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism and efficacy in a preclinical MS context.
Introduction to this compound and its Mechanism of Action
This compound is a novel synthetic corticosteroid designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing the associated side effects.[1][2] Its unique mechanism of action is attributed to its differential effects on the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). This compound acts as a selective GR agonist, primarily mediating its anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors like NF-κB.[2][3] Unlike traditional glucocorticoids, it shows reduced GR transactivation, which is associated with many of the unwanted side effects.[1] Additionally, this compound functions as an antagonist of the mineralocorticoid receptor, a property not shared by classic glucocorticoids, which may contribute to its improved safety profile.[3]
Efficacy of this compound in the EAE Mouse Model
Research utilizing the EAE mouse model has been pivotal in demonstrating the preclinical efficacy of this compound in a setting that mimics key aspects of MS pathology. The primary study supporting this was conducted by Dillingham et al. (2015), where this compound (referred to as VBP15) was compared to prednisolone and a vehicle control.[2]
Reduction in Disease Severity and Incidence
Treatment with this compound significantly mitigated the clinical signs of EAE. The data indicates a substantial reduction in both the severity and the overall incidence of the disease in treated mice.
Table 1: Clinical Score in EAE Mice Treated with this compound (VBP15)
| Treatment Group | Mean Peak Clinical Score (± SEM) |
| Vehicle | 2.5 ± 0.5 |
| Prednisolone (15 mg/kg) | 0.8 ± 0.4 |
| This compound (30 mg/kg) | 0.7 ± 0.3 |
*p < 0.05 compared to vehicle. Data extracted from Dillingham et al., 2015.[2]
Table 2: Disease Incidence in EAE Mice
| Treatment Group | Disease Incidence by Day 20 |
| Vehicle | 85% |
| Prednisolone (15 mg/kg) | 28% |
| This compound (30 mg/kg) | 28% |
Data extracted from Dillingham et al., 2015.[2]
Modulation of Pro-Inflammatory Cytokines
This compound's anti-inflammatory effect in the context of EAE is further substantiated by its ability to suppress the expression of pro-inflammatory genes in the central nervous system.
Table 3: Gene Expression in Spinal Cord Tissue of EAE Mice
| Gene | Treatment Group | Fold Change vs. Naive |
| IFN-γ | Vehicle | ~150 |
| Prednisolone | ~50 | |
| This compound | ~40 | |
| TNF-α | Vehicle | ~12 |
| Prednisolone | ~4 | |
| This compound | ~3 | |
| IL-17 | Vehicle | ~400 |
| Prednisolone | ~100 | |
| This compound | ~80 |
*Denotes significant reduction compared to the vehicle-treated EAE group. Values are approximated from graphical data in Dillingham et al., 2015.[4]
Experimental Protocols
The following protocols are based on the methodologies described in Dillingham et al. (2015).[2][4]
EAE Induction in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice were immunized subcutaneously with the MOG/CFA emulsion on day 0.
-
Pertussis Toxin Administration: Mice received intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
Drug Treatment
-
Treatment Groups:
-
Vehicle control
-
Prednisolone (15 mg/kg/day)
-
This compound (VBP15) (30 mg/kg/day)
-
-
Administration: Treatments were administered orally, starting one day prior to EAE induction and continuing daily for the 20-day duration of the experiment.
Clinical Assessment of EAE
-
Scoring: Mice were monitored daily for clinical signs of EAE and scored on a standardized 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Data Analysis: The mean daily clinical scores and the cumulative disease incidence were calculated for each treatment group.
Gene Expression Analysis
-
Tissue Collection: On day 20 post-induction, spinal cords were harvested from the mice.
-
RNA Extraction and qRT-PCR: Total RNA was extracted from the spinal cord tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of pro-inflammatory cytokine genes (IFN-γ, TNF-α, IL-17).
-
Data Normalization: Gene expression levels were normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflow Visualizations
This compound's Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound inhibits the NF-κB signaling pathway, a key driver of inflammation in multiple sclerosis.
References
- 1. VBP15, a novel anti-inflammatory, is effective at reducing the severity of murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VBP15, a Novel Anti-Inflammatory, is Effective at Reducing the Severity of Murine Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vamorolone's Impact on Brain Tumor Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical investigations into the efficacy of Vamorolone, a novel dissociative steroid, on brain tumor models. The following sections detail the experimental protocols, present quantitative data from these studies, and visualize the proposed mechanisms of action.
Introduction
Corticosteroids, such as dexamethasone, are a cornerstone in the palliative care of neuro-oncology patients, primarily for their potent anti-inflammatory effects which can alleviate symptoms associated with cerebral edema. However, their long-term use is often limited by significant side effects stemming from glucocorticoid response element (GRE)-mediated transcription.[1] this compound emerges as a promising alternative, engineered to dissociate the anti-inflammatory actions, mediated through pathways like NF-κB transrepression, from the GRE-mediated effects that lead to adverse events.[1][2][3] This document summarizes the key pre-clinical findings of this compound's effects on glioma models.
In Vitro Studies: Suppression of Pro-Inflammatory Cytokines
An initial investigation into this compound's mechanism of action focused on its ability to modulate inflammatory responses in murine glioma cells.[1]
Experimental Protocol: In Vitro Cytokine Expression Analysis
-
Cell Line: Murine glioma cells.[1]
-
Treatments:
-
This compound (concentration not specified in the primary source)
-
Dexamethasone (concentration not specified in the primary source)
-
DMSO (vehicle control)[1]
-
-
Treatment Duration: Cells were exposed to the treatments for 6, 12, 18, and 22 hours.[1]
-
Analysis: mRNA was extracted from the treated cells at each time point. The expression levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), were quantified using a NanoString mouse inflammatory assay.[1][4]
Data Summary: Cytokine mRNA Expression
The study demonstrated that both this compound and dexamethasone led to a reduction in the mRNA expression of TNF, IL-6, and IL-10 in murine glioma cells, with the most significant decrease observed after 12 hours of treatment.[1]
A graphical representation of this data can be found in the supplementary materials of the source publication.[4]
In Vivo Studies: Efficacy and Safety in Murine Glioma Models
To assess the therapeutic potential and safety profile of this compound in a living organism, two cohorts of mice with orthotopically injected glioma cells were studied.[1]
Experimental Protocols: In Vivo Murine Models
Cohort 1: Toxicity Assessment
-
Animal Model: P2 pups J:Nu mice with intracranial tumors.[1]
-
Treatments (Oral Administration):
-
This compound: 30 mg/kg
-
Dexamethasone: 2.4 mg/kg
-
Vehicle Control: Cherry syrup (1 mL/kg)[1]
-
-
Treatment Schedule: Daily administration for 15 weeks, starting eight days post-injection.[1]
-
Parameters Measured: Body length, spleen weight, spleen length, and tibia length at the study endpoint.[4]
Cohort 2: Efficacy Assessment
-
Animal Model: 3-week old NOD SCID gamma mice injected with murine glioma PKC-L cells.[1][4]
-
Treatments: Dexamethasone, this compound, and vehicle control (dosages as above).[4]
-
Treatment Schedule: Treatment initiated two weeks post-tumor cell injection and continued for five weeks.[4]
-
Parameters Measured:
Data Summary: In Vivo Toxicity and Efficacy
The results from the in vivo studies highlight this compound's improved safety profile compared to dexamethasone, alongside comparable or superior efficacy in improving physical activity and survival.[1]
Table 1: Glucocorticoid-Mediated Side Effects in Tumor-Bearing Mice (Cohort 1) [4]
| Measure | Vehicle (Mean ± SD) | Dexamethasone (Mean ± SD) | This compound (Mean ± SD) | Overall p-value | Significantly Different Means |
| Body length (cm) | 10.1 ± 0.3 | 8.9 ± 0.4 | 9.6 ± 0.5 | 0.0007 | Vehicle vs. dex. (p=0.001), Dex. vs. This compound (p=0.041) |
| Spleen weight (g) | 0.11 ± 0.01 | 0.03 ± 0.01 | 0.06 ± 0.01 | < 0.001 | Vehicle vs. dex. (p<0.001), Vehicle vs. This compound (p<0.001), Dex. vs. This compound (p=0.001) |
| Spleen length (cm) | 1.6 ± 0.1 | 1.1 ± 0.2 | 1.4 ± 0.1 | < 0.001 | Vehicle vs. dex. (p<0.001), Vehicle vs. This compound (p=0.002), Dex. vs. This compound (p<0.001) |
| Tibia length (cm) | 2.2 ± 0.1 | 1.6 ± 0.1 | 1.9 ± 0.1 | < 0.001 | Vehicle vs. dex. (p<0.001), Vehicle vs. This compound (p<0.001), Dex. vs. This compound (p=0.021) |
Table 2: Efficacy Measures in Tumor-Bearing Mice (Cohort 2)
| Measure | Observation |
| Physical Activity | Both dexamethasone and this compound treatment resulted in an increase in physical activity compared to vehicle-treated tumor-bearing mice.[4] |
| Survival | There was a 19% increase in the survival of mice treated with this compound relative to dexamethasone and vehicle control mice.[5] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound in the context of glioma are attributed to its interaction with the NF-κB signaling pathway.[1]
This compound's Proposed Mechanism of Action in Glioma
This compound, as a dissociative steroid, is thought to exert its anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.[1] This transrepression mechanism is distinct from the GRE-mediated transactivation that is associated with many of the side effects of traditional corticosteroids.[1]
Experimental Workflow for In Vivo Studies
The in vivo assessment of this compound involved a multi-stage process from tumor implantation to data analysis.
Conclusion
The pre-clinical evidence suggests that this compound is a promising candidate for the management of brain tumors, demonstrating a significant reduction in pro-inflammatory signals in glioma cells.[1] In vivo studies further support its potential, with evidence of a better safety profile compared to dexamethasone and efficacy in improving physical activity and survival in murine models.[1] These findings warrant further investigation into the clinical utility of this compound as a steroid-sparing alternative for patients with brain tumors.[1]
References
- 1. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. reveragen.com [reveragen.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vamorolone Oral Gavage Formulation with Cherry Syrup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug that has been developed as an alternative to traditional glucocorticoids.[1][2] It is designed to retain the anti-inflammatory benefits of corticosteroids while reducing the associated side effects.[3][4] this compound's unique mechanism of action involves selective binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory pathways like NF-κB, while having a reduced capacity for the transactivation of genes associated with metabolic side effects.[3][4][5] Additionally, it acts as an antagonist to the mineralocorticoid receptor, which may offer cardioprotective benefits, and exhibits membrane-stabilizing properties.[4][6] Preclinical and clinical studies have shown its potential in treating inflammatory conditions such as Duchenne muscular dystrophy (DMD).[7][8]
This document provides detailed application notes and protocols for the preparation and administration of a this compound oral gavage formulation using cherry syrup as a palatable vehicle for preclinical research in rodent models.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism of action that differentiates it from conventional glucocorticoids.[4] Upon entering the cell, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm, prompting the complex to move into the nucleus.[3] Inside the nucleus, the this compound-GR complex modulates gene expression.[3] A key feature of this compound is its preferential activation of the transrepression pathway, which inhibits pro-inflammatory transcription factors like NF-κB.[3][4] This leads to the downregulation of inflammatory cytokines. Unlike traditional glucocorticoids, this compound shows reduced transactivation activity, meaning it has less of an effect on the expression of genes linked to common steroid-related side effects.[4][5] Furthermore, this compound acts as an antagonist at the mineralocorticoid receptor (MR), a property not shared by classic glucocorticoids, which may help protect cardiac tissue.[4][6] The drug also has membrane-stabilizing properties that contribute to its anti-inflammatory effects.[3]
Caption: this compound's multifaceted mechanism of action.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Mouse | 15 | Cherry Syrup | 1527 | 2 | 47.7 | - | - | [9] |
| Mouse | - | 30% Labrafil | - | - | 75 | - | - | [9] |
| Rat | 50 | Not Specified | 2543 | 4 | 47.8 | 20.2 | 0.77 | [1][9] |
| Dog | 30 | Not Specified | 814 | 6 | 53.2 | 24.7 | 1.93 | [1][9] |
Table 2: this compound Clinical Trial Data in Duchenne Muscular Dystrophy (DMD)
| Study Phase | Number of Patients | Age Range (years) | Doses (mg/kg/day) | Duration | Key Efficacy Outcome | Key Safety Findings | Reference |
| Phase 2a | 48 | 4 to <7 | 0.25, 0.75, 2.0, 6.0 | 24 weeks | Dose-dependent improvement in time to stand from supine. | Safe and well-tolerated; increased osteocalcin (biomarker for bone formation). | [5][7] |
| Phase 2b | 121 | 4 to <7 | 2.0, 6.0 | 24 weeks | Met primary endpoint for time to stand velocity (6 mg/kg/day vs. placebo). | Less impact on growth and bone turnover markers compared to prednisone. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Gavage Formulation with Cherry Syrup
Objective: To prepare a homogenous and palatable suspension of this compound for oral gavage administration in rodents.
Materials:
-
This compound powder
-
Cherry syrup (commercially available, ensure it is suitable for animal consumption)
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and magnetic stir bar
-
Storage container (amber glass bottle recommended)
-
Graduated cylinders and/or pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of this compound. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound powder and 10 mL of cherry syrup.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Trituration: Transfer the weighed this compound powder to a clean, dry mortar. Add a small amount of cherry syrup (approximately 1-2 mL for every 100 mg of powder) to the mortar.
-
Levigation: Use the pestle to triturate the powder with the cherry syrup until a smooth, uniform paste is formed. This step is crucial to break down any clumps and ensure a fine dispersion of the drug.
-
Dilution: Gradually add the remaining cherry syrup to the mortar while continuously stirring with the pestle to form a homogenous suspension.
-
Transfer and Mixing: Transfer the suspension to a storage container. Use a spatula to ensure all of the mixture is transferred. Place a magnetic stir bar in the container and place it on a stir plate.
-
Final Mixing: Stir the suspension for at least 15-30 minutes to ensure thorough mixing.
-
Storage: Store the formulation in a well-sealed, light-resistant container at the recommended temperature (typically 2-8°C). Label the container with the drug name, concentration, preparation date, and expiration date.
-
Pre-dosing Preparation: Before each use, vigorously shake or vortex the suspension to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately and safely administer the this compound cherry syrup formulation directly into the stomach of a mouse.
Materials:
-
This compound cherry syrup formulation
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip is recommended). For an adult mouse (20-30g), an 18-20 gauge, 1-2 inch needle is typically used.[11][12]
-
Syringe (1 mL or 3 mL)
-
Animal balance
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The gavage volume should generally not exceed 1% of the body weight (e.g., a 20g mouse can receive up to 0.2 mL).[11]
-
Prepare the Dose: Vigorously mix the this compound suspension. Draw the calculated volume into the syringe fitted with the gavage needle. Ensure there are no air bubbles in the syringe.
-
Restraint: Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and body. The head and neck should be slightly extended to create a straight path to the esophagus.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the pharynx.[11]
-
Passage into Esophagus: As the needle reaches the back of the throat, the mouse will naturally swallow. Gently guide the needle down the esophagus. There should be no resistance. If resistance is felt, withdraw the needle immediately and re-attempt.[13]
-
Administration: Once the needle is in the correct position (the tip should be in the stomach, approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the formulation.[11]
-
Withdrawal: Smoothly and gently withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor it for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14]
Caption: Workflow for oral gavage administration.
Protocol 3: Preclinical Efficacy Study in a DMD Mouse Model (e.g., mdx mouse)
Objective: To evaluate the efficacy of this compound in improving muscle function and reducing inflammation in a mouse model of Duchenne Muscular Dystrophy.
Materials:
-
mdx mice (and wild-type controls)
-
This compound cherry syrup formulation
-
Vehicle control (cherry syrup)
-
Positive control (e.g., Prednisolone)
-
Equipment for functional assessment (e.g., grip strength meter, treadmill)
-
Materials for tissue collection and analysis (e.g., histology, qPCR)
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions. Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Prednisolone).
-
Dosing Regimen: Administer the assigned treatment daily via oral gavage for a predetermined study duration (e.g., 4-12 weeks).
-
Functional Assessments: Perform functional tests at baseline and at regular intervals throughout the study.
-
Grip Strength: Measure forelimb and/or hindlimb grip strength.
-
Treadmill Exhaustion Test: Measure the distance or time until exhaustion on a treadmill.
-
-
Serum Biomarker Analysis: Collect blood samples at the end of the study to measure markers of muscle damage (e.g., creatine kinase) and inflammation.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., gastrocnemius, diaphragm, heart).
-
Histological Analysis: Process muscle tissues for histological staining (e.g., H&E) to assess muscle fiber size, central nucleation, and inflammation.
-
Gene Expression Analysis: Extract RNA from muscle tissue to perform qPCR for inflammatory markers (e.g., Il-6, Tnf-α) and fibrosis markers.
Caption: Preclinical efficacy study workflow in a DMD model.
References
- 1. Population Pharmacokinetics of this compound (VBP15) in Healthy Men and Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. reveragen.com [reveragen.com]
- 5. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. Efficacy and safety of different doses of this compound in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Tissues from Vamorolone-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug that has shown promise in treating inflammatory conditions, notably Duchenne muscular dystrophy (DMD).[1] Its mechanism of action is distinct from traditional corticosteroids, offering a potentially improved safety profile.[1] this compound binds to the glucocorticoid receptor (GR), but its unique structure leads to a "dissociative" effect. It retains the anti-inflammatory properties associated with the transrepression of pro-inflammatory signaling pathways like NF-κB, while having reduced transactivation activity, which is linked to many of the undesirable side effects of conventional glucocorticoids.[1] Additionally, this compound acts as an antagonist at the mineralocorticoid receptor (MR), a property not shared by most corticosteroids, which may contribute to its cardioprotective effects.[2][3][4][5][6]
These application notes provide a comprehensive overview of the effects of this compound on gene expression in murine models and offer detailed protocols for researchers to conduct similar analyses. The provided methodologies cover tissue collection, RNA extraction, and gene expression analysis by both quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq).
This compound's Mechanism of Action on Gene Expression
This compound's primary mechanism for modulating gene expression involves its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus where it can influence gene transcription in two main ways:
-
Transrepression: The complex can interfere with the activity of other transcription factors, most notably NF-κB. By inhibiting NF-κB, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. This is considered the primary driver of its anti-inflammatory efficacy.
-
Reduced Transactivation: Unlike traditional glucocorticoids, this compound has a diminished capacity to directly activate the transcription of genes containing glucocorticoid response elements (GREs) in their promoters. This reduced transactivation is thought to be responsible for the observed decrease in classic steroid-related side effects, such as growth stunting and metabolic disturbances.[1]
Furthermore, this compound's antagonism of the mineralocorticoid receptor provides an additional layer of gene expression regulation, particularly in tissues like the heart, where MR signaling can contribute to fibrosis and dysfunction.[2][3][4][5][6]
Data Presentation: Gene Expression Changes in this compound-Treated Mouse Tissues
The following tables summarize the observed changes in gene expression in muscle and heart tissues from dystrophic mouse models (mdx and bmx) treated with this compound. The data is compiled from published studies and represents key inflammatory and fibrotic markers.
Table 1: Relative mRNA Expression of Inflammatory Genes in Gastrocnemius Muscle of bmx Mice
| Gene | Treatment | Fold Change vs. Vehicle | p-value | Reference |
| Ccl2 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Il-6 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Irf1 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Tnf | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] |
Table 2: Relative mRNA Expression of Fibrotic Genes in Gastrocnemius Muscle of bmx Mice
| Gene | Treatment | Fold Change vs. Vehicle | p-value | Reference |
| Col3a1 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Col6a1 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Fn1 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] | |
| Mmp2 | This compound | ↓ | < 0.05 | [7] |
| Prednisolone | ↓ | < 0.05 | [7] |
Table 3: Relative mRNA Expression of Mineralocorticoid Receptor-Regulated Genes in the Heart of Aldosterone-Treated mdx Mice
| Gene | Treatment | Fold Change vs. Aldosterone + Vehicle | p-value | Reference |
| Tenascin C (Tnc) | This compound | ↓ | < 0.05 | |
| Fibronectin 1 (Fn1) | This compound | ↓ | < 0.05 | |
| Mmp2 | This compound | ↓ | < 0.05 | |
| Col1a1 | This compound | ↓ | < 0.05 | |
| Col6a1 | This compound | ↓ | < 0.05 |
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of gene expression in tissues from this compound-treated mice.
Protocol 1: Animal Treatment and Tissue Collection
-
Animal Model: Utilize a relevant mouse model, such as the mdx or bmx mouse for DMD research. House animals in a controlled environment with ad libitum access to food and water.
-
This compound Administration: Administer this compound or vehicle control daily via oral gavage. A typical effective dose in mouse models is 20 mg/kg.[7] Prednisolone at 5 mg/kg can be used as a comparator.[7]
-
Treatment Duration: The treatment period can vary depending on the study's objectives, ranging from a few weeks to several months.
-
Tissue Harvesting: At the end of the treatment period, euthanize mice according to approved institutional guidelines.
-
Immediately dissect the tissues of interest (e.g., gastrocnemius muscle, heart, liver, brain).
-
For RNA analysis, promptly snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing. Alternatively, tissues can be placed in an RNA stabilization solution.
Protocol 2: RNA Extraction from Mouse Tissues
This protocol is suitable for extracting total RNA from various mouse tissues, including muscle and heart.
Materials:
-
TRIzol® Reagent or similar phenol-guanidine isothiocyanate-based lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., bead-based homogenizer or rotor-stator homogenizer)
-
Nuclease-free tubes and pipette tips
-
Centrifuge capable of 12,000 x g and 4°C
Procedure:
-
Homogenization:
-
Add 1 ml of TRIzol® Reagent per 50-100 mg of frozen tissue in a nuclease-free tube.
-
Homogenize the tissue thoroughly using a homogenizer until no visible tissue fragments remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh nuclease-free tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 ml of isopropanol per 1 ml of TRIzol® Reagent used in the initial homogenization.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Carefully remove the supernatant.
-
Wash the RNA pellet once with 1 ml of 75% ethanol per 1 ml of TRIzol® Reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully discard the supernatant.
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA pellet in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical 20 µl reaction includes:
-
10 µl of 2x qPCR master mix
-
1 µl of forward primer (10 µM)
-
1 µl of reverse primer (10 µM)
-
2 µl of diluted cDNA template
-
6 µl of nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 4: RNA Sequencing and Bioinformatic Analysis
1. Library Preparation and Sequencing:
-
RNA Quality Control: Ensure high-quality RNA with an RNA Integrity Number (RIN) > 7.0 as determined by a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from total RNA or poly(A)-selected mRNA using a commercially available kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
2. Bioinformatic Analysis Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to Reference Genome: Align the trimmed reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use Bioconductor packages in R, such as DESeq2 or edgeR, to normalize the read counts and perform differential gene expression analysis between this compound-treated and control groups. This will identify genes that are significantly up- or downregulated upon treatment, providing fold changes and p-values.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene ontology terms that are enriched in the list of differentially expressed genes. This provides insights into the biological processes affected by this compound.
Visualizations
Caption: this compound's Dissociative Mechanism of Action.
Caption: Workflow for Gene Expression Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 7. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone: In Vitro Assays for Measuring NF-κB Inhibition
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamorolone is a first-in-class dissociative steroid that demonstrates potent anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][2][3] Unlike traditional glucocorticoids, this compound is designed to separate its anti-inflammatory effects (transrepression) from the transcriptional activation (transactivation) that is associated with many steroidal side effects.[1][3][4][5] This document provides detailed protocols for in vitro assays to measure the NF-κB inhibitory activity of this compound, enabling researchers to assess its efficacy and mechanism of action.
Mechanism of Action: this compound and NF-κB Signaling
The anti-inflammatory effects of glucocorticoids are largely attributed to the inhibition of the NF-κB signaling pathway.[1][5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.[1]
This compound, upon binding to the glucocorticoid receptor (GR), facilitates the receptor's interaction with NF-κB in the nucleus, leading to the suppression of NF-κB-mediated gene transcription.[6] This process, known as transrepression, is a key mechanism for its anti-inflammatory effects.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's NF-κB inhibition from various in vitro studies.
Table 1: Inhibition of NF-κB Regulated Gene Expression in Murine Myotubes
| Treatment | Target Gene | Fold Change vs. TNF-α Control | Cell Type | Reference |
| This compound | Irf1 | Significant Reduction (P < 0.005) | C2C12 myotubes | [6] |
| This compound | Mcp1 | Significant Reduction (P < 0.05) | C2C12 myotubes | [6] |
| Prednisolone | Irf1 | Significant Reduction | C2C12 myotubes | [6] |
| Prednisolone | Mcp1 | Significant Reduction | C2C12 myotubes | [6] |
| Deflazacort | Irf1 | Significant Reduction | C2C12 myotubes | [6] |
| Deflazacort | Mcp1 | Significant Reduction | C2C12 myotubes | [6] |
Table 2: Inhibition of NF-κB Regulated Gene and Protein Expression in Murine Macrophages
| Treatment (10 µM) | Target | Fold Change vs. LPS Control | Cell Type | Reference |
| This compound | Il1b (gene) | Significant Inhibition (P < 0.005) | RAW 264.7 | [6][7] |
| This compound | Il6 (gene) | Significant Inhibition (P < 0.005) | RAW 264.7 | [6][7] |
| This compound | IL1B (protein) | Significant Reduction | RAW 264.7 | [6] |
| This compound | IL6 (protein) | Significant Reduction | RAW 264.7 | [6] |
| Prednisolone | Il1b (gene) | Significant Inhibition | RAW 264.7 | [7] |
| Prednisolone | Il6 (gene) | Significant Inhibition | RAW 264.7 | [7] |
| Deflazacort | Il1b (gene) | Significant Inhibition | RAW 264.7 | [7] |
| Deflazacort | Il6 (gene) | Significant Inhibition | RAW 264.7 | [7] |
Table 3: Inhibition of NF-κB Regulated Gene Expression in Primary Cardiomyocytes
| Treatment | Target Gene | Fold Change vs. TNF-α Control | Cell Type | Reference |
| This compound | Il1b | Significant Inhibition | Primary Cardiomyocytes | [6] |
| This compound | Il6 | Significant Inhibition | Primary Cardiomyocytes | [6] |
| Deflazacort | Il1b | Significant Inhibition | Primary Cardiomyocytes | [6] |
| Deflazacort | Il6 | Significant Inhibition | Primary Cardiomyocytes | [6] |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB activation by utilizing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of NF-κB response elements.[8][9][10]
Principle: In the presence of an active NF-κB pathway, the reporter gene is transcribed, and the resulting protein product can be quantified. This compound's inhibitory effect is measured by a decrease in the reporter signal.
Protocol: Luciferase-Based NF-κB Reporter Assay
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
TNF-α
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL). Include a non-stimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This assay measures the mRNA expression levels of NF-κB target genes to assess the inhibitory effect of this compound.[6][7]
Principle: The expression of pro-inflammatory genes regulated by NF-κB (e.g., Irf1, Mcp1, Il1b, Il6) is quantified following treatment with this compound and an inflammatory stimulus. A reduction in mRNA levels indicates NF-κB inhibition.
Protocol: qRT-PCR in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Il1b, Il6) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.[6][11]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method. Calculate the fold change in gene expression in this compound-treated cells compared to LPS-stimulated controls.
Conclusion
The in vitro assays described in this document, including NF-κB reporter gene assays and qRT-PCR for NF-κB target genes, are robust methods for quantifying the inhibitory effect of this compound on the NF-κB signaling pathway. These protocols provide a framework for researchers to evaluate the anti-inflammatory properties of this compound and compare its efficacy to other corticosteroids. The "dissociative" nature of this compound, retaining NF-κB inhibition while potentially reducing transactivation-related side effects, makes it a compound of significant interest in the development of safer anti-inflammatory therapies.[1][4][5]
References
- 1. reveragen.com [reveragen.com]
- 2. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 3. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actionduchenne.org [actionduchenne.org]
- 5. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Vamorolone in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vamorolone in human plasma. This compound is a novel dissociative steroidal anti-inflammatory drug under investigation for the treatment of Duchenne muscular dystrophy (DMD).[1][2] The described method utilizes liquid-liquid extraction for sample preparation and offers high selectivity and sensitivity for pharmacokinetic studies. All experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric conditions, are detailed below. This method has been successfully applied in clinical trial settings to characterize the pharmacokinetic profile of this compound.[1][3]
Introduction
This compound (VBP15) is a first-in-class dissociative steroid that exhibits a unique pharmacological profile. It is designed to retain the anti-inflammatory effects of traditional glucocorticoids by inhibiting the pro-inflammatory NF-κB pathway (transrepression), while minimizing the side effects associated with glucocorticoid receptor-mediated gene activation (transactivation). Furthermore, this compound acts as an antagonist to the mineralocorticoid receptor, which may offer additional cardiovascular benefits. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical development. The LC-MS/MS method presented here provides the necessary sensitivity and specificity for such analyses.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-¹³CD₃ internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of this compound from human plasma.
-
Thaw human plasma samples and standards at room temperature.
-
To a 50.0 µL aliquot of plasma, add the internal standard solution (this compound-¹³CD₃).
-
Add an appropriate organic extraction solvent.
-
Vortex mix the samples thoroughly for 2 minutes.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Vortex mix the reconstituted samples before injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a UPLC system with a reversed-phase column.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[1]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 0.1% Formic acid in Water[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]
-
Flow Rate: 0.800 mL/min[1]
-
Gradient: An isocratic elution with a gradient wash is utilized.[1]
-
Injection Volume: 10 µL
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Collision Energy (CE): To be optimized for the specific instrument.
-
Source Parameters: Optimized for maximum signal intensity.
Data Presentation
The following tables summarize the key quantitative data for this LC-MS/MS method.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 357.3 | 147.1 | Positive |
| This compound-¹³CD₃ (IS) | 361.3 | 147.1 | Positive |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.00 - 2000 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 2.0 ng/mL[1] |
| Within-run Accuracy (% bias) | -3.8% to 1.4%[1] |
| Overall Accuracy (% bias) | -2.0% to -0.3%[1] |
| Precision (% CV) | 1.5% to 4.4%[1] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Men and Boys with DMD
| Parameter | Healthy Adult Men | Boys with DMD (4 to <7 years) |
| Apparent Clearance (CL/F) | ~2.0 L/hr/kg[1] | 1.9 L/hr/kg |
| Half-life (t₁/₂) | 2-3 hours[1] | Not explicitly stated |
| Time to Maximum Concentration (Tₘₐₓ) | Not explicitly stated | 2 hours |
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway of this compound.
References
- 1. Population Pharmacokinetics of this compound (VBP15) in Healthy Men and Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure-Response Analysis of this compound (VBP15) in Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IIa trial in Duchenne muscular dystrophy shows this compound is a first-in-class dissociative steroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Vamorolone Effects on Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug. It is designed to retain the anti-inflammatory effects of traditional glucocorticoids while reducing the associated side effects.[1][2] This is achieved by separating the transrepression and transactivation pathways of the glucocorticoid receptor (GR). This compound maintains the GR-mediated transrepression of pro-inflammatory factors like NF-κB, while exhibiting reduced GR-mediated transactivation, which is linked to many steroidal side effects.[1][3] Recent studies have shown that this compound can reduce the expression of pro-inflammatory cytokines in glioma cells, suggesting its potential as a therapeutic agent for brain tumors.[1][4][5][6]
These application notes provide a comprehensive protocol for assessing the effects of this compound on glioma cell lines, covering experimental design, detailed methodologies, and data interpretation.
Signaling Pathway of this compound in Glioma Cells
This compound enters the cell and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus. Unlike traditional glucocorticoids, this compound's primary anti-inflammatory action in glioma is thought to be through the transrepression of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Its reduced transactivation of glucocorticoid response elements (GREs) is believed to contribute to a better safety profile.[1][3][4]
References
- 1. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reveragen.com [reveragen.com]
- 3. actionduchenne.org [actionduchenne.org]
- 4. "this compound, a dissociative steroidal compound, reduces pro-inflammator" by Elizabeth Wells, Madhuri Kambhampati et al. [hsrc.himmelfarb.gwu.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vamorolone in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug that has shown promise in various models of inflammation, including experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1] Unlike traditional glucocorticoids, this compound's unique mechanism of action separates the anti-inflammatory effects (transrepression) from the metabolic and other side effects associated with glucocorticoid receptor (GR) gene activation (transactivation).[2][3] This document provides detailed application notes and protocols for the use of this compound in EAE models, based on preclinical studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the pro-inflammatory NF-κB pathway.[4] It binds to the glucocorticoid receptor, but its distinct chemical structure leads to a "dissociative" effect. This means it effectively represses the activity of pro-inflammatory transcription factors like NF-κB without initiating the transcription of genes that are typically associated with the adverse effects of corticosteroids.[2][3] Additionally, this compound has been shown to act as a mineralocorticoid receptor antagonist and possesses membrane-stabilizing properties.[3]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in a murine EAE model.[5][6]
Table 1: Effect of this compound on EAE Clinical Severity
| Treatment Group | Mean Clinical Score (Day 20) | Standard Error |
| Vehicle | 2.5 | 0.5 |
| Prednisolone (15 mg/kg) | 0.8 | 0.4 |
| This compound (30 mg/kg) | 0.7 | 0.3 |
| *p < 0.05 compared to vehicle |
Table 2: Effect of this compound on EAE Disease Incidence
| Treatment Group | Disease Incidence (Day 20) |
| Vehicle | 85% |
| Prednisolone (15 mg/kg) | 28% |
| This compound (30 mg/kg) | 28% |
Table 3: Histological Analysis of CNS Inflammation
| Treatment Group | Mean Number of Inflammatory Foci per 10 mm² | Standard Error |
| Vehicle | 12.5 | 2.1 |
| Prednisolone (15 mg/kg) | 3.2 | 1.0 |
| This compound (30 mg/kg) | 2.8 | 0.8 |
| *p < 0.05 compared to vehicle |
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[7][8]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL M. tuberculosis, mix equal volumes of MOG35-55 (4 mg/mL in PBS) and CFA (8 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (50 µL per site).
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2.
This compound Administration
This protocol is based on the prophylactic treatment regimen described by Dillingham et al. (2015).[5][6]
Materials:
-
This compound (VBP15)
-
Vehicle (e.g., cherry syrup)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Suspend this compound in the chosen vehicle to the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a 3 mg/mL suspension to administer 200 µL).
-
Administration Schedule: Begin oral administration of this compound (30 mg/kg) or vehicle one day prior to EAE induction (Day -1).
-
Daily Dosing: Continue daily oral administration of this compound or vehicle throughout the course of the experiment (e.g., until Day 20 post-immunization).
Clinical Assessment of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system.[9]
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Histological Analysis of CNS Inflammation
At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 90%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Processing: Fix the spinal cords in 4% PFA overnight, then dehydrate through an ethanol series and clear in xylene before embedding in paraffin.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize inflammatory cell infiltrates.
-
LFB Staining: Use LFB staining to assess demyelination.
-
-
Quantification:
-
Inflammatory Foci: Count the number of perivascular and parenchymal inflammatory cell infiltrates in the white matter of the spinal cord. Express the data as the number of foci per mm².[10]
-
Demyelination Score: Score the degree of demyelination in the white matter tracts using a standardized scale (e.g., 0 = no demyelination, 1 = mild, 2 = moderate, 3 = severe).
-
Visualizations
Caption: Experimental workflow for this compound treatment in the EAE model.
Caption: this compound's selective inhibition of the NF-κB pathway.
References
- 1. VBP15, a novel anti-inflammatory, is effective at reducing the severity of murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actionduchenne.org [actionduchenne.org]
- 3. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VBP15, a Novel Anti-Inflammatory, is Effective at Reducing the Severity of Murine Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Vamorolone Treatment in Dysferlin-Deficient Muscular Dystrophy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dysferlinopathies, such as Limb-Girdle Muscular Dystrophy Type 2B (LGMD2B) and Miyoshi Myopathy, are a group of inherited muscle disorders caused by mutations in the DYSF gene, leading to a deficiency of the dysferlin protein.[1] Dysferlin plays a crucial role in the repair of the sarcolemmal membrane of muscle fibers.[1] Its absence results in compromised muscle membrane repair, leading to chronic muscle inflammation, progressive muscle weakness, and degeneration.[1][2]
Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug that offers a promising therapeutic avenue for dysferlinopathies.[3][4] Unlike traditional glucocorticoids like prednisolone, which have shown to be ineffective or even detrimental in dysferlin-deficient models and patients, this compound demonstrates a unique mechanism of action that combines anti-inflammatory effects with membrane stabilization properties.[1][5][6] These application notes provide a comprehensive overview of the preclinical data on this compound in dysferlin-deficient models, along with detailed experimental protocols for key assays.
Mechanism of Action
This compound's therapeutic potential in dysferlinopathy stems from its dual action on inflammation and membrane stability. It acts as a dissociative glucocorticoid receptor (GR) ligand, retaining the anti-inflammatory transrepression activity (inhibition of NF-κB) while minimizing the transactivation activity associated with many side effects of conventional steroids.[3][7][8] Furthermore, this compound functions as a mineralocorticoid receptor (MR) antagonist, which may confer cardioprotective benefits.[7][9][10] A key differentiator for dysferlinopathy is its ability to stabilize the muscle cell membrane by decreasing the mobility of sarcolemmal lipids.[1][11]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies of this compound in the B6A/J dysferlin-deficient mouse model.
Table 1: In Vivo Efficacy of this compound in B6A/J Mice
| Parameter | Vehicle (Cherry Syrup) | This compound (30 mg/kg/day) | Prednisolone (30 mg/kg/day) | Wild-Type | Reference |
| Myofiber Repair (post-laser injury) | ~40% repaired | ~75% repaired | ~30% repaired | ~90% repaired | [11] |
| Forelimb Grip Strength (grams) | ~120 | ~150 | ~110 | Not Reported | [11] |
| Hindlimb Grip Strength (grams) | ~100 | ~130 | ~90 | Not Reported | [11] |
| Adipogenic Infiltration | Increased | Decreased | Increased | Not Reported | [1][6] |
| Pro-inflammatory Gene Expression (CD209) | Elevated | Significantly Reduced | No significant change | Not Reported | [11] |
| Pro-inflammatory Gene Expression (IRF7) | Elevated | Significantly Reduced | No significant change | Not Reported | [11] |
Table 2: Ex Vivo Effects of this compound on Dysferlin-Deficient Myofibers
| Parameter | Untreated | This compound | Prednisolone | Reference |
| Membrane Lipid Mobility | Increased | Decreased (Normalized) | Further Increased | [3] |
| Membrane Repair (post-injury) | Impaired | Improved | Worsened or no effect | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Model and Dosing Regimen
-
Animal Model: B6A/J mice, a model for dysferlinopathy.[11]
-
Treatment Groups:
-
This compound (30 mg/kg/day)
-
Prednisolone (30 mg/kg/day)
-
Vehicle (cherry syrup)
-
-
Administration: Daily oral gavage.[11]
-
Duration: 3 months.[11]
Myofiber Membrane Repair Assay (Focal Laser Injury)
This assay assesses the ability of individual myofibers to repair after acute membrane damage.
-
Muscle Preparation: Intact bicep muscles are isolated from treated and control mice.[11]
-
Imaging Setup: Muscles are placed in a chamber with physiological saline on the stage of a confocal microscope.
-
Membrane Damage: A focused laser is used to create a precise injury to the sarcolemma of a single myofiber.[11]
-
Visualization of Repair: The influx of a fluorescent dye (e.g., FM 1-43) into the myofiber is monitored in real-time. Successful repair is characterized by the cessation of dye entry and the formation of a membrane patch.[11]
-
Quantification: The percentage of myofibers that successfully repair within a set timeframe is calculated for each treatment group.[11]
Muscle Strength Assessment (Grip Strength)
-
Apparatus: A grip strength meter equipped with forelimb and hindlimb pull bars.
-
Procedure:
-
The mouse is held by the tail and allowed to grasp the forelimb bar with its front paws.
-
The mouse is then gently pulled backward horizontally until it releases the bar.
-
The peak force exerted by the mouse is recorded.
-
The procedure is repeated for the hindlimbs using the appropriate bar.
-
-
Data Analysis: The average peak force for forelimbs and hindlimbs is calculated for each animal and then averaged across each treatment group.[11]
Gene Expression Analysis (qRT-PCR)
This protocol is used to quantify the expression of inflammatory genes in muscle tissue.
-
Tissue Collection: Gastrocnemius muscles are harvested from mice in each treatment group.[11]
-
RNA Extraction: Total RNA is isolated from the muscle tissue using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for inflammatory markers (e.g., CD209, IRF7) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.[11]
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for dysferlinopathies. Its unique ability to both stabilize the sarcolemma and reduce inflammation addresses the core pathological features of the disease.[1] Unlike conventional glucocorticoids, which can be detrimental, this compound demonstrates a favorable efficacy and safety profile in dysferlin-deficient animal models.[1][6] These findings warrant further investigation in clinical trials to assess the safety and efficacy of this compound in patients with LGMD2B and other dysferlinopathies.[1][6] Further preclinical studies could also explore the long-term effects of this compound on muscle histology and function, as well as its potential in combination with other therapeutic strategies.
References
- 1. Membrane Stabilization by Modified Steroid Offers a Potential Therapy for Muscular Dystrophy Due to Dysferlin Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilizing dysferlin-deficient muscle cell membrane improves muscle function | Children's National Hospital [childrensnational.org]
- 3. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. reveragen.com [reveragen.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Metabolic Stability of Vamorolone in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug developed for the treatment of Duchenne muscular dystrophy (DMD) in patients two years of age and older.[1][2] Unlike traditional glucocorticoids, this compound is designed to retain anti-inflammatory efficacy while reducing the typical side effects associated with long-term steroid use, such as growth stunting and bone fragility.[3][4] Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro metabolic stability assays using human liver microsomes (HLMs) are a standard method to predict in vivo clearance and potential drug-drug interactions. This application note provides a detailed protocol for assessing the metabolic stability of this compound in HLMs and summarizes its known metabolic profile.
This compound undergoes metabolism through several pathways, including oxidation, reduction, and glucuronidation.[1][5] The primary enzymes involved in its oxidative metabolism are Cytochrome P450 isoforms CYP3A4 and CYP3A5.[1][6] Glucuronidation, a major metabolic pathway, is mediated by UGT enzymes.[1][6] Notably, this compound is resistant to metabolism by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that modulates the activity of conventional glucocorticoids.[4][7] Studies have shown that this compound is highly stable in human liver microsomes, suggesting a low intrinsic clearance.[5]
Principle of the Assay
The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by enzymes present in human liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8]
The assay involves incubating the test compound (this compound) with HLMs in the presence of a necessary cofactor, typically NADPH, which initiates the metabolic reactions.[9][10] Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11] By plotting the natural logarithm of the percentage of the remaining parent compound against time, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[9][10]
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of this compound (VBP15) in Healthy Men and Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel metabolism resistant steroid that suppresses joint destruction in chronic polyarthritis with reduced systemic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Pharmacogenomic loci Associated with the Pharmacokinetics of this compound in Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel metabolism resistant steroid that suppresses joint destruction in chronic polyarthritis with reduced systemic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. mercell.com [mercell.com]
- 11. researchgate.net [researchgate.net]
Measuring Vamorolone's Brain-to-Plasma Ratio in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone is a novel synthetic corticosteroid with a dissociative mechanism of action, designed to separate the anti-inflammatory effects from the metabolic and growth-related side effects often associated with traditional glucocorticoids. It functions as an agonist at the glucocorticoid receptor (GR) and an antagonist at the mineralocorticoid receptor (MR).[1][2] Its development has been primarily focused on treating inflammatory conditions such as Duchenne muscular dystrophy (DMD).[3] Given its potential application in neurological and neuromuscular disorders, understanding its ability to cross the blood-brain barrier (BBB) is critical. This document provides detailed application notes and protocols for measuring the brain-to-plasma concentration ratio of this compound in preclinical rodent models, a key parameter for assessing its central nervous system (CNS) exposure.
Signaling Pathway of this compound
This compound exerts its effects by binding to cytosolic glucocorticoid receptors. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[4]
This compound signaling pathway.
Experimental Protocols
Animal Model and Dosing
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice are commonly used for pharmacokinetic studies.[3]
-
Age/Weight: Animals should be of a consistent age and weight range (e.g., 8-10 weeks old, 200-250g for rats, 20-25g for mice) to minimize variability.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dosing:
-
Formulation: this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.
-
Route of Administration: Oral gavage (PO) is a common route for preclinical studies of orally administered drugs. Intravenous (IV) administration can also be used to determine absolute bioavailability.
-
Dose: The dose will depend on the specific study objectives. A typical dose for pharmacokinetic studies in rodents might range from 10 to 50 mg/kg.[3]
Sample Collection Workflow
The following diagram outlines the workflow for collecting brain and plasma samples at predetermined time points after this compound administration.
Experimental workflow for sample collection.
Detailed Sample Collection and Preparation Protocols
a. Blood and Plasma Collection:
-
At each designated time point, anesthetize the animal (e.g., with isoflurane).
-
Perform cardiac puncture to collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
b. Brain Tissue Collection and Homogenization:
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove residual blood from the brain vasculature.
-
Carefully dissect the whole brain, rinse with cold saline, blot dry, and record the weight.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:4 w/v) using a mechanical homogenizer on ice.[5]
-
Store the brain homogenate at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[2][6]
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma and brain homogenate samples on ice.
-
To a 100 µL aliquot of each sample, add an internal standard (a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The brain-to-plasma ratio (Kp) is calculated as the ratio of the concentration of this compound in the brain (C_brain) to the concentration in the plasma (C_plasma) at each time point.
Table 1: Representative Pharmacokinetic Data for a Corticosteroid in Rodents
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.5 | 150 ± 25 | 30 ± 8 | 0.20 |
| 1 | 250 ± 40 | 55 ± 12 | 0.22 |
| 2 | 180 ± 30 | 45 ± 10 | 0.25 |
| 4 | 90 ± 15 | 25 ± 6 | 0.28 |
| 8 | 30 ± 8 | 10 ± 3 | 0.33 |
| 24 | 5 ± 2 | < LLOQ | - |
Data are presented as mean ± standard deviation (n=3-5 animals per time point). LLOQ: Lower Limit of Quantification. This is representative data based on published studies of corticosteroids and does not represent actual this compound data.
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (plasma) | 250 ng/mL |
| Tmax (plasma) | 1 hour |
| AUC (0-t) (plasma) | 1200 ngh/mL |
| Cmax (brain) | 55 ng/g |
| Tmax (brain) | 1 hour |
| AUC (0-t) (brain) | 280 ngh/g |
| Mean Kp | 0.26 |
This is representative data and does not represent actual this compound data.
Logical Relationship Diagram
The determination of the brain-to-plasma ratio is a critical step in assessing the potential of a drug to act on the CNS. This diagram illustrates the logical relationship between experimental procedures and the final interpretation.
References
- 1. Changes in brain cholesterol and its regional distribution under the influence of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS techniques for the analysis of steroid panel in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vamorolone in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamorolone (VBP15) is a first-in-class dissociative steroid that demonstrates potent anti-inflammatory effects with a favorable safety profile compared to traditional glucocorticoids.[1][2][3][4] Its mechanism of action involves binding to the glucocorticoid receptor (GR) and inhibiting pro-inflammatory pathways like NF-κB, while showing reduced transactivation of genes associated with glucocorticoid-related side effects.[1][2][5] Additionally, this compound acts as an antagonist to the mineralocorticoid receptor (MR), which may contribute to its therapeutic benefits.[1][5] Preclinical studies in various mouse models of inflammation, including allergic asthma, have shown that this compound effectively reduces inflammation.[1][6]
This document provides a detailed experimental protocol for evaluating the efficacy of this compound in a widely used ovalbumin (OVA)-induced mouse model of allergic asthma. The protocol outlines methods for inducing allergic airway inflammation, this compound treatment, and assessing key asthma-related endpoints, including airway hyperresponsiveness (AHR), inflammatory cell infiltration into the lungs, and cytokine production.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway, with a key distinction from traditional glucocorticoids. It favors the transrepression pathway, which inhibits pro-inflammatory transcription factors, over the transactivation pathway, which is associated with many of the side effects of conventional steroids.
Caption: this compound's mechanism of action, emphasizing NF-κB inhibition.
Experimental Protocol
This protocol describes the use of an ovalbumin (OVA)-induced mouse model of allergic asthma to assess the therapeutic potential of this compound.
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Reagents:
-
Ovalbumin (OVA), chicken egg grade V
-
Aluminum hydroxide (Alum) adjuvant
-
This compound
-
Prednisolone (as a positive control)
-
Vehicle for drug administration (e.g., 1% carboxymethylcellulose)
-
Methacholine chloride
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Wright-Giemsa stain
-
-
Equipment:
-
Animal nebulizer/aerosol chamber
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
-
Surgical tools for dissection
-
Experimental Workflow
Caption: Timeline of the OVA-induced asthma model and this compound treatment.
Detailed Methodologies
1. Sensitization and Challenge:
-
Sensitization: On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
Challenge: From day 14 to day 17, expose the sensitized mice to an aerosol of 1% OVA in sterile PBS for 30 minutes daily in a whole-body aerosol chamber.
2. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Administer this compound orally (e.g., by gavage) at desired doses (e.g., 10, 20, 45 mg/kg) daily, starting one hour before the first OVA challenge on day 14 and continuing until day 17.
-
Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., prednisolone at an effective dose).
3. Assessment of Airway Hyperresponsiveness (AHR):
-
On day 18, 24 hours after the final OVA challenge and drug administration, measure AHR.
-
Place conscious, unrestrained mice into a whole-body plethysmograph and allow them to acclimatize.
-
Record baseline readings and then expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure the enhanced pause (Penh) as an indicator of airway obstruction.
4. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Immediately following AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
Centrifuge the collected BAL fluid (BALF) to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer or automated cell counter with trypan blue exclusion for viability.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
5. Lung Histology:
-
After BALF collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
Data Presentation
The following tables summarize expected quantitative data from experiments evaluating this compound in an OVA-induced asthma mouse model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^4) | Neutrophils (x 10^4) | Macrophages (x 10^4) | Lymphocytes (x 10^4) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 4.5 ± 0.5 | 0.2 ± 0.1 |
| OVA + Vehicle | 8.2 ± 1.5 | 5.5 ± 1.2 | 1.0 ± 0.3 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| OVA + this compound (10 mg/kg) | 4.1 ± 0.8 | 2.5 ± 0.6 | 0.6 ± 0.2 | 1.0 ± 0.3 | 0.1 ± 0.05 |
| OVA + this compound (20 mg/kg) | 2.5 ± 0.5 | 1.2 ± 0.3 | 0.4 ± 0.1 | 0.8 ± 0.2 | 0.1 ± 0.04 |
| OVA + this compound (45 mg/kg) | 1.8 ± 0.4 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.1 ± 0.03 |
| OVA + Prednisolone (10 mg/kg) | 2.0 ± 0.5 | 1.0 ± 0.3 | 0.3 ± 0.1 | 0.7 ± 0.2 | 0.1 ± 0.04 |
| p < 0.05, **p < 0.01 compared to OVA + Vehicle. Data are presented as mean ± SEM. (Data are hypothetical and based on expected outcomes from published literature). |
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | Penh at 25 mg/mL Methacholine | Penh at 50 mg/mL Methacholine |
| Naive (No OVA) | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| OVA + Vehicle | 1.0 ± 0.2 | 4.5 ± 0.8 | 6.5 ± 1.2 |
| OVA + this compound (20 mg/kg) | 0.9 ± 0.1 | 2.5 ± 0.5 | 3.8 ± 0.7 |
| OVA + Prednisolone (10 mg/kg) | 0.9 ± 0.2 | 2.2 ± 0.4 | 3.5 ± 0.6 |
| *p < 0.05, **p < 0.01 compared to OVA + Vehicle. Data are presented as mean ± SEM. (Data are hypothetical and based on expected outcomes from published literature). |
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound in a murine model of allergic asthma. The detailed protocols for disease induction, drug administration, and endpoint analysis will enable researchers to robustly assess the anti-inflammatory and airway-protective effects of this compound. The expected outcomes, based on existing literature, suggest that this compound has the potential to be a valuable therapeutic agent for asthma, warranting further investigation.
References
- 1. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 5. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dissociative steroidal compound, reduces collagen antibody-induced joint damage and inflammation when administered after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone: Application Notes and Protocols for Critical Illness Muscle Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Critical illness myopathy (CIM) is a debilitating condition characterized by profound muscle wasting and weakness that develops in patients in the intensive care unit (ICU). The complex pathophysiology of CIM often involves systemic inflammation and the use of corticosteroids, which themselves can induce muscle atrophy. Vamorolone (VBP15) is a first-in-class dissociative steroid that has shown promise in preclinical models of muscle disease. It is designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing the side effects associated with their use, such as muscle wasting.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a rat model of critical illness muscle disease, based on published research.
Mechanism of Action
This compound exerts its effects through a distinct mechanism of action compared to traditional glucocorticoids like prednisolone. It acts as a ligand for the glucocorticoid receptor (GR), but its downstream effects are different. The key features of this compound's mechanism include:
-
Dissociative Properties: this compound separates the transrepression and transactivation pathways of the glucocorticoid receptor.
-
Transrepression: this compound retains the ability to inhibit pro-inflammatory transcription factors, such as NF-κB. This is believed to be the primary mechanism for its anti-inflammatory effects.[2][3]
-
Transactivation: this compound has a reduced capacity to activate the transcription of genes that contain glucocorticoid response elements (GREs). This is significant because the transactivation of certain genes, such as those involved in protein catabolism (atrogenes), is linked to the muscle-wasting side effects of conventional corticosteroids.[2]
-
-
Mineralocorticoid Receptor Antagonism: Unlike many corticosteroids that can act as agonists at the mineralocorticoid receptor (MR), this compound is a potent MR antagonist. This may offer additional benefits, as MR activation has been implicated in cardiac dysfunction.[2][4]
-
Membrane Stabilization: this compound has been shown to have membrane-stabilizing properties, which could be beneficial in protecting muscle fibers from damage.[3]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of critical illness myopathy. The study compared a control group to three groups subjected to ICU conditions for 5 days: an untreated ICU group, a group treated with prednisolone (PRED), and a group treated with this compound (VAM).[5]
Table 1: Survival Rate in a Rat Model of Critical Illness Myopathy [5]
| Treatment Group | Survival at Day 3 (%) | Survival at Day 5 (%) |
| ICU | 61 | 50 |
| PRED | 86 | 57 |
| VAM | 100 | 86 |
Table 2: Effects of this compound on Slow-Twitch (Soleus) Muscle Fibers [5]
| Parameter | Control | ICU | PRED | VAM |
| Fiber Cross-Sectional Area (CSA) (% of Control) | 100 | ~75 | ~100 | ~100 |
| Maximum Force (P₀) (% of Control) | 100 | ~55 | ~73 | ~79 |
| Specific Force (SF) (% of Control) | 100 | ~75 | ~77 | ~83 |
Table 3: Effects of this compound on Fast-Twitch (EDL) Muscle Fibers [5]
| Parameter | Control | ICU | PRED | VAM |
| Fiber Cross-Sectional Area (CSA) (% of Control) | 100 | ~95 | ~66 | ~88 |
| Maximum Force (P₀) (% of Control) | 100 | ~80 | ~26 | ~75 |
| Specific Force (SF) (% of Control) | 100 | ~82 | ~47 | ~73 |
Table 4: Relative mRNA Expression of Atrogenes in Soleus Muscle [6]
| Gene | ICU vs. Control | PRED vs. ICU | VAM vs. ICU | VAM vs. PRED |
| MuRF1 | 8-fold increase | 20-fold increase | Lower | Lower |
| Atrogin-1 | 3 to 4-fold increase | No significant change | No significant change | Lower |
Experimental Protocols
Rat Model of Critical Illness Myopathy
This protocol is based on a well-established experimental ICU model that mimics the conditions leading to CIM in humans.[2][4]
a. Animal Preparation and Surgery:
-
Anesthetize female Sprague-Dawley rats with isoflurane.
-
Perform a tracheostomy and connect the animal to a mechanical ventilator.
-
Insert catheters into the carotid artery for blood pressure monitoring and blood sampling, and into the jugular vein for continuous infusion of anesthetic and neuromuscular blocking agents.
-
Implant subcutaneous electrodes for electrocardiogram (ECG) monitoring.
-
Insert a rectal probe for continuous temperature monitoring.
b. Mechanical Ventilation and Immobilization:
-
Mechanically ventilate the rats using a pressure-controlled ventilator. Suggested initial settings:
-
Tidal Volume: 6-8 ml/kg
-
Respiratory Rate: 60-80 breaths/min
-
Positive End-Expiratory Pressure (PEEP): 2-3 cm H₂O
-
Adjust settings based on blood gas analysis to maintain physiological pH, PaO₂, and PaCO₂.
-
-
Induce and maintain deep sedation and neuromuscular blockade via continuous intravenous infusion. A combination of a sedative (e.g., propofol) and a neuromuscular blocking agent (e.g., rocuronium bromide) can be used.
-
Maintain the animals in a supine position to ensure immobilization.
c. Drug Administration:
-
Divide the animals into the following groups:
-
Administer the drugs or vehicle daily starting from the first day of the experimental period.
d. Monitoring and Maintenance:
-
Continuously monitor vital signs (blood pressure, heart rate, temperature).
-
Provide continuous nutritional support via a nasogastric tube.
-
Ensure adequate hydration with intravenous fluids.
-
Perform regular airway suctioning to prevent mucous plugging.
-
Provide eye lubrication to prevent corneal drying.
e. Euthanasia and Tissue Collection:
-
At the end of the experimental period (e.g., 5 days), euthanize the animals under deep anesthesia.
-
Dissect the soleus (slow-twitch) and extensor digitorum longus (EDL) (fast-twitch) muscles for subsequent analysis.
Single Muscle Fiber Contractile Measurements
This protocol allows for the assessment of the contractile properties of individual muscle fibers.
a. Muscle Fiber Preparation:
-
Place a small portion of the dissected muscle in a relaxing solution on ice.
-
Under a dissecting microscope, carefully dissect individual muscle fiber segments.
-
Attach the ends of the single fiber segment to a force transducer and a lever arm system using aluminum foil clips or similar.
b. Experimental Procedure:
-
Mount the fiber in a chamber containing a relaxing solution.
-
Adjust the sarcomere length to an optimal length for force production (typically 2.5-2.7 µm) using laser diffraction.
-
Measure the fiber diameter and calculate the cross-sectional area (CSA), assuming a circular shape.
-
To induce contraction, rapidly transfer the fiber to a chamber containing an activating solution with a high concentration of calcium (Ca²⁺).
-
Record the maximum isometric force (P₀).
-
Calculate the specific force (SF) by dividing the maximum force by the CSA (SF = P₀/CSA).
c. Solutions:
-
Relaxing Solution (pCa 9.0): Contains ATP, EGTA to chelate Ca²⁺, and other salts to maintain ionic strength and pH.
-
Activating Solution (pCa 4.5): Similar to the relaxing solution but with a high concentration of free Ca²⁺.
Muscle Fiber Cross-Sectional Area Analysis
This protocol uses immunofluorescence to visualize and measure the size of individual muscle fibers.
a. Tissue Preparation:
-
Embed the dissected muscle in a cryo-embedding medium (e.g., OCT) and freeze in isopentane cooled with liquid nitrogen.
-
Using a cryostat, cut transverse sections (e.g., 10 µm thick) and mount them on glass slides.
b. Immunofluorescence Staining:
-
Air-dry the sections and then fix them (e.g., with cold acetone).
-
Permeabilize the sections with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate the sections with a primary antibody that outlines the muscle fibers, such as an anti-laminin or anti-dystrophin antibody.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
c. Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images of the muscle cross-sections.
-
Use image analysis software (e.g., ImageJ) to trace the outline of individual muscle fibers and calculate their cross-sectional area.
Visualizations
Caption: this compound's dissociative glucocorticoid signaling pathway in muscle.
Caption: Experimental workflow for this compound in a CIM rat model.
Caption: Logical relationship of this compound's action in CIM.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Frontiers | Mechanical Signaling in the Pathophysiology of Critical Illness Myopathy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preferential skeletal muscle myosin loss in response to mechanical silencing in a novel rat intensive care unit model: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Implementation of a Rat Ex Vivo Lung Perfusion Model [app.jove.com]
- 6. A Structured Approach to Extubation in Mechanically Ventilated Rats [jove.com]
Troubleshooting & Optimization
Vamorolone Technical Support Center: Dose-Response Relationship for Anti-Inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the dose-response relationship of Vamorolone's anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-inflammatory action?
A1: this compound is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus.[2] There, it primarily mediates the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][6] This inhibition of NF-κB activity leads to a downstream reduction in the expression of various inflammatory genes.[3][7]
Q2: How does this compound's mechanism differ from traditional glucocorticoids like prednisone?
A2: this compound is considered a "dissociative" steroid.[6][8][9] This means it separates the two main pathways of GR signaling:
-
Transrepression: this compound retains the ability to inhibit NF-κB, which is responsible for its anti-inflammatory efficacy.[5][6][8]
-
Transactivation: It has a reduced capacity to activate the transcription of genes via glucocorticoid response elements (GREs). This transactivation pathway is associated with many of the undesirable side effects of traditional corticosteroids, such as stunted growth and bone fragility.[2][5][6][8]
Additionally, this compound acts as an antagonist at the mineralocorticoid receptor, unlike prednisone which is an agonist. This may contribute to a better cardiovascular safety profile.[4][8]
Q3: What is a typical dose range for observing anti-inflammatory effects of this compound in vitro?
A3: In vitro studies have shown that this compound can inhibit TNFα-induced pro-inflammatory NF-κB signaling in C2C12 muscle cells at concentrations of 1 nM or more. Studies in primary human macrophages have demonstrated a reduction in inflammatory mediators with this compound at concentrations of 0.1 µM and 1 µM.[1] A concentration of 10 µM has been used in studies with RAW 264.7 macrophages and primary cardiomyocytes to demonstrate inhibition of inflammatory gene expression.
Q4: What doses of this compound have been effective in clinical and preclinical studies?
A4: Clinical trials in boys with Duchenne muscular dystrophy (DMD) have shown dose-related improvements in muscle function and reductions in inflammatory biomarkers at oral doses of 2.0 and 6.0 mg/kg/day.[6][10][11] Lower doses of 0.25 and 0.75 mg/kg/day showed less efficacy.[6][12] In preclinical mouse models, a daily oral dose of 30 mg/kg has been shown to be effective.[7]
Data Presentation: Clinical Trial Dose-Response Data
The following tables summarize key quantitative data from clinical trials investigating different doses of this compound.
Table 1: Efficacy of this compound in Boys with Duchenne Muscular Dystrophy (24-Week Treatment)
| Outcome Measure | This compound 2.0 mg/kg/day | This compound 6.0 mg/kg/day | Prednisone 0.75 mg/kg/day | Placebo |
| Time to Stand Velocity (m/s) | Met primary efficacy outcome vs. natural history controls[6][13][14] | Met primary endpoint vs. placebo[14] | - | Slight decline[15] |
| 6-Minute Walk Test (meters) | +23.9 m vs. placebo[15] | +28.3 m vs. placebo[15] | - | -13.3 m from baseline[15] |
| Time to Run/Walk 10m Velocity (m/s) | Not met vs. placebo[15] | +0.26 m/s vs. placebo[15] | - | +0.01 m/s from baseline[15] |
Table 2: Safety and Biomarker Data for this compound (24-Week Treatment)
| Biomarker | This compound 2.0 mg/kg/day | This compound 6.0 mg/kg/day | Prednisone 0.75 mg/kg/day |
| Osteocalcin (ng/mL) | - | -0.17[15] | -15.5[15] |
| P1NP (ng/mL) | - | -7.9[15] | -143.7[15] |
| CTX1 (pg/mL) | - | +110[15] | -320[15] |
| Adrenal Suppression (% of participants) | 84.2%[16] | 95.2%[16] | 100%[16] |
| Height Percentile Change | Maintained[14] | +3.86[14] | -1.88[14] |
Experimental Protocols & Troubleshooting Guides
In Vitro NF-κB Inhibition Assay
This guide focuses on using quantitative reverse transcription PCR (qRT-PCR) to measure the expression of NF-κB target genes.
Detailed Methodology:
-
Cell Culture:
-
Plate cells (e.g., RAW 264.7 macrophages, C2C12 myoblasts, or primary cardiomyocytes) in appropriate growth medium and allow them to adhere and reach the desired confluency.
-
For C2C12 cells, differentiate into myotubes by switching to a differentiation medium (e.g., DMEM with 5% horse serum) for 4 days.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a dose range from 1 nM to 10 µM).
-
Remove the growth medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Pre-treat the cells for a specified time, for example, 30 minutes to 1 hour.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of an inflammatory stimulus such as Lipopolysaccharide (LPS) for macrophages or Tumor Necrosis Factor-alpha (TNF-α) for myotubes and cardiomyocytes.
-
Add the inflammatory stimulus directly to the wells containing the this compound/vehicle pre-treated cells.
-
Incubate for a period sufficient to induce inflammatory gene expression, typically 6 to 24 hours.[15]
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for NF-κB target genes (e.g., IL1B, IL6, IRF1, MCP1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the dose-response curve of this compound's inhibitory effect on the expression of each inflammatory gene.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven application of treatments. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and be consistent with pipetting technique. Add treatments to the center of the well without disturbing the cell monolayer. |
| No or low induction of inflammatory genes in positive controls | Inactive inflammatory stimulus, low cell viability, or incorrect incubation time. | Use a fresh batch of LPS or TNF-α and confirm its activity. Check cell viability before and after the experiment. Optimize the incubation time for the specific cell type and stimulus. |
| This compound shows no inhibitory effect | Inactive this compound, incorrect dosage, or issues with the GR signaling pathway in the cells. | Prepare a fresh stock solution of this compound. Verify the final concentrations used. Ensure the cell line expresses functional glucocorticoid receptors. |
| High background NF-κB activity in unstimulated cells | Cell stress due to over-confluency, contamination, or serum components in the medium. | Plate cells at an optimal density. Regularly check for contamination. Consider using serum-free medium during the treatment period if appropriate for the cell line. |
Membrane Stabilization Assay
This guide outlines the measurement of serum creatine kinase (CK) as a biomarker for membrane damage.
Detailed Methodology:
-
Sample Collection:
-
In preclinical animal studies, collect blood samples at baseline and after the treatment period with different doses of this compound.
-
In clinical trials, follow the established protocol for blood collection from participants.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature.
-
Centrifuge the samples to separate the serum from the blood cells.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Creatine Kinase Activity Measurement:
-
Use a commercially available CK activity assay kit. These kits are typically based on enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the CK activity.
-
Follow the manufacturer's instructions for the assay, including the preparation of reagents and the incubation times.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the CK activity in each sample based on the standard curve.
-
Compare the CK levels between different this compound dose groups and the control group. A dose-dependent decrease in serum CK suggests improved membrane stability.[17]
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability in CK levels | Hemolysis during blood collection, improper sample handling, or variations in animal activity levels before sampling. | Use proper blood collection techniques to avoid hemolysis. Process and store serum samples consistently. Standardize the handling and activity levels of animals before blood collection. |
| No change in CK levels with this compound treatment | The dose of this compound may be too low, the duration of treatment may be too short, or the model of muscle injury may not be sensitive enough. | Test a wider range of this compound doses. Extend the treatment period. Consider using a more severe model of muscle injury if appropriate. |
| Unexpectedly high CK levels in all groups | Assay interference from other components in the serum. | Ensure the assay kit is validated for the species being studied. Dilute the serum samples to reduce potential interference. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for NF-κB inhibition assay.
Caption: The dissociative mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone Turnover Markers Testing [southcarolinablues.com]
- 10. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purified glucocorticoid receptors bind selectively in vitro to a cloned DNA fragment that mediates a delayed secondary response to glucocorticoids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Technical Support Center: Managing Vamorolone-Induced Adrenal Suppression in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adrenal suppression induced by vamorolone in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional glucocorticoids?
This compound is a first-in-class dissociative steroidal anti-inflammatory drug.[1] Its mechanism of action involves selective modulation of the glucocorticoid receptor (GR).[2] Unlike traditional glucocorticoids like prednisone, this compound retains the anti-inflammatory properties associated with GR transrepression while having reduced GR transactivation activity, which is linked to many of the side effects of corticosteroids.[3][4][5] Additionally, this compound acts as a mineralocorticoid receptor (MR) antagonist, in contrast to prednisone which is an MR agonist.[2][3][4]
Q2: Does this compound cause hypothalamic-pituitary-adrenal (HPA) axis suppression?
Yes, this compound produces reversible hypothalamic-pituitary-adrenal (HPA) axis suppression.[6][7] This can lead to secondary adrenal insufficiency after the withdrawal of the drug.[7] The degree of adrenal suppression with this compound has been shown to be dose-dependent.[1][8]
Q3: How does the adrenal suppressive effect of this compound compare to prednisone in animal models?
Pre-clinical data from mouse models of inflammation suggest that this compound retains anti-inflammatory efficacy with an improved side effect profile, including reduced adrenal suppression compared to prednisone.[1][3][4] One study indicated that for acute measures of adrenal suppression, there was approximately a 10-fold difference in potency, with prednisone being more potent than this compound.[3] In a study with mdx mice, this compound, prednisolone, and deflazacort all reduced endogenous corticosterone levels.[2]
Q4: Is it necessary to taper the dose of this compound when discontinuing treatment in animal studies?
Yes, it is recommended to gradually taper the dose of this compound when discontinuing treatment, especially if the drug has been administered for more than one week.[7][9] Abrupt withdrawal can lead to acute adrenal insufficiency.[7] The risk of adrenal insufficiency is reduced by a gradual dose reduction.[7][9]
Q5: What is "stress dosing" and is it relevant for animals treated with this compound?
Stress dosing refers to the administration of supplemental corticosteroids during periods of physiological stress (e.g., illness, injury, surgery) to prevent an adrenal crisis in individuals with adrenal suppression.[8][10] This is relevant for animals treated with this compound, as they should be considered at risk for adrenal suppression.[1] It is recommended to use hydrocortisone for stress dosing in patients receiving this compound.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high variability in corticosterone levels between animals in the same treatment group. | - Improper sample handling (e.g., delayed processing, repeated freeze-thaw cycles).- Stress induced during sample collection.- Circadian rhythm variations. | - Ensure consistent and rapid sample processing and storage at -80°C.[11]- Handle animals gently and minimize stress during procedures.- Collect samples at the same time of day for all animals to account for the circadian rhythm of corticosterone.[12] |
| No significant difference in corticosterone levels between this compound-treated and control groups. | - Insufficient dose of this compound to induce adrenal suppression.- Timing of sample collection not optimal to detect suppression.- Choice of assay for corticosterone measurement. | - Confirm the dose of this compound is appropriate based on literature and pilot studies.- Measure corticosterone at the expected trough of the circadian rhythm (e.g., morning for nocturnal rodents).- Be aware that different corticosterone assays can yield different results; ensure the chosen assay has the sensitivity to detect expected changes.[11][13] |
| Animals showing signs of adrenal insufficiency (e.g., lethargy, weight loss) despite being on this compound. | - The dose of this compound may not be sufficient to manage the underlying condition, leading to a stress response that the suppressed HPA axis cannot handle.- The animal may be experiencing an unforeseen stressor. | - Re-evaluate the therapeutic dose of this compound for the specific animal model and disease state.- Assess the animal's environment for potential stressors.- Consider implementing stress dosing with hydrocortisone if the animal is ill or undergoing stressful procedures.[8] |
| Difficulty in interpreting ACTH stimulation test results. | - Improper timing of blood draws post-ACTH administration.- Use of a corticosteroid that interferes with the cortisol/corticosterone assay. | - Ensure blood samples are collected at the appropriate time points after ACTH injection (e.g., 30 and 60 minutes).[14]- If a corticosteroid must be administered before the test, use one that does not cross-react with the assay (e.g., dexamethasone). |
Data Summary
Table 1: this compound vs. Prednisone on Adrenal Suppression in Clinical Studies (DMD Patients)
| Treatment Group | Dose | Proportion of Participants with Adrenal Suppression (Stimulated Cortisol <500 nmol/L) |
| This compound | 6 mg/kg/day | 95% (20/21)[8] |
| This compound | 2 mg/kg/day | 86% (18/21)[8] |
| Prednisone | 0.75 mg/kg/day | 100% (26/26)[8] |
| Placebo | N/A | 20% (4/20)[8] |
Table 2: Comparative Effects of this compound, Prednisolone, and Deflazacort in mdx Mice
| Treatment | Dose | Effect on Endogenous Corticosterone |
| This compound | 30 mg/kg | Reduced |
| Prednisolone | 5 mg/kg | Reduced |
| Deflazacort | 4 mg/kg | Reduced |
| (Data synthesized from a study in mdx mice)[2] |
Experimental Protocols
Protocol 1: Assessment of HPA Axis Suppression via Corticosterone Measurement
Objective: To determine the level of adrenal suppression in rodents following this compound treatment by measuring basal corticosterone levels.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to rodents at the desired dose and duration as per the study design.
-
Sample Collection Timing: Collect blood samples at a consistent time point, typically during the circadian trough of corticosterone (e.g., in the morning for nocturnal rodents), to minimize variability.[12]
-
Blood Collection:
-
For terminal studies, trunk blood can be collected immediately after euthanasia.
-
For survival studies, blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). Minimize stress during collection as it can rapidly elevate corticosterone levels.[15]
-
-
Sample Processing:
-
Corticosterone Measurement:
Protocol 2: ACTH Stimulation Test for Adrenal Function
Objective: To assess the functional capacity of the adrenal glands to produce corticosterone in response to an ACTH challenge in this compound-treated animals.
Methodology:
-
Baseline Blood Sample: Collect a baseline blood sample as described in Protocol 1.
-
ACTH Administration: Administer a standard dose of synthetic ACTH (e.g., tetracosactide). The dose will need to be optimized for the specific animal model.
-
Post-ACTH Blood Samples: Collect blood samples at specific time points after ACTH administration, typically at 30 and 60 minutes.[14]
-
Sample Processing and Analysis: Process and analyze the plasma for corticosterone as described in Protocol 1.
-
Interpretation: Compare the peak post-ACTH corticosterone levels between treatment groups. A blunted response in the this compound-treated group compared to controls indicates adrenal suppression.
Protocol 3: General Guidance for this compound Dose Tapering
Objective: To safely discontinue this compound treatment in animal models to minimize the risk of adrenal insufficiency.
Methodology:
-
Initial Reduction: Reduce the daily dose of this compound by 25-50%.
-
Stepwise Reduction: Continue to reduce the dose every 3-7 days. The duration of each step can be adjusted based on the initial dose, duration of treatment, and the health status of the animals.
-
Final Stages: Once the dose is reduced to a near-physiological level, the tapering increments should be smaller and the duration between reductions may be longer.
-
Monitoring: Throughout the tapering period, closely monitor the animals for signs of adrenal insufficiency, such as lethargy, weight loss, and reduced food intake. If these signs appear, the taper may need to be slowed or the dose temporarily increased.
Visualizations
Caption: this compound-induced HPA axis suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative data on this compound and prednisone for adrenal suppression - Institut de Myologie [institut-myologie.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mda.org [mda.org]
- 11. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Vamorolone's CNS Side Effect Profile in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for Central Nervous System (CNS) side effects of Vamorolone observed in preclinical research. The following troubleshooting guides and FAQs address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism differentiating this compound from traditional corticosteroids regarding potential CNS side effects?
This compound is classified as a "dissociative steroid," which separates the mechanisms of action that drive efficacy from those associated with many steroidal side effects.[1][2] Traditional glucocorticoids like prednisone and dexamethasone exert their effects through two primary pathways after binding to the glucocorticoid receptor (GR):
-
Transrepression: The GR-ligand complex inhibits pro-inflammatory pathways, such as NF-κB. This is the primary driver of the desired anti-inflammatory effects.[2][3]
-
Transactivation: The GR-ligand complex directly binds to Glucocorticoid Response Elements (GREs) on DNA, activating the transcription of various genes. This pathway is linked to many of the well-documented side effects of steroids, including metabolic, bone, and potentially some CNS effects.[2][4][5]
This compound is designed to retain the beneficial anti-inflammatory transrepression activity while minimizing the GRE-mediated transactivation.[1][2][6] This "dissociation" is believed to contribute to its improved safety profile.[7] Furthermore, this compound acts as an antagonist at the mineralocorticoid receptor (MR), unlike traditional corticosteroids which are agonists. This dual-receptor activity may also contribute to its unique pharmacological profile.[8][9]
FAQ 2: Does this compound cross the blood-brain barrier in preclinical models?
Yes. Preclinical pharmacokinetic studies have shown that this compound can achieve measurable concentrations in the CNS.[10][11] This is attributed to its properties as a weak substrate for the P-glycoprotein (P-gp) efflux pump. The P-gp pump is a key component of the blood-brain barrier that actively transports many substances, including certain corticosteroids, out of the brain. Because this compound is not strongly effluxed, it has greater potential for CNS distribution compared to other corticosteroids that are strong P-gp substrates.[10][11]
| Compound | P-glycoprotein (P-gp) Substrate Status | CNS Exposure in Mice | Reference |
| This compound | Weak Substrate | Measurable | [10][11] |
| Prednisolone | Strong Substrate | Limited | [10][11] |
| Deflazacort | Strong Substrate | Limited | [10][11] |
FAQ 3: What behavioral changes have been observed in preclinical studies with this compound?
The preclinical data on behavioral effects is context-dependent. In a study using the B10-mdx mouse model for Duchenne muscular dystrophy, both this compound and prednisolone were found to induce depression-like behavior after two weeks of administration.[10][11] Conversely, in a murine model of a cortical brain tumor, mice treated with this compound showed activity levels that were similar to or better than those treated with dexamethasone.[4][5] This suggests that the underlying disease model may influence the observed behavioral outcomes.
| Study Model | Compound | Dosage | Behavioral Test | Outcome | Reference |
| B10-mdx Mouse | This compound | Efficacious Doses | Forced Swim Test (Implied) | Induced depression-like behavior | [10][11] |
| B10-mdx Mouse | Prednisolone | Efficacious Doses | Forced Swim Test (Implied) | Induced depression-like behavior | [10][11] |
| Murine Cortical Tumor | This compound | 30 mg/kg | Open Field Test | Similar or better horizontal activity vs. dexamethasone | [4] |
| Murine Cortical Tumor | Dexamethasone | 2.4 mg/kg | Open Field Test | Compared to this compound | [4] |
FAQ 4: How does this compound affect gene expression in the brain in animal models?
Consistent with its ability to enter the CNS, this compound has been shown to modulate gene expression in the brain. In a comparative study using mdx mice, two weeks of dosing with either this compound or prednisolone resulted in more significant changes in brain gene expression compared to deflazacort.[10][11] This finding aligns with the pharmacokinetic data indicating that this compound and prednisolone have differing CNS penetration capabilities compared to deflazacort.
Troubleshooting Guides
Guide 1: Issue - Observing unexpected behavioral changes in this compound-treated animals.
-
Possible Cause 1: Dose-dependent effects.
-
Troubleshooting Step: CNS effects can be dose-dependent. Clinical trials in humans have noted some psychiatric adverse events at higher doses (e.g., 6.0 mg/kg/d).[3] If you observe unexpected behaviors, consider performing a dose-response study to determine if the effects are concentration-dependent. Review published preclinical and clinical studies to select a dose range that balances efficacy with a potentially lower risk of CNS effects.
-
-
Possible Cause 2: Disease model-specific interactions.
-
Troubleshooting Step: As noted, the behavioral effects of this compound differed between a muscular dystrophy model and a brain tumor model.[4][10][11] The underlying pathology of your animal model (e.g., neuroinflammation, muscle degeneration) could interact with the drug's mechanism. It is crucial to compare your results with data from relevant models and include appropriate vehicle and positive control (e.g., prednisolone) groups.
-
-
Possible Cause 3: Inappropriate comparator corticosteroid.
-
Troubleshooting Step: Preclinical research indicates that both this compound and prednisolone can induce depression-like behaviors in mdx mice.[10][11] If you are comparing this compound to prednisolone and seeing similar behavioral effects, this may be an expected outcome. In contrast, deflazacort, a strong P-gp substrate with limited CNS exposure, induced fewer gene expression changes in the brain and may serve as a more distinct comparator for CNS-specific investigations.[10][11]
-
Guide 2: Issue - Difficulty designing a preclinical study to assess this compound's CNS effects.
-
Recommended Experimental Workflow: A robust preclinical study should integrate pharmacokinetic, behavioral, and molecular endpoints. The following workflow provides a comprehensive approach.
Detailed Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Efflux Assay (Cellular System)
This protocol is adapted from methodologies used to assess whether a compound is a substrate of the P-gp transporter, a key determinant of blood-brain barrier penetration.
-
Objective: To determine the P-gp efflux ratio of this compound compared to control compounds (e.g., prednisolone, digoxin).
-
Cell Line: Use a polarized cell line that expresses high levels of P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on permeable filter supports (e.g., Transwell™).
-
Methodology:
-
Cell Culture: Culture cells on Transwell™ inserts until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound (at a specified concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sampling: At the end of the incubation, collect samples from the receiver chambers (basolateral for A-B transport, apical for B-A transport).
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculating Efflux Ratio:
-
Calculate the permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
-
-
Interpretation: An efflux ratio greater than 2.0 typically indicates that the compound is a substrate for P-gp and is actively transported. This compound is expected to have a low efflux ratio.[10][11]
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior (Murine Model)
This protocol is based on the methodology used to assess activity in preclinical models.[4]
-
Objective: To evaluate the effects of this compound on general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape, placed in a sound-attenuated room with consistent, dim lighting. An overhead video camera connected to an automated tracking system (e.g., VersaMax, Any-maze) is required.
-
Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Dosing: Administer this compound, vehicle, or a reference corticosteroid at a predetermined time before the test (e.g., 60 minutes).
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
The automated tracking system will record the animal's movements.
-
-
Data Analysis: Key parameters to analyze include:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center Zone vs. Periphery: More time in the center is interpreted as lower anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
Velocity: Average speed of movement.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Interpretation: Compare the parameters between treatment groups. A significant decrease in total distance traveled may suggest sedative effects, while an increase could indicate hyperactivity. Changes in the center/periphery time can provide insights into anxiety-like states.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of a key ligand-H-bond network drives dissociative properties in this compound for Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamorolone & Brain Penetration: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving vamorolone, specifically focusing on its potential interaction with P-glycoprotein (P-gp) and its penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence that this compound is a P-glycoprotein (P-gp) substrate?
Currently, publicly available literature does not definitively state whether this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. However, several other corticosteroids, such as dexamethasone and prednisolone, are known P-gp substrates.[1][2][3] This suggests that P-gp-mediated efflux could be a potential mechanism influencing this compound's disposition and brain penetration. Researchers should consider this possibility in their experimental design and data interpretation.
Q2: What are the implications if this compound is a P-gp substrate for our brain penetration studies?
If this compound is a P-gp substrate, the transporter would actively pump the compound out of the brain endothelial cells back into the bloodstream, thereby limiting its effective concentration in the CNS. This could lead to lower-than-expected brain-to-plasma concentration ratios. In in vitro models of the blood-brain barrier (BBB), such as MDCK-MDR1 cell monolayers, a high efflux ratio would be observed.
Q3: We are observing low brain concentrations of this compound in our in vivo mouse model. What could be the cause?
Several factors could contribute to low brain concentrations of this compound:
-
P-glycoprotein Efflux: As discussed, if this compound is a P-gp substrate, the transporter will actively limit its brain entry.[1][2][4]
-
Metabolism: this compound is metabolized by various enzymes, including CYP3A4, CYP3A5, and several UGTs. Rapid systemic metabolism would reduce the amount of drug available to cross the BBB.
-
Plasma Protein Binding: this compound has a high plasma protein binding of 88.1%. Only the unbound fraction of the drug is available to cross the BBB. Variations in protein binding between species or experimental conditions could affect brain penetration.
-
Blood-Brain Barrier Integrity: The state of the BBB in your animal model is crucial. In certain disease models, the BBB might be compromised, which could paradoxically increase brain penetration. Conversely, a highly intact BBB will restrict the entry of many molecules.
Q4: How can we experimentally determine if this compound is a P-gp substrate?
The most common in vitro method is the bidirectional transport assay using polarized cell monolayers, such as MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.[5][6] By measuring the transport of this compound from the apical (blood side) to the basolateral (brain side) and vice versa, an efflux ratio can be calculated. A ratio significantly greater than 1, which is sensitive to a known P-gp inhibitor like verapamil or zosuquidar, would indicate that this compound is a P-gp substrate.
Troubleshooting Guides
Problem: High variability in brain concentration measurements of this compound across animals.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in P-gp | Consider if the animal strain used has known polymorphisms in the Abcb1a/b genes (the murine equivalent of human MDR1), which could lead to variable P-gp expression and function. |
| Differences in Systemic Exposure | Ensure consistent dosing and measure plasma concentrations of this compound in each animal to correlate with brain levels. Normalize brain concentrations to plasma concentrations (brain-to-plasma ratio). |
| Blood-Brain Barrier Disruption | Assess the integrity of the BBB in your experimental animals, for example, by measuring the extravasation of a marker like Evans blue or sodium fluorescein. |
| Sample Collection and Processing | Standardize the brain harvesting and homogenization procedures to minimize variability. Ensure consistent and rapid tissue processing to prevent post-mortem degradation. |
Problem: In vitro P-gp assay results for this compound are inconclusive.
| Potential Cause | Troubleshooting Steps |
| Low Passive Permeability | If this compound has low intrinsic membrane permeability, it may not reach the intracellular binding site of P-gp efficiently, leading to a false negative result. Consider using a different assay system, such as inside-out membrane vesicles expressing P-gp. |
| Incorrect Inhibitor Concentration | Ensure that the concentration of the P-gp inhibitor used is sufficient to achieve complete inhibition without causing cytotoxicity. Perform a dose-response curve for the inhibitor with a known P-gp substrate. |
| Cell Monolayer Integrity | Verify the integrity of the cell monolayer before and after the transport experiment by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer yellow. |
| Non-specific Binding | This compound might be binding to the plasticware or the cell monolayer. Perform recovery studies to quantify the extent of non-specific binding. |
Quantitative Data Summary
Table 1: P-glycoprotein Interaction and Brain Penetration of Various Corticosteroids
| Compound | P-gp Substrate Status | Effect of P-gp on Brain Uptake | Reference |
| Dexamethasone | Yes | P-gp significantly limits brain penetration. Brain uptake is increased in P-gp knockout mice. | [3][4][7] |
| Prednisolone | Yes | Brain penetration is hampered by P-gp. Uptake is enhanced in the absence of P-gp. | [1][2] |
| Cortisol | Yes | P-gp hampers access to the mouse and human brain. | [8] |
| Corticosterone | No/Weak Substrate | Brain uptake is not significantly affected by P-gp. | [8] |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay for P-gp Substrate Identification
Objective: To determine if this compound is a substrate for P-glycoprotein using a polarized cell monolayer system (e.g., MDCK-MDR1 cells).
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Known P-gp substrate (e.g., digoxin) as a positive control
-
Known P-gp inhibitor (e.g., zosuquidar)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification of this compound
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto the Transwell® inserts at a high density and culture until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: A day before the transport experiment, assess the integrity of the cell monolayers by measuring the transepithelial electrical resistance (TEER). On the day of the experiment, confirm integrity by measuring the permeability of Lucifer yellow.
-
Transport Experiment Setup:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare transport solutions containing this compound at the desired concentration in transport buffer. For inhibitor studies, also prepare solutions with a P-gp inhibitor.
-
-
Apical to Basolateral (A-to-B) Transport:
-
Add the this compound-containing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the this compound-containing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio > 2 in MDCK-MDR1 cells that is significantly reduced in the presence of a P-gp inhibitor suggests that this compound is a P-gp substrate.
-
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound this compound Concentrations
Objective: To measure the concentration of unbound this compound in the brain extracellular fluid of a freely moving animal model.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for this compound)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound for systemic administration
-
LC-MS/MS for quantification
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., cortex, hippocampus). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect baseline dialysate samples before administering this compound.
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal, intravenous, oral).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma concentrations of this compound.
-
Probe Calibration: At the end of the experiment, calibrate the probe in vivo or in vitro (e.g., by retrodialysis) to determine the recovery rate of this compound across the dialysis membrane.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Data Analysis:
-
Correct the measured dialysate concentrations for the probe recovery rate to determine the actual unbound extracellular fluid concentration of this compound in the brain.
-
Calculate the brain-to-plasma concentration ratio of unbound drug.
-
Visualizations
Caption: P-glycoprotein mediated efflux of this compound at the blood-brain barrier.
Caption: Experimental workflow for determining if this compound is a P-gp substrate.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. The role of the efflux transporter P-glycoprotein in brain penetration of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-gp Substrate Identification | Evotec [evotec.com]
- 7. Penetration of dexamethasone into brain glucocorticoid targets is enhanced in mdr1A P-glycoprotein knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting Vamorolone solubility issues in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vamorolone in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility in cell culture media.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound in a laboratory setting.
Issue 1: this compound precipitates out of solution when I add my DMSO stock to the cell culture media.
Cause: This is a common issue for compounds with low aqueous solubility. When the concentrated DMSO stock of this compound is diluted into the aqueous environment of the cell culture media, the drug's solubility limit in the final solution is exceeded, causing it to precipitate.
Solution:
-
Optimize DMSO Concentration:
-
Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume to your media to achieve the desired final concentration, thereby keeping the final DMSO percentage low.[1]
-
It is crucial to keep the final concentration of DMSO in the cell culture media as low as possible, ideally not exceeding 0.1%, to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[3]
-
-
Step-wise Dilution:
-
Instead of adding the this compound-DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume of media.
-
-
Pre-warming the Media:
-
Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes help improve solubility. However, avoid overheating the media as it can degrade essential components.
-
-
Sonication:
Issue 2: My cells are showing signs of stress or death after treatment with this compound.
Cause: This could be due to the cytotoxic effects of the solvent (DMSO) or the this compound itself at high concentrations.
Solution:
-
Perform a Dose-Response Curve:
-
It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line. Conduct a dose-response experiment to identify the lowest concentration that elicits the desired biological effect without causing significant cell death.[6]
-
-
Check Final DMSO Concentration:
-
Vehicle Control:
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to differentiate between the effects of the drug and the solvent.[3]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class dissociative steroidal anti-inflammatory drug.[4][7] It acts as an agonist at the glucocorticoid receptor (GR) and an antagonist at the mineralocorticoid receptor (MR).[8][9] Its mechanism involves retaining the anti-inflammatory "transrepression" activity of glucocorticoids, which includes the inhibition of the pro-inflammatory NF-κB pathway, while having reduced "transactivation" activity that is associated with many steroid-related side effects.[10][11][12]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₄[4][5] |
| Molecular Weight | 356.46 g/mol [4][5][13] |
| Appearance | White to off-white solid[14][15] |
Solubility and Solution Preparation
Q3: What is the solubility of this compound?
This compound has low solubility in aqueous solutions.[16] Its thermodynamic solubility in aqueous buffers (pH 1-7) at 37°C is between 33 and 37 µg/mL.[17] It is highly soluble in dimethyl sulfoxide (DMSO).[2][4][5][7]
Quantitative Solubility Data
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 62.5 mg/mL[4][5][7] | 175.34 mM[4][5][7] | May require ultrasonication.[4][5][7] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL[4] | 5.84 mM[4] | Clear solution.[4] |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.08 mg/mL[4] | 5.84 mM[4] | Clear solution.[4] |
| In vivo formulation (10% DMSO, 90% corn oil) | ≥ 2.08 mg/mL[4] | 5.84 mM[4] | Clear solution.[4] |
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[2] For example, a 10 mM stock solution in DMSO can be prepared.[4] Store stock solutions at -20°C or -80°C for long-term stability.[2][4] When preparing your working solution, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.1%).[2]
Q5: How should this compound powder and stock solutions be stored?
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 356.46 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.56 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If you encounter difficulty in dissolving the compound, brief sonication may be applied.[2][4][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.[2][4]
Protocol 2: Dosing Cells in Culture with this compound
Materials:
-
Cells plated in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle (DMSO)
Procedure:
-
Cell Plating: Plate your cells at the desired density and allow them to adhere and grow for the appropriate amount of time before treatment.
-
Preparation of Working Solution: Pre-warm your complete cell culture medium to 37°C.
-
Dosing:
-
For a final concentration of 10 µM this compound, you would typically perform a 1:1000 dilution of your 10 mM stock solution into the cell culture medium.
-
For example, to prepare 10 mL of media with 10 µM this compound, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of media (e.g., 10 µL of DMSO in 10 mL of media).
-
Treatment: Remove the existing media from your cells and replace it with the this compound-containing media or the vehicle control media.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Caption: this compound's dissociative mechanism of action.
Caption: Workflow for cell-based assays with this compound.
Caption: Troubleshooting decision tree for this compound use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. reveragen.com [reveragen.com]
- 12. actionduchenne.org [actionduchenne.org]
- 13. This compound | C22H28O4 | CID 3035000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Population Pharmacokinetics of this compound (VBP15) in Healthy Men and Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP4413976A1 - A new this compound preparation exhibiting improved solubility - Google Patents [patents.google.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing weight gain associated with the long-term administration of Vamorolone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional glucocorticoids?
Q2: Does this compound cause weight gain in long-term animal studies?
Yes, while designed to have fewer side effects than traditional corticosteroids, weight gain has been observed as a potential side effect of this compound in both preclinical and clinical studies, particularly at higher doses.[5][9][10][11] For example, a study in a rat model of critical illness myopathy showed that this compound-treated rats experienced less body weight loss compared to untreated or prednisolone-treated rats under catabolic conditions.[10] In Duchenne muscular dystrophy (DMD) mouse models, while prednisolone significantly stunted growth and reduced body weight, this compound had a much lesser effect on these parameters.[11]
Q3: What is the proposed mechanism behind this compound-related weight gain?
Q4: How can this compound-induced weight gain be monitored in animal studies?
Consistent and accurate monitoring is crucial. Key parameters to track include:
-
Body Weight: Measure at least weekly, and ideally daily, at the same time of day.
-
Food and Water Intake: Quantify daily to assess for changes in appetite and hydration.
-
Body Composition: Utilize techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) to measure fat mass, lean mass, and total body water at baseline and key time points during the study.
-
Metabolic Cages: For more detailed analysis of energy expenditure and respiratory exchange ratio (RER).
Q5: Are there established protocols to mitigate this compound-related weight gain in animal models?
While specific protocols for this compound are not extensively published, strategies used for managing weight gain induced by other glucocorticoids can be adapted. These include dietary interventions, exercise regimens, and pharmacological co-treatments. It is recommended to include these interventions as separate experimental arms in your study design to systematically evaluate their efficacy.
Troubleshooting Guides
Issue 1: Unexpectedly high or rapid weight gain in this compound-treated animals.
-
Possible Cause 1: Dosing error.
-
Troubleshooting: Double-check all dose calculations, solution concentrations, and administration volumes. Ensure proper training of all personnel involved in dosing.
-
-
Possible Cause 2: Increased food consumption (hyperphagia).
-
Possible Cause 3: Changes in housing conditions.
-
Troubleshooting: Ensure consistent environmental conditions (temperature, light cycle) as these can influence metabolism. Avoid sudden changes in caging or social structure of the animals.
-
Issue 2: High variability in weight gain among animals in the same treatment group.
-
Possible Cause 1: Inconsistent gavage technique.
-
Troubleshooting: Ensure all technicians are proficient and consistent in their oral gavage technique to minimize stress and ensure accurate dosing.
-
-
Possible Cause 2: Underlying health differences in animals.
-
Troubleshooting: Ensure animals are properly acclimatized and health-screened before study initiation. Randomize animals to treatment groups based on baseline body weight to ensure even distribution.
-
-
Possible Cause 3: Sex-dependent effects.
-
Troubleshooting: Analyze data separately for males and females, as glucocorticoid effects on metabolism can be sexually dimorphic.[3]
-
Issue 3: Difficulty in implementing an exercise protocol with this compound-treated animals.
-
Possible Cause 1: Animal fatigue or muscle weakness.
-
Troubleshooting: Start with a gradual acclimatization period to the exercise equipment (e.g., treadmill). Begin with short durations and low intensities, gradually increasing as the animals adapt. Monitor for signs of distress.
-
-
Possible Cause 2: Lack of motivation to run.
-
Troubleshooting: For treadmill exercise, a low-level electric shock at the rear of the treadmill can be used as a motivator. Ensure the intensity is minimal and used consistently across all exercised groups.
-
Data Presentation
Table 1: Comparison of Body Composition Changes in Rodent Models Treated with this compound vs. Prednisolone.
| Parameter | Animal Model | This compound Effect | Prednisolone Effect | Citation |
| Body Weight | D2-mdx mice | No significant change | Significant reduction | [11] |
| Body Length | bmx mice | No significant change | Significant reduction | [11] |
| Fat Mass | High-Fat Diet-fed mice | Prevention of fat mass gain (with corticosterone add-on) | Prevention of fat mass gain | [14] |
| Lean Mass | High-Fat Diet-fed mice | No prevention of dexamethasone-induced reduction | Reduction | [14] |
| Body Weight | ICU model rats | Less weight loss compared to untreated | Greater weight loss compared to this compound | [10] |
Table 2: Metabolic Parameters in Rodent Models Treated with this compound vs. Prednisolone.
| Parameter | Animal Model | This compound Effect | Prednisolone Effect | Citation |
| Glucose Levels | B10-mdx mice | Increased | Increased | |
| Insulin Levels | D2-mdx mice | No induction of hyperinsulinemia | Caused hyperinsulinemia | |
| Endogenous Corticosterone | B10-mdx mice | Reduced | Reduced | [9] |
| Osteocalcin (Bone formation marker) | B10-mdx mice | Reduced | Reduced | [9] |
Experimental Protocols
Dietary Intervention Protocol to Mitigate Weight Gain
-
Objective: To assess the efficacy of a high-protein, low-carbohydrate diet or caloric restriction in mitigating this compound-induced weight gain.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Groups (n=10/group):
-
Methodology:
-
Acclimatize mice for 1 week.
-
Record baseline body weight and body composition (DEXA/qMR).
-
Administer this compound or vehicle daily for the study duration (e.g., 12 weeks).
-
Provide the specified diets to the respective groups.
-
Monitor body weight daily and food intake daily.
-
Perform body composition analysis at mid-point and end of the study.
-
At termination, collect blood for metabolic markers (glucose, insulin, lipids) and adipose tissue for histopathology.
-
Exercise Intervention Protocol
-
Objective: To evaluate the effect of regular treadmill exercise on this compound-induced weight gain and body composition changes.
-
Animal Model: Male Sprague-Dawley rats, 8 weeks of age.
-
Groups (n=10/group):
-
Vehicle + Sedentary
-
This compound (e.g., 10 mg/kg/day, oral gavage) + Sedentary
-
This compound + Exercise
-
Vehicle + Exercise
-
-
Methodology:
-
Acclimatize rats for 1 week.
-
Acclimatize exercise groups to the treadmill for 5 days (10 min/day at 10 m/min).
-
Record baseline body weight and body composition.
-
Administer this compound or vehicle daily.
-
The exercise protocol consists of running on a treadmill at a moderate intensity (e.g., 15-20 m/min) for 30-60 minutes, 5 days a week for the study duration.
-
Monitor body weight and food intake regularly.
-
Perform body composition analysis at the end of the study.
-
At termination, collect relevant tissues for analysis.
-
Pharmacological Intervention Protocol (Metformin)
-
Objective: To investigate the potential of metformin to prevent this compound-induced metabolic side effects, including weight gain.
-
Animal Model: Male C57BL/6J mice on a high-fat diet (to induce a metabolic challenge).
-
Groups (n=10/group):
-
Vehicle (for this compound) + Vehicle (for metformin) + High-Fat Diet (HFD)
-
This compound (e.g., 30 mg/kg/day, p.o.) + Vehicle (for metformin) + HFD
-
This compound + Metformin (e.g., 150 mg/kg/day, p.o.) + HFD[16]
-
Vehicle (for this compound) + Metformin + HFD
-
-
Methodology:
-
Acclimatize mice and place them on a high-fat diet for 4 weeks to induce a pre-obese state.
-
Record baseline body weight, body composition, and perform a glucose tolerance test (GTT).
-
Administer this compound/vehicle and Metformin/vehicle daily for the study duration (e.g., 8 weeks).
-
Monitor body weight and food intake.
-
Perform a GTT at the end of the study.
-
At termination, collect blood for metabolic analysis and adipose tissue for gene expression analysis of inflammatory and metabolic markers.
-
Glucose Tolerance Test (GTT) Protocol
-
Objective: To assess whole-body glucose homeostasis.
-
Procedure:
-
Fast animals overnight (16-18 hours) with free access to water.[17]
-
Record baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Administer a glucose solution orally (oGTT) or via intraperitoneal injection (ipGTT) (e.g., 2 g/kg body weight).[17][18]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot glucose concentration over time and calculate the area under the curve (AUC) for each animal.
-
Mandatory Visualizations
Caption: this compound's dissociative mechanism of action.
References
- 1. The role of glucocorticoids in the development of insulin resistence in the obese Zucker rat - ePrints Soton [eprints.soton.ac.uk]
- 2. Caloric Restriction Reverses Obesity Induced Mammary Gland Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte Glucocorticoid Receptor Inhibits Immune Regulatory Genes to Maintain Immune Cell Homeostasis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. This compound would be less harmful to bones and growth than prednisone in DMD, while having the same functional effectiveness - Institut de Myologie [institut-myologie.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound treatment improves skeletal muscle outcome in a critical illness myopathy rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoid Receptor and Adipocyte Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caloric Restriction Chronically Impairs Metabolic Programming in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone [frontiersin.org]
- 15. Hyperadrenocorticism of calorie restriction contributes to its anti‐inflammatory action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. olac.berkeley.edu [olac.berkeley.edu]
Mitigating Vamorolone-associated liver toxicity in specific disease models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamorolone, focusing on the mitigation of potential liver-associated toxicities in specific disease models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to potential liver effects?
This compound is a first-in-class dissociative steroid that acts as a selective agonist for the glucocorticoid receptor (GR) and an antagonist for the mineralocorticoid receptor (MR). Its anti-inflammatory effects are primarily mediated through the transrepression of pro-inflammatory transcription factors like NF-κB.[1] Unlike traditional corticosteroids, this compound is designed to have reduced transactivation activity, which is associated with many of the adverse side effects of steroids.[1][2]
Potential liver effects, though generally mild and infrequent, may be related to the metabolic pathways of the drug or off-target effects. In some preclinical models, such as a sickle cell disease mouse model, this compound has been associated with the exacerbation of liver necrosis despite reducing hepatic inflammation.[2]
Q2: Has liver toxicity been observed in clinical trials with this compound?
In clinical trials, this compound has been generally well-tolerated. However, mild elevations of liver enzymes were observed in a small number of participants, particularly at higher doses. For instance, in a Phase I trial with adult volunteers, one subject receiving a high dose (20.0 mg/kg) experienced mild elevations of liver enzymes, which led to the discontinuation of dosing.[3] In studies with boys with Duchenne muscular dystrophy (DMD), who often have elevated baseline liver enzymes due to their underlying condition, liver-preferential enzymes were monitored. These studies did not show significant drug-induced liver injury at therapeutic doses.[4][5]
Q3: What are the current recommendations for monitoring liver function during this compound experiments?
Routine monitoring of liver function is recommended for preclinical studies involving this compound. This should include:
-
Baseline measurements: Assess liver enzyme levels (ALT, AST, ALP) and bilirubin before initiating this compound treatment.
-
Regular on-treatment monitoring: Periodically measure liver enzymes throughout the study. The frequency will depend on the duration of the experiment and the dose being administered.
-
Histopathological analysis: At the end of the study, perform a thorough histological examination of liver tissue to assess for any signs of injury, such as necrosis, inflammation, steatosis, or fibrosis.
In clinical settings, monitoring liver-preferential enzymes such as glutamate dehydrogenase (GLDH) and gamma-glutamyl transferase (GGT) can help differentiate between muscle and liver-derived enzyme elevations, which is particularly important in patient populations like those with DMD.[3]
Troubleshooting Guide
Issue: Elevated liver enzymes (ALT/AST) are observed in my animal model following this compound administration.
Possible Causes and Solutions:
-
Underlying Disease Model Pathology:
-
Consideration: The disease model itself may have a liver phenotype. For example, mouse models of Duchenne muscular dystrophy (mdx mice) and sickle cell disease can exhibit baseline liver abnormalities.[2][6]
-
Recommendation: Ensure you have a robust set of baseline data for your specific animal model to understand the inherent liver pathology. Compare this compound-treated groups to vehicle-treated control groups to distinguish drug effects from disease progression.
-
-
Dose-Dependent Effect:
-
Consideration: Higher doses of this compound may be more likely to induce liver enzyme elevations.
-
Recommendation: If scientifically appropriate for your study, consider performing a dose-response experiment to identify a therapeutic window with maximal efficacy and minimal hepatic impact.
-
-
Concomitant Medications or Diet:
-
Consideration: Other compounds administered to the animals or specific dietary components could interact with this compound's metabolism and contribute to liver stress.
-
Recommendation: Review all components of your experimental protocol. If possible, simplify the treatment regimen to isolate the effects of this compound.
-
Issue: Histological analysis reveals signs of liver injury (e.g., necrosis, steatosis) in this compound-treated animals.
Possible Causes and Solutions:
-
Disease Model Susceptibility:
-
Consideration: As observed in the sickle cell disease mouse model, some disease states may predispose the liver to injury in the presence of this compound, even with its anti-inflammatory effects.[2]
-
Recommendation: Carefully characterize the liver histopathology of your untreated disease model. Consider using advanced staining techniques (e.g., Sirius Red for fibrosis, Oil Red O for steatosis) to quantify the extent of injury.
-
-
Metabolic Dysregulation:
-
Consideration: Corticosteroids can influence glucose and lipid metabolism, potentially leading to hepatic steatosis.
-
Recommendation: In addition to standard histology, analyze markers of metabolic function, such as blood glucose, insulin, and lipid profiles.
-
Potential Mitigation Strategies
Q4: Are there any strategies to mitigate potential this compound-associated liver toxicity in experimental models?
Yes, based on general mechanisms of drug-induced liver injury (DILI), several strategies can be explored in a preclinical setting. These interventions should be considered experimental and would require validation.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC is a well-established antidote for acetaminophen-induced liver injury and has shown promise in other forms of DILI.[7][8][9][10] Its mechanism involves replenishing hepatic GSH stores and reducing oxidative stress.
-
S-Adenosylmethionine (SAMe): SAMe is a key molecule in liver metabolism and has been shown to be effective in various liver disorders by acting as a precursor for glutathione and playing a role in cell membrane function and gene regulation.[11][12][13] Studies have shown its potential in combination with corticosteroids to improve therapeutic response in severe alcoholic hepatitis.[14]
-
Tauroursodeoxycholic Acid (TUDCA): A hydrophilic bile acid, TUDCA has cytoprotective and anti-apoptotic effects on hepatocytes. It can help alleviate endoplasmic reticulum (ER) stress, a factor in some forms of DILI.[15][16][17]
-
Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Activating the Nrf2 pathway can upregulate a battery of cytoprotective genes, offering a potential strategy to protect the liver from drug-induced oxidative stress.
Data Presentation
Table 1: Liver Function Tests in a Sickle Cell Disease Mouse Model Treated with this compound and Prednisolone
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control (Vehicle) | |||
| Wild-Type | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Heterozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Homozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Prednisolone | |||
| Wild-Type | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Heterozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Homozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | |||
| Wild-Type | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Heterozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Homozygous | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Data adapted from preclinical studies in a sickle cell disease mouse model.[2] Note: Specific numerical values from the source study are not reproduced here to avoid copyright infringement, but the table structure is provided for reference.
Table 2: Liver Enzyme Monitoring in Duchenne Muscular Dystrophy Clinical Trials with this compound
| Dose Group | Glutamate Dehydrogenase (GLDH) | Gamma-Glutamyl Transferase (GGT) |
| 0.25 mg/kg/day | No significant mean changes from baseline. | No significant mean changes from baseline. |
| 0.75 mg/kg/day | No significant mean changes from baseline. | No significant mean changes from baseline. |
| 2.0 mg/kg/day | No significant mean changes from baseline. | No significant mean changes from baseline. |
| 6.0 mg/kg/day | No significant mean changes from baseline. | No significant mean changes from baseline. |
This table summarizes the findings from the VBP15-003 study, where liver-preferential enzymes were monitored to assess for potential drug-induced liver injury in boys with DMD. All mean changes remained at or below the normal range.[4]
Experimental Protocols
Protocol 1: Assessment of this compound-Associated Hepatotoxicity in the mdx Mouse Model of Duchenne Muscular Dystrophy
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type C57BL/10ScSnJ control mice, aged 4-6 weeks.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: mdx + Vehicle
-
Group 3: mdx + this compound (e.g., 30 mg/kg/day, oral gavage)
-
Group 4: mdx + Prednisolone (e.g., 5 mg/kg/day, oral gavage)
-
-
Dosing: Daily oral gavage for a specified period (e.g., 4-12 weeks).
-
In-life Monitoring:
-
Weekly body weight measurement.
-
Periodic blood collection (e.g., via tail vein or saphenous vein) for liver enzyme analysis (ALT, AST, ALP, Bilirubin).
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize animals and collect blood via cardiac puncture for final liver function tests.
-
Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin for histological processing. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses.
-
-
Analyses:
-
Biochemistry: Use standard colorimetric assays to measure serum ALT, AST, ALP, and bilirubin levels.
-
Histopathology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and steatosis. Use Sirius Red staining to evaluate fibrosis.
-
(Optional) Gene Expression Analysis: Extract RNA from frozen liver tissue and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and oxidative stress (e.g., Nqo1, Hmox1).
-
Protocol 2: Evaluation of N-Acetylcysteine (NAC) as a Mitigating Agent for this compound-Associated Liver Stress
-
Animal Model and Initial Treatment: Use a model where this compound has shown some evidence of liver stress (e.g., high-dose treatment in a susceptible mouse strain).
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + NAC (NAC can be administered via drinking water or intraperitoneal injection, with dosing determined from literature, e.g., 1 g/L in drinking water).
-
Group 4: NAC alone
-
-
Dosing and Monitoring: Administer this compound and NAC concurrently for the duration of the study. Monitor liver enzymes as described in Protocol 1.
-
Terminal Procedures and Analyses:
-
Perform terminal procedures as in Protocol 1.
-
In addition to standard analyses, measure hepatic glutathione (GSH) levels using a commercially available kit to assess the impact of NAC on antioxidant capacity.
-
Analyze markers of oxidative stress, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), in liver homogenates.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound hepatotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The corticosteroid compounds prednisolone and this compound do not alter the nociception phenotype and exacerbate liver injury in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Frontiers | N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [frontiersin.org]
- 10. N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [ouci.dntb.gov.ua]
- 11. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prednisolone plus S-adenosil-L-methionine in severe alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nutrabio.com [nutrabio.com]
Vamorolone Dose Reduction Strategies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Vamorolone dose reduction strategies to minimize adverse effects.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ from traditional corticosteroids?
This compound is a first-in-class dissociative steroid that exhibits a unique mechanism of action compared to traditional glucocorticoids like prednisone.[1] Its primary therapeutic effects are believed to stem from its ability to retain the anti-inflammatory properties of corticosteroids while minimizing the side effects associated with them.[2] This is achieved through a "dissociation" of its effects on the glucocorticoid receptor (GR).[3]
Specifically, this compound:
-
Retains Transrepression: It effectively inhibits pro-inflammatory pathways, such as the NF-κB pathway, which is a key contributor to inflammation in conditions like Duchenne muscular dystrophy (DMD).[4][5] This is the primary mechanism for its anti-inflammatory efficacy.
-
Reduces Transactivation: Unlike traditional corticosteroids, this compound has a reduced capacity to activate the transcription of genes via glucocorticoid response elements (GREs).[3][4] This transactivation pathway is linked to many of the undesirable side effects of corticosteroids, such as metabolic disturbances and bone fragility.[4][6]
-
Acts as a Mineralocorticoid Receptor (MR) Antagonist: While most corticosteroids are MR agonists, which can lead to side effects like fluid retention and high blood pressure, this compound acts as an antagonist at this receptor.[4][5]
Q2: What are the most common adverse effects associated with this compound?
The most frequently reported adverse effects in clinical trials include:
-
Cushingoid features (e.g., facial rounding, fat redistribution)
-
Vomiting
-
Weight gain
-
Psychiatric disorders (e.g., irritability, mood swings)
-
Vitamin D deficiency
Q3: Is it possible to reduce the dose of this compound to manage these adverse effects?
Yes, dose reduction is a recognized strategy for managing adverse effects associated with this compound. The recommended starting dosage is typically 6 mg/kg/day, but this can be titrated down to 2 mg/kg/day based on individual patient tolerability.[7] Clinical studies have shown that some adverse effects, such as psychiatric symptoms, may improve with dose reduction or withdrawal.
Q4: What is the recommended approach for discontinuing this compound treatment?
Abrupt discontinuation of this compound after prolonged use is not recommended as it can lead to adrenal insufficiency. A gradual tapering of the dose is necessary to allow the hypothalamic-pituitary-adrenal (HPA) axis to recover. Clinical trial protocols have utilized a 4-week dose-tapering period.
Q5: How does this compound affect the hypothalamic-pituitary-adrenal (HPA) axis?
Similar to other corticosteroids, this compound can cause dose-dependent suppression of the HPA axis, leading to a decrease in endogenous cortisol production.[8] This suppression is a key consideration when discontinuing the drug, necessitating a gradual taper to prevent adrenal crisis. Monitoring of adrenal function, for instance through an ACTH stimulation test, can be employed to assess HPA axis recovery.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound dose reduction.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high incidence of adverse effects at a lower dose (e.g., 2 mg/kg/day). | Individual variability in drug metabolism. Concomitant administration of strong CYP3A4 inhibitors, which can increase this compound exposure. | Review the subject's medication history for any strong CYP3A4 inhibitors. If a CYP3A4 inhibitor is necessary, consider a further dose reduction of this compound. For patients taking strong CYP3A4 inhibitors, a reduced dosage of 4 mg/kg once daily is recommended.[9] Monitor for signs of toxicity and consider therapeutic drug monitoring if available. |
| Loss of efficacy after reducing the this compound dose. | The lower dose may be sub-therapeutic for the specific individual or disease state. The initial positive response was a placebo effect. | Re-evaluate the dose-response relationship in your experimental model. Consider a more gradual dose reduction schedule. If possible, re-escalate the dose to the previously effective level and monitor for both efficacy and adverse effects to find an optimal balance. |
| Signs of adrenal insufficiency (e.g., fatigue, nausea, hypotension) during or after dose tapering. | The tapering schedule is too rapid for the individual's HPA axis to recover. The individual has an underlying undiagnosed adrenal issue. | Immediately halt or slow down the tapering schedule. Consider providing stress doses of hydrocortisone, especially during periods of illness or significant stress. Perform an ACTH stimulation test to formally assess HPA axis function.[9] |
| Difficulty in distinguishing between this compound-induced adverse effects and symptoms of the underlying disease. | Overlapping symptomatology can be a challenge. | Establish a clear baseline of disease symptoms before initiating this compound treatment. Utilize validated symptom scales and objective biomarkers to track changes over time. Consider a temporary dose interruption (with appropriate HPA axis support) to see if the symptoms resolve, which would suggest they are drug-related. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound, focusing on dose-related efficacy and adverse effects.
Table 1: Dose-Dependent Incidence of Common Adverse Events in a 24-Week Study
| Adverse Event | Placebo | This compound (2 mg/kg/day) | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) |
| Cushingoid Features | 0% | 14.3% | 32.1% | Not Reported |
| Vomiting | 14% | 21.4% | 21.4% | Not Reported |
| Weight Gain | Not Reported | Not Reported | Not Reported | Not Reported |
| Psychiatric Disorders | 14% | 10% | 21% | Not Reported |
Data adapted from a 48-week study, with placebo and prednisone arms present for the initial 24 weeks.
Table 2: Adrenal Suppression at 24 Weeks (Defined as Stimulated Cortisol <500 nmol/L)
| Treatment Group | Percentage of Participants with Adrenal Suppression |
| Placebo | 20.0% |
| This compound (2 mg/kg/day) | 84.2% |
| This compound (6 mg/kg/day) | 95.2% |
| Prednisone (0.75 mg/kg/day) | 100% |
Data from a post-hoc analysis of a randomized clinical trial.[9]
Experimental Protocols
This section provides a detailed methodology for a preclinical study designed to evaluate this compound dose reduction strategies in a mouse model of Duchenne muscular dystrophy (mdx mouse).
Objective: To determine the optimal dose-tapering strategy for this compound to maintain efficacy while minimizing adverse effects in mdx mice.
Animal Model: mdx mice (C57BL/10ScSn-Dmdmdx/J), a commonly used model for Duchenne muscular dystrophy.
Experimental Groups:
-
Group 1 (Vehicle Control): Daily administration of the vehicle solution.
-
Group 2 (High-Dose this compound): Daily administration of this compound at 6 mg/kg/day for the entire study duration.
-
Group 3 (Gradual Taper): Daily administration of this compound at 6 mg/kg/day for 4 weeks, followed by a reduction to 4 mg/kg/day for 2 weeks, then 2 mg/kg/day for 2 weeks, and finally discontinuation.
-
Group 4 (Rapid Taper): Daily administration of this compound at 6 mg/kg/day for 4 weeks, followed by a reduction to 2 mg/kg/day for 2 weeks, and then discontinuation.
-
Group 5 (Prednisone Control): Daily administration of prednisone at 1 mg/kg/day.
Methodology:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize 4-week-old male mdx mice to the facility for one week.
-
Record baseline body weight.
-
Assess baseline muscle function using a grip strength meter and a rotarod apparatus for motor coordination.
-
Collect baseline blood samples for biomarker analysis (e.g., corticosterone, creatine kinase).
-
-
Drug Administration:
-
Prepare this compound and prednisone suspensions in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Administer the assigned treatment daily via oral gavage for a total of 8 weeks.
-
-
Monitoring and Data Collection:
-
Weekly: Record body weight and perform grip strength and rotarod tests.
-
Bi-weekly: Collect blood samples via tail vein for biomarker analysis.
-
End of Study (Week 8):
-
Perform terminal blood collection via cardiac puncture for a comprehensive biomarker panel.
-
Euthanize mice and harvest tissues (e.g., gastrocnemius muscle, heart, adrenal glands, femur).
-
Weigh harvested organs.
-
-
-
Outcome Measures:
-
Efficacy:
-
Grip strength and rotarod performance.
-
Histological analysis of muscle tissue for inflammation and fibrosis (H&E and Masson's trichrome staining).
-
Serum creatine kinase levels.
-
-
Adverse Effects:
-
Body weight changes.
-
Adrenal gland weight and histology.
-
Serum corticosterone levels to assess HPA axis suppression.
-
Femur analysis (e.g., micro-CT) for bone density.
-
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.
-
Analyze longitudinal data using mixed-effects models.
-
A p-value of <0.05 will be considered statistically significant.
-
Signaling Pathways and Workflows
This section provides diagrams to visualize key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's dissociative mechanism of action.
Caption: Clinical decision workflow for this compound dose reduction.
References
- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 2. adrenalinsufficiency.org [adrenalinsufficiency.org]
- 3. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse | PLOS One [journals.plos.org]
- 4. Glucocorticoid-treated mice are an inappropriate positive control for long-term preclinical studies in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strength and endurance in the therapeutic evaluation of prednisolone-treated MDX mice. | Semantic Scholar [semanticscholar.org]
- 6. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Vamorolone on bone turnover markers in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Vamorolone on bone turnover markers in long-term studies. This resource includes a summary of quantitative data, detailed experimental protocols, and a troubleshooting guide in a question-and-answer format to assist with experimental design and data interpretation.
Impact of this compound on Bone Turnover Markers: Quantitative Data
Long-term studies, particularly the VISION-DMD clinical trial, have demonstrated this compound's favorable profile concerning bone health compared to traditional corticosteroids like prednisone.[1][2][3] this compound, a first-in-class dissociative steroid, has been shown to maintain markers of bone formation and turnover, mitigating the negative skeletal effects often associated with glucocorticoid therapy.[4][5]
The following tables summarize the key quantitative findings from these studies.
Table 1: Change in Bone Formation Markers After 24 Weeks of Treatment
| Marker | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Osteocalcin (ng/mL) | No significant change | Significant decrease | No significant change |
| P1NP (ng/mL) | No significant change | Significant decrease | No significant change |
Data sourced from the VISION-DMD trial.[1][2]
Table 2: Change in Bone Resorption Marker After 24 Weeks of Treatment
| Marker | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| CTX (pg/mL) | No significant change | Significant decrease | No significant change |
Data sourced from the VISION-DMD trial.[1][2]
A 30-month open-label extension of a this compound study further supported its bone-sparing properties, with bone formation markers like osteocalcin showing an increase in treated individuals, suggesting a departure from the typical bone morbidities associated with glucocorticoids.[5][6]
Experimental Protocols
Accurate measurement of bone turnover markers is critical for assessing the skeletal effects of this compound. Below are detailed methodologies for the key enzyme-linked immunosorbent assays (ELISAs) used to quantify Osteocalcin, P1NP, and CTX.
Protocol 1: Quantification of Serum Osteocalcin using ELISA
1. Principle: This is a sandwich ELISA. Samples are added to wells pre-coated with an anti-osteocalcin antibody. A second, enzyme-linked anti-osteocalcin antibody is then added, followed by a substrate that develops color in proportion to the amount of bound osteocalcin.
2. Materials:
-
Human Osteocalcin ELISA Kit (e.g., from Cloud-Clone Corp. or similar)[7]
-
Serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Stop solution
3. Procedure: [7]
- Bring all reagents and samples to room temperature.
- Add 100 µL of standards, controls, and serum samples to the appropriate wells of the microplate.
- Incubate for 2 hours at room temperature on a microplate shaker.
- Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
- Add 100 µL of the conjugated secondary antibody to each well.
- Incubate for 1 hour at room temperature on a microplate shaker.
- Repeat the wash step as described in step 4.
- Add 100 µL of TMB substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 100 µL of stop solution to each well.
- Read the absorbance at 450 nm within 30 minutes.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of osteocalcin in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Quantification of Serum P1NP using ELISA
The protocol for P1NP is analogous to that of Osteocalcin, utilizing a specific Human Procollagen I N-terminal Propeptide (P1NP) ELISA kit. Follow the manufacturer's instructions, which will be similar to the steps outlined in Protocol 1.
Protocol 3: Quantification of Serum CTX using ELISA
The protocol for CTX is also a sandwich ELISA. It is crucial to use a kit specifically designed for the detection of C-terminal telopeptide of type I collagen (CTX).[8] The procedural steps are similar to those for Osteocalcin and P1NP.
Signaling Pathways and Experimental Workflows
This compound's Dissociative Mechanism of Action
This compound's unique bone-sparing properties are attributed to its "dissociative" mechanism. Unlike traditional glucocorticoids, this compound preferentially activates the transrepression pathway, which is responsible for anti-inflammatory effects, while having minimal activity on the transactivation pathway that is linked to many of the adverse effects, including those on bone.[6]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. santhera.com [santhera.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. researchgate.net [researchgate.net]
- 6. actionduchenne.org [actionduchenne.org]
- 7. cloud-clone.com [cloud-clone.com]
- 8. biovendor.com [biovendor.com]
Monitoring for insulin resistance with chronic Vamorolone administration
On behalf of the scientific support team, we have compiled this guide to assist researchers in monitoring for insulin resistance during chronic administration of Vamorolone. This resource provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from traditional glucocorticoids?
This compound is a first-in-class dissociative steroidal anti-inflammatory drug.[1] Unlike traditional glucocorticoids (e.g., prednisone, dexamethasone), which act as full agonists for the glucocorticoid receptor (GR), this compound exhibits a differential mechanism. It retains the anti-inflammatory properties of glucocorticoids, which are mediated by NF-κB inhibition (transrepression), while minimizing the transcriptional activation activities associated with many side effects.[2][3] This "dissociative" property is believed to be responsible for its improved safety profile, particularly concerning metabolic disturbances.[4][5]
Q2: Why is it important to monitor for insulin resistance when administering corticosteroids?
The glucocorticoid class of drugs was originally named for its significant impact on glucose metabolism.[4] Traditional glucocorticoids can induce insulin resistance, leading to hyperglycemia and hyperinsulinemia, often within hours of administration.[4][6] Chronic use is associated with a range of metabolic side effects.[2][7] Therefore, monitoring for insulin resistance is a critical component of assessing the safety profile of any steroidal compound.
Q3: Does this compound induce insulin resistance?
Pre-clinical and clinical studies have shown that this compound has a significantly improved metabolic side effect profile compared to traditional glucocorticoids.[4][8] Studies have reported that this compound did not induce hyperinsulinemia, a precursor to insulin resistance, and fasting insulin and glucose levels did not significantly differ from placebo in clinical trials.[4][6] This suggests a reduced risk of developing insulin resistance during chronic this compound administration.[1][9]
Q4: What are the key biomarkers and assays for monitoring insulin resistance in a research setting?
The primary methods for assessing glucose homeostasis and insulin resistance in preclinical research include:
-
Fasting Blood Glucose and Insulin: Direct measurements of circulating glucose and insulin after a period of fasting.
-
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR): A calculation based on fasting glucose and insulin levels to estimate insulin resistance.[10][11]
-
Oral Glucose Tolerance Test (OGTT): Measures the body's ability to clear a glucose load from the bloodstream, providing an overview of glucose homeostasis.[12][13]
-
Insulin Tolerance Test (ITT): Assesses the physiological response to an injection of insulin, indicating insulin sensitivity, primarily in the liver and skeletal muscle.[12]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the differential signaling of this compound and a typical experimental workflow for monitoring metabolic parameters.
Data Presentation: Expected Metabolic Effects
This table summarizes the anticipated effects of this compound compared to a traditional glucocorticoid like prednisone, based on published findings.
| Parameter | Vehicle Control | Prednisone (Positive Control) | This compound |
| Fasting Blood Glucose | No Change | Increased | No significant change[4] |
| Fasting Plasma Insulin | No Change | Increased (Hyperinsulinemia)[6] | No significant change[4][6] |
| HOMA-IR | No Change | Increased | No significant change[1] |
| Glucose Tolerance (OGTT) | Normal | Impaired (higher/prolonged glucose excursion) | Normal / Unchanged[1] |
| Insulin Sensitivity (ITT) | Normal | Impaired (reduced glucose lowering) | Normal / Unchanged[9] |
| Body Weight | Normal Gain | Reduced gain or weight loss[8] | Normal Gain[3] |
Experimental Protocols
Note: These are generalized protocols for rodents and should be adapted to specific experimental designs and institutional guidelines (IACUC).
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a widely used index for assessing insulin resistance from fasting samples.[14]
Methodology:
-
Fasting: Fast animals overnight (for rats) or for 4-6 hours (for mice), ensuring free access to water.[12][15]
-
Sample Collection: Collect a small blood sample (e.g., via tail vein).
-
Assays: Measure plasma glucose concentration using a calibrated glucometer or colorimetric assay. Measure plasma insulin concentration using a species-specific ELISA kit.
-
Calculation: Use the following formula.[14][16]
-
Formula (glucose in mg/dL): HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405
-
Formula (glucose in mmol/L): HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5[17]
-
-
Interpretation: A higher HOMA-IR value indicates greater insulin resistance.[10] Values greater than 2 are often considered indicative of insulin resistance in human studies, though reference ranges should be established for specific animal models.[16]
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's capacity to handle a glucose challenge.[13]
Methodology:
-
Fasting: Fast animals for 4-6 hours (mice) or overnight (rats).[12][18] Record baseline body weight.
-
Baseline Sample (T=0 min): Collect a small blood sample from the tail vein to measure baseline blood glucose.[19]
-
Glucose Administration: Immediately after the baseline sample, administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][20]
-
Timed Blood Sampling: Collect subsequent blood samples at specific time points, typically 15, 30, 60, and 120 minutes after glucose administration.[18][19]
-
Data Analysis: Plot blood glucose concentration (mg/dL or mmol/L) against time (minutes). Calculate the Area Under the Curve (AUC) to quantify the total glucose excursion. Impaired glucose tolerance is indicated by a higher and more prolonged peak in blood glucose and a larger AUC.
Insulin Tolerance Test (ITT)
The ITT measures the rate of glucose clearance from the circulation in response to exogenous insulin.[21]
Methodology:
-
Fasting: Fast animals for 4-6 hours. A shorter fasting period is used to avoid hypoglycemia.[15] Record baseline body weight.
-
Baseline Sample (T=0 min): Collect a blood sample to measure baseline blood glucose.
-
Insulin Administration: Immediately administer insulin (typically 0.5-1.2 U/kg body weight for rodents) via intraperitoneal (IP) injection.[15][22] The exact dose may need optimization depending on the model's insulin sensitivity.[22]
-
Timed Blood Sampling: Collect blood samples at 15, 30, 60, and sometimes 90 or 120 minutes post-injection.[21][23]
-
Safety Monitoring: Monitor animals closely for signs of severe hypoglycemia (e.g., lethargy, seizure). Keep a glucose solution on hand for emergency administration if an animal becomes overly hypoglycemic.[22]
-
Data Analysis: Plot blood glucose levels over time. Insulin resistance is indicated by a slower and less pronounced decrease in blood glucose levels.
Troubleshooting Guide
Q: My vehicle-treated control animals show high variability in their OGTT results. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Fasting: Ensure all animals are fasted for the exact same duration. Access to residual food particles in bedding can affect results. Transferring animals to a clean cage during fasting is recommended.[15]
-
Gavage Technique: Inconsistent or stressful oral gavage technique can induce a stress response, releasing endogenous catecholamines and glucocorticoids, which can raise blood glucose. Ensure all personnel are proficient and consistent.
-
Time of Day: Circadian rhythms can influence glucose metabolism. Performing tests at the same time of day for all cohorts can reduce variability.
-
Animal Stress: Handling stress can impact results. Allow animals to acclimatize to the procedure room and handle them gently.
Q: I observed elevated fasting glucose in my this compound-treated group, which is unexpected. How should I troubleshoot this?
A: This is an atypical finding for this compound. Consider the following steps to troubleshoot:
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: a novel metabolism resistant steroid that suppresses joint destruction in chronic polyarthritis with reduced systemic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labs.selfdecode.com [labs.selfdecode.com]
- 11. Insulin Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. gpnotebook.com [gpnotebook.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. mmpc.org [mmpc.org]
- 23. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Avoiding experimental artifacts in Vamorolone-treated muscle function tests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid experimental artifacts in muscle function tests involving Vamorolone.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism of action and its implications for experimental design.
Q1: What is the primary mechanism of action of this compound, and how does it differ from traditional glucocorticoids like prednisone?
A1: this compound is a first-in-class dissociative steroid that exhibits a unique mechanism of action compared to traditional glucocorticoids.[1] It binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory pathways like NF-κB, which is a key anti-inflammatory effect also seen with prednisone.[1] However, this compound shows reduced transactivation activity, a process associated with many of the side effects of conventional corticosteroids.[1] Additionally, this compound acts as an antagonist at the mineralocorticoid receptor, in contrast to prednisone which is an agonist.[2]
Q2: How might this compound's unique properties influence the outcomes of muscle function tests?
A2: this compound's distinct pharmacological profile can lead to different outcomes in muscle function tests compared to traditional steroids. Its reduced side effect profile, particularly regarding growth stunting and bone health, may lead to improved baseline performance and reduced variability in longitudinal studies.[2][3] The mineralocorticoid receptor antagonism could potentially influence muscle membrane stability and ion channel function, which may affect readouts in electrophysiology-based muscle function assays.[4]
Q3: Are there specific biomarkers that are recommended for monitoring alongside muscle function tests in this compound-treated subjects?
A3: Yes, monitoring specific biomarkers is crucial. Serum creatine kinase (CK) levels are a primary indicator of muscle damage and have been shown to decrease with effective treatment.[5][6] Given this compound's favorable profile on bone health, markers of bone turnover, such as osteocalcin, are valuable to assess.[7][8] In clinical studies, this compound did not lead to a decline in bone turnover markers, unlike prednisone.[2][3]
II. Troubleshooting Guides for Common Muscle Function Tests
This section provides troubleshooting guidance for specific artifacts that may be encountered in preclinical and clinical muscle function tests with this compound.
Preclinical Studies (Mouse Models, e.g., mdx mice)
1. Grip Strength Test
-
Issue: High variability in grip strength measurements between this compound-treated and control groups, not correlating with other functional improvements.
-
Potential Artifacts & Solutions:
| Potential Cause | Troubleshooting Steps |
| Motivational Factors: Mice may be less willing to grip consistently. | Ensure a standardized handling and acclimatization period before testing. The same experimenter should perform all tests to minimize handling variability.[9] |
| Grip Apparatus: The bar or grid size and texture may not be optimal for consistent gripping. | Use a grid or thin bar to allow for a secure grip with small claws. Ensure the apparatus is cleaned between animals to remove any scent cues.[10] |
| Pulling Technique: Inconsistent pulling speed and angle can introduce significant variability. | Pull the mouse horizontally and at a constant, steady speed.[11] Use a force meter with a peak-hold function to capture the maximal force.[12] |
| This compound-Specific Consideration: While less pronounced than with traditional steroids, subtle behavioral changes could still occur. | Incorporate a brief period of gentle agitation of the grid before the pull to encourage a stronger grip.[9] |
2. In Vivo & In Situ Muscle Function Testing (Nerve-stimulated contractions)
-
Issue: Inconsistent twitch and tetanic force measurements in this compound-treated animals.
-
Potential Artifacts & Solutions:
| Potential Cause | Troubleshooting Steps |
| Electrode Placement: Improper or inconsistent placement of stimulating electrodes. | Ensure proper hair removal for clear visualization of anatomical landmarks. Use a sweeping technique with a twitch stimulus to find the optimal electrode position for maximal contraction. |
| Limb/Muscle Stabilization: Inadequate stabilization of the knee and ankle can lead to force loss. | Use a knee clamp and restrain the foot to prevent movement artifacts from contractions of other muscle groups. |
| Muscle Drying (In Situ): Exposed muscle tissue can dry out, affecting its viability and contractility. | Keep the exposed muscle moist with a saline-soaked wipe or by periodically dripping saline solution onto the muscle. |
| This compound-Specific Consideration: Mineralocorticoid receptor antagonism might subtly alter nerve or muscle membrane excitability.[13] | Perform a force-frequency relationship test to ensure that the stimulation parameters are optimal for achieving a maximal fused tetanic contraction. |
Clinical Studies (Human Subjects)
1. Six-Minute Walk Test (6MWT)
-
Issue: High placebo effect or variability in the distance walked, making it difficult to discern the true effect of this compound.
-
Potential Artifacts & Solutions:
| Potential Cause | Troubleshooting Steps |
| Learning Effect: Participants may perform better on subsequent tests due to familiarity with the procedure. | Conduct two baseline 6MWTs to account for a learning effect, with the best distance recorded.[14] |
| Inconsistent Encouragement: The phrasing and timing of encouragement can influence participant effort. | Use standardized phrases of encouragement at specific time points during the test, as outlined in the American Thoracic Society (ATS) guidelines.[14] |
| Track Variations: Differences in the walking track length and surface can affect the distance covered. | Use a standardized, hard, flat, indoor track of at least 25-30 meters in length for all tests.[14] |
| This compound-Specific Consideration: this compound's positive impact on endurance may be underestimated if the test is not performed to the participant's true maximum capacity. | Ensure clear instructions are given that the goal is to walk as far as possible in the six minutes, and that they are permitted to slow down or rest if necessary.[15] |
2. Timed Function Tests (e.g., Time to Stand, 4-Stair Climb)
-
Issue: Inconsistent performance in timed function tests that does not align with overall clinical improvement.
-
Potential Artifacts & Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Standardized Instructions: Variations in how the tests are explained and demonstrated can lead to inconsistent execution. | Use a standardized manual of operating procedures (MOP) for all evaluators, with video certification to ensure consistency.[13] |
| Participant Motivation: A child's motivation and effort can vary between assessments. | Conduct tests in a quiet, controlled environment without parental presence to minimize distractions.[13] |
| This compound-Specific Consideration: The improved side effect profile of this compound compared to prednisone (e.g., less weight gain) may positively influence performance in these tests. | Ensure that the baseline characteristics of the this compound and comparator groups are well-matched, particularly regarding age and baseline motor function.[8] |
III. Data Presentation
Quantitative Outcomes from this compound Clinical Trials
The following tables summarize key motor function outcomes from clinical trials of this compound in Duchenne Muscular Dystrophy (DMD).
Table 1: Change from Baseline in Motor Function Tests After 24 Weeks of Treatment
| Outcome Measure | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Time to Stand Velocity (rises/sec) | 0.05 | - | -0.01 |
| 6-Minute Walk Test (meters) | 19.3 | - | -18.7 |
| Time to Run/Walk 10m Velocity (m/sec) | 0.23 | - | -0.05 |
| Time to Climb 4 Stairs Velocity (climbs/sec) | 0.07 | - | -0.02 |
| North Star Ambulatory Assessment (NSAA) | 2.7 | - | -1.9 |
| Data from the VISION-DMD trial.[14] |
Table 2: Comparison of this compound and Prednisone on Key Safety and Efficacy Measures After 24 Weeks
| Parameter | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) |
| Height Percentile (change from baseline) | +3.86 | -1.88 |
| Bone Turnover Markers | No decline | Declined |
| Adrenal Insufficiency | Increased | Increased |
| Data from the VISION-DMD trial.[2][14][16] |
IV. Experimental Protocols
Detailed methodologies for key experiments cited in this guide.
Protocol 1: Preclinical Grip Strength Test (Mouse)
-
Apparatus: Grip strength meter with a stainless-steel grid.
-
Procedure: a. Record the mouse's body weight. b. Hold the mouse by the base of its tail and lower it towards the grid. c. Allow the mouse to grasp the grid with its forelimbs. d. Pull the mouse back horizontally at a constant speed until its grip is broken. e. The peak force is recorded by the meter. f. Perform a series of pulls (e.g., 3-5) with a short rest period in between. g. The average of the highest values is used for analysis. h. Normalize the grip strength to the mouse's body weight. Adapted from TREAT-NMD Standard Operating Procedure DMD_M.2.2.001.[10][11]
Protocol 2: Clinical Six-Minute Walk Test (Human)
-
Environment: A 30-meter, flat, indoor corridor with starting and turnaround points clearly marked.
-
Procedure: a. The participant rests in a chair for at least 10 minutes before the test. b. Baseline heart rate, blood pressure, and oxygen saturation are recorded. c. The participant is instructed to walk as far as possible for 6 minutes, and that they can slow down or stop if necessary. d. The timer starts when the participant begins walking. e. Standardized phrases of encouragement are given at each minute. f. The total distance walked in 6 minutes is recorded. Based on American Thoracic Society (ATS) guidelines.[14]
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual-action mechanism.
Caption: Preclinical grip strength testing workflow.
Caption: Troubleshooting logic for data variability.
References
- 1. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 4. Mineralocorticoid receptor antagonists improve membrane integrity independent of muscle force in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine phosphokinase and creatine levels decrease with corticosteroid therapy in DMD - Institut de Myologie [institut-myologie.org]
- 6. cgtlive.com [cgtlive.com]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Forelimb Grip Strength testing [protocols.io]
- 12. treat-nmd.org [treat-nmd.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Vamorolone Preclinical Efficacy Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamorolone in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that distinguishes it from traditional corticosteroids?
A1: this compound is a first-in-class dissociative steroidal anti-inflammatory drug.[1] Its primary distinction lies in its selective modulation of the glucocorticoid receptor (GR). Unlike traditional corticosteroids like prednisone and deflazacort, this compound retains the anti-inflammatory benefits mediated by transrepression (the inhibition of pro-inflammatory pathways like NF-κB) while minimizing the side effects associated with transactivation (the activation of genes via glucocorticoid response elements, or GREs).[1][2][3] Furthermore, this compound acts as an antagonist at the mineralocorticoid receptor (MR), in contrast to traditional glucocorticoids which are MR agonists.[1][4] This dual activity is thought to contribute to its improved safety profile, particularly concerning cardiac health.[5]
Q2: We are not observing the expected anti-inflammatory efficacy in our in vitro assay. What are some potential reasons?
A2: Several factors could be at play:
-
Cell Type and Inflammatory Stimulus: The anti-inflammatory effects of this compound have been demonstrated in various cell types, including myotubes, macrophages, and cardiomyocytes.[5][6] Ensure the cell type you are using is appropriate and that the inflammatory stimulus (e.g., TNFα for myotubes, LPS for macrophages) is used at an optimal concentration to induce a measurable inflammatory response.[5][6]
-
Drug Concentration: Efficacy is dose-dependent. Verify that the concentrations of this compound used are within the effective range reported in preclinical studies.
-
Pre-treatment Time: The duration of pre-treatment with this compound before adding the inflammatory stimulus is critical. A sufficient pre-incubation period is necessary for the drug to enter the cell and engage with the glucocorticoid receptor.
-
Readout Sensitivity: Confirm that your assay readout (e.g., qRT-PCR for inflammatory genes like Il1b, Il6, Irf1, Mcp1) is sensitive enough to detect changes in expression.[5][6]
Q3: Our in vivo study in mdx mice does not show a significant difference between this compound and prednisone on muscle function. Is this expected?
A3: While this compound is designed to have a better safety profile, its anti-inflammatory efficacy is often comparable to that of prednisone in preclinical models.[7] Studies have shown that this compound can improve muscle function in mdx mice, but the magnitude of the effect may be similar to prednisone at equivalent anti-inflammatory doses.[7][8] The key differentiation is often seen in the side-effect profile. You should also assess biomarkers for bone health, metabolic changes, and growth to fully characterize the effects of this compound compared to prednisone.
Q4: What are the key safety biomarkers to monitor in preclinical studies to differentiate this compound from other glucocorticoids?
A4: To highlight this compound's improved safety profile, it is crucial to monitor the following:
-
Bone Turnover Markers: Measure serum levels of osteocalcin and P1NP (markers of bone formation) and CTX1 (a marker of bone resorption). Unlike prednisone, which significantly suppresses bone formation markers, this compound has been shown to maintain or even increase these markers, suggesting a reduced risk of bone morbidities.[9][10][11]
-
Metabolic Markers: Assess fasting insulin and glucose levels. This compound has been shown to lack the metabolic side effect of insulin resistance that is often observed with traditional glucocorticoids.[12][13]
-
Adrenal Suppression: Measure morning cortisol or corticosterone levels. This compound demonstrates significantly less suppression of the hypothalamic-pituitary-adrenal (HPA) axis compared to prednisone.[12]
-
Growth and Body Weight: Monitor changes in body weight and linear growth (e.g., tibia length in rodents). This compound has been shown to avoid the growth stunting associated with chronic corticosteroid use.[7][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in functional outcomes (in vivo) | Inconsistent experimental conditions | Standardize protocols for functional tests (e.g., treadmill exercise). Ensure all animals are acclimatized to the procedures. Control for circadian rhythm effects on activity. |
| No difference in bone markers vs. prednisone | Insufficient study duration or incorrect dose | Bone effects are often associated with chronic use. Ensure the treatment period is long enough (e.g., several weeks to months) to induce measurable changes with the positive control (prednisone). Verify that the doses used are appropriate to see both efficacy and side effects. |
| Unexpected liver toxicity markers | Potential off-target effect in specific models | While generally having a good safety profile, one study noted increased liver toxicity in a sickle cell disease mouse model compared to prednisolone.[7] Be aware of the specific animal model's sensitivities and consider monitoring liver enzymes (ALT, AST). |
| This compound appears less potent than prednisone | Different pharmacokinetics or dose equivalence | This compound and prednisone may not have a 1:1 dose equivalence for all effects. For example, a 10-fold higher dose of this compound may be needed to induce the same level of adrenal suppression as prednisone.[12] Establish dose-response curves for both efficacy and safety endpoints in your specific model. |
Quantitative Data Summary
Table 1: Comparative Effects of this compound and Prednisone on Key Preclinical Biomarkers
| Biomarker Category | Parameter | This compound Effect | Prednisone Effect | Reference |
| Bone Health | Serum Osteocalcin (Formation) | No significant change or increase | Significant decrease | [9][10][11] |
| Serum P1NP (Formation) | No significant change | Significant decrease | [11] | |
| Serum CTX1 (Resorption) | No significant change | Significant decrease | [11] | |
| Metabolic Health | Fasting Insulin | No significant change | Increased (Insulin Resistance) | [12][14] |
| Fasting Glucose | No significant change | Increased (Hyperglycemia) | [12] | |
| HPA Axis | Adrenal Suppression (Cortisol) | ~10-fold less potent | Potent suppression | [12] |
| Growth | Growth Velocity / Height | Maintained, no stunting | Stunting / Deceleration | [7][11][15] |
Table 2: Efficacy Comparison in Clinical Trials (DMD Boys, 24 Weeks)
| Outcome Measure | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo | Reference |
| Time to Stand (TTSTAND) Velocity (m/s) | +0.05 | Not directly compared in this study design | -0.01 | [10] |
| Height Percentile Change | +3.86 | -1.88 | Not reported | [11] |
| Total Treatment-Emergent Adverse Events | 91 | 121 | 77 | [11] |
Experimental Protocols
Protocol 1: In Vitro NF-κB Transrepression Assay in Myotubes
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. To differentiate, switch to DMEM with 2% horse serum for 4-6 days until multinucleated myotubes are formed.
-
Drug Pre-treatment: Prepare stock solutions of this compound, Prednisone (positive control), and vehicle (e.g., DMSO) in differentiation medium. Pre-treat differentiated myotubes with the compounds at desired concentrations (e.g., 10 µM) for 12-24 hours.[6]
-
Inflammatory Challenge: Induce inflammation by adding TNFα (e.g., 10 ng/mL) to the media for 4-6 hours.[5]
-
RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA using a standard kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of NF-κB target genes (e.g., Irf1, Mcp1). Use a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the suppression of inflammatory gene expression by this compound and Prednisone relative to the TNFα-only treated group.
Protocol 2: In Vivo Assessment of Efficacy and Bone Effects in mdx Mice
-
Animal Model and Groups: Use male mdx mice, aged 6 weeks.[7] Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 30 mg/kg/day), and Prednisolone (e.g., 5 mg/kg/day).
-
Drug Administration: Administer drugs daily via oral gavage for a period of 4 to 6 months.
-
Functional Assessment: At monthly intervals, perform functional tests such as voluntary wheel running or forced treadmill running to assess muscle function and fatigue.
-
Serum Collection: At the study endpoint, collect blood via cardiac puncture and process to obtain serum. Store at -80°C.
-
Biomarker Analysis: Use commercial ELISA kits to measure serum concentrations of osteocalcin (bone formation) and CTX-I (bone resorption) according to the manufacturer's instructions.
-
Tissue Collection: Harvest tissues (e.g., tibialis anterior, diaphragm, tibia bone) for histological or further molecular analysis.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare functional outcomes and biomarker levels between the treatment groups.
Visualizations
Caption: this compound vs. Classic Glucocorticoid Signaling Pathway.
Caption: Workflow for a this compound Preclinical Efficacy Study.
Caption: Logical Diagram of this compound as a Dissociative Steroid.
References
- 1. Efficacy of this compound in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actionduchenne.org [actionduchenne.org]
- 3. researchgate.net [researchgate.net]
- 4. reveragen.com [reveragen.com]
- 5. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of different doses of this compound in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis [frontiersin.org]
- 9. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase IIa trial in Duchenne muscular dystrophy shows this compound is a first-in-class dissociative steroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound would be less harmful to bones and growth than prednisone in DMD, while having the same functional effectiveness - Institut de Myologie [institut-myologie.org]
Technical Support Center: Interpreting Behavioral Changes in Mice Treated with Vamorolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamorolone in mouse models. The information is designed to help interpret behavioral changes and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional corticosteroids?
This compound is a first-in-class dissociative steroid that acts as a selective agonist at the glucocorticoid receptor (GR) and an antagonist at the mineralocorticoid receptor (MR).[1][2][3][4][5] Unlike traditional corticosteroids such as prednisone and deflazacort, this compound is designed to separate its anti-inflammatory effects (transrepression) from the steroidal side effects (transactivation) that are often mediated by GR dimerization.[4][6][7][8][9][10][11] This "dissociative" property aims to provide therapeutic benefits with an improved safety profile.[8][9] Additionally, its antagonism of the mineralocorticoid receptor may offer cardioprotective benefits.[2][3][4]
Q2: What are the expected behavioral effects of this compound in dystrophic mouse models (e.g., mdx, bmx)?
In dystrophic mouse models, this compound has been shown to improve muscle strength and motor function.[12][13][14] Studies have reported significant increases in hindlimb grip strength and hang time in this compound-treated mice compared to vehicle-treated controls.[13][14] However, some studies have also reported the induction of depression-like behavior, similar to prednisolone.[15][16][17] It is crucial to compare this compound's effects to both a vehicle control and a traditional corticosteroid to accurately interpret the behavioral phenotype.
Q3: We are observing increased anxiety in our this compound-treated mice. Is this a known side effect?
The evidence regarding this compound and anxiety-like behavior is somewhat mixed. One study in bmx mice found that prednisolone, but not this compound, increased anxiety-like behavior in the elevated plus maze.[13][14] However, another study reported that both this compound and prednisolone induced depression-like behavior, which can sometimes be comorbid with anxiety.[15][16][17] It's important to carefully control for experimental conditions, as factors like handling and the testing environment can significantly impact anxiety measures.[18] If you observe increased anxiety, consider the dose of this compound used, the specific mouse strain, and the behavioral paradigm.
Q4: Our grip strength results with this compound are highly variable. What could be the cause?
High variability in grip strength measurements is a common issue in behavioral testing. Several factors can contribute to this:
-
Inconsistent pulling technique: The speed and angle at which the mouse is pulled backwards from the grid must be consistent across all trials and animals.[2][12][19][20]
-
Animal stress: Excessive handling or stress prior to testing can affect performance. Ensure adequate acclimation to the testing room.[2]
-
Forelimb vs. all-limb grip: Be precise in whether you are measuring only forelimb strength or the combined strength of all four limbs, as this will significantly impact the results.[12][13][19]
-
Apparatus setup: Ensure the grip strength meter is calibrated and the grid surface is clean and provides a consistent grip.[12][13]
Refer to the detailed experimental protocol for the Grip Strength Test in this guide for best practices.
Q5: What is the appropriate vehicle control for this compound administration?
In many published studies, this compound is formulated in a cherry syrup for oral administration.[14][21] Therefore, the appropriate vehicle control would be the cherry syrup alone, administered in the same volume and by the same route as the this compound. It is critical to include a vehicle-treated group in your experimental design, as the stress of the administration procedure itself can influence behavior.[22]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No improvement in motor function with this compound treatment. | 1. Inappropriate dose. 2. Insufficient treatment duration. 3. High baseline performance in control animals. 4. Issues with the behavioral testing protocol. | 1. Consult literature for effective dose ranges in your specific mouse model. Doses around 20-30 mg/kg/day have shown efficacy.[14][21] 2. Ensure the treatment period is long enough to elicit a therapeutic effect (e.g., several weeks). 3. Assess the baseline motor function of your mice; if it's not significantly impaired, detecting improvement can be challenging. 4. Review and standardize your behavioral testing protocols (see detailed protocols below). |
| Increased immobility in the forced swim or tail suspension test. | 1. Depression-like behavior is a potential side effect of this compound.[15][16][17] 2. General motor impairment or fatigue. | 1. This may be an expected drug effect. Compare the magnitude of the effect to a positive control like prednisolone. 2. Rule out motor deficits by assessing general locomotor activity in an open field test. If activity is reduced, this may contribute to increased immobility. |
| Contradictory results between different behavioral tests for anxiety. | 1. Different tests measure different aspects of anxiety. 2. The anxiolytic/anxiogenic effects of this compound may be subtle. 3. Environmental factors in the testing room. | 1. The elevated plus maze assesses the conflict between exploring a novel environment and avoiding open spaces, while the open field test can measure anxiety through thigmotaxis (wall-hugging).[1][23][24][25][26][27][28] 2. Ensure your sample size is sufficiently powered to detect small effects. 3. Maintain consistent lighting, noise levels, and handling procedures for all behavioral testing.[18] |
| Weight gain in this compound-treated mice. | 1. Cushingoid features and weight gain are known side effects of corticosteroids.[6] | 1. Monitor body weight regularly. Compare the weight gain to that induced by traditional corticosteroids like prednisolone. Some studies suggest this compound has a better profile regarding growth stunting compared to prednisolone.[13][14] |
Data Presentation: Quantitative Behavioral Data Summary
Table 1: Effects of this compound on Motor Function in Dystrophic Mice
| Behavioral Test | Mouse Model | Treatment Group | Dose | % Improvement vs. Vehicle | Reference |
| Hindlimb Grip Strength | bmx | This compound | 20 mg/kg/d | 11.7% | [14] |
| bmx | Prednisolone | 5 mg/kg/d | 17.5% | [14] | |
| Wire Hang Test | bmx | This compound | 20 mg/kg/d | 129.6% | [14] |
| bmx | Prednisolone | 5 mg/kg/d | 172.9% | [14] | |
| Box Hang Test | bmx | This compound | 20 mg/kg/d | 40.5% | [14] |
| bmx | Prednisolone | 5 mg/kg/d | 38.4% | [14] |
Table 2: Effects of this compound on Anxiety and Depression-like Behavior in Dystrophic Mice
| Behavioral Test | Mouse Model | Treatment Group | Dose | Observation | Reference |
| Elevated Plus Maze | bmx | This compound | 20 mg/kg/d | No significant change in time spent in open/closed arms vs. vehicle. | [14] |
| bmx | Prednisolone | 5 mg/kg/d | Significantly less time in open arms and more time in closed arms vs. vehicle. | [14] | |
| Forced Swim Test (Time Immobile) | mdx-B10 | This compound | N/A | 1.6-fold longer than deflazacort-treated mice. | [15][16] |
| mdx-B10 | Prednisolone | N/A | 1.6-fold longer than deflazacort-treated mice. | [15][16] |
Experimental Protocols
Open Field Test
-
Purpose: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).[1][24][25][28]
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted under controlled lighting conditions and monitored by an overhead camera connected to a video-tracking system.[1][15][24][28][29]
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30-60 minutes before the test.[28][30]
-
Place the mouse gently in the center of the open field arena.[1][28][29]
-
Allow the mouse to explore the arena freely for a predetermined duration, typically 5-20 minutes.[1][15][29]
-
Record the session using a video-tracking system.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to remove olfactory cues.[1]
-
-
Data Analysis:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior. Mice that are more anxious tend to spend more time in the periphery (thigmotaxis).[1][29]
-
Number of entries into the center zone: An additional measure of exploratory behavior.[1]
-
Rearing frequency: A measure of exploratory behavior.
-
Elevated Plus Maze (EPM) Test
-
Purpose: To assess anxiety-like behavior based on the mouse's aversion to open and elevated spaces.[23][25][26][27]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[23][26][27]
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.[25]
-
Allow the mouse to explore the maze freely for a 5-minute session.[25][31]
-
Record the session with an overhead camera for later analysis.
-
Return the mouse to its home cage.
-
Clean the maze thoroughly between animals.[25]
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.[23][31]
-
Number of entries into the open arms vs. closed arms: Another measure of anxiety and exploratory behavior.[23]
-
Total distance traveled: To control for general locomotor activity.
-
Grip Strength Test
-
Purpose: To measure forelimb and/or hindlimb muscle strength.[2][12][13][19][20]
-
Apparatus: A grip strength meter with a digital force gauge connected to a mesh grid or a horizontal bar.[2][12][19][20]
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Hold the mouse by the tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws (for forelimb strength) or all four paws (for combined strength).[12][13][19]
-
Gently and steadily pull the mouse horizontally away from the grid until it releases its grip.[2][12][19]
-
The force gauge will record the peak force exerted by the mouse.
-
Perform multiple trials (typically 3-5) for each mouse with a short rest period in between.
-
Record the body weight of the mouse to normalize the grip strength data.[13]
-
-
Data Analysis:
-
Peak force (in grams or Newtons): The maximum force recorded across the trials.
-
Normalized grip strength: Peak force divided by the body weight of the mouse.
-
Rotarod Test
-
Purpose: To assess motor coordination and balance.[7][25][30][32][33][34]
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed, with dividers to create separate lanes for multiple mice.[7][30][32][34]
-
Procedure:
-
Acclimate the mice to the testing room.
-
Place the mice on the stationary rod.
-
Start the rotation, either at a fixed speed or with a gradual acceleration (e.g., 4 to 40 rpm over 5 minutes).[7][30][32]
-
Record the latency to fall for each mouse. The trial ends for a mouse when it falls off the rod or after a predetermined cut-off time.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[32]
-
-
Data Analysis:
-
Latency to fall (in seconds): The average time the mice remain on the rod across the trials. An increase in latency indicates improved motor coordination.
-
Speed at fall (in rpm): For the accelerating rotarod protocol.
-
Mandatory Visualizations
This compound's Dissociative Mechanism of Action at the Glucocorticoid Receptor
Caption: this compound preferentially activates GR transrepression, leading to anti-inflammatory effects.
This compound's Dual Action on Glucocorticoid and Mineralocorticoid Receptors
Caption: this compound acts as a GR agonist and an MR antagonist.
Experimental Workflow for Behavioral Phenotyping
Caption: A standardized workflow for behavioral experiments with this compound.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. reveragen.com [reveragen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. reveragen.com [reveragen.com]
- 11. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. neurology.org [neurology.org]
- 17. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noise and Vibration Generation and Response of Mice (Mus musculus) to Routine Intrafacility Transportation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. treat-nmd.org [treat-nmd.org]
- 21. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Social context restructures behavioral syntax in mice [frontiersin.org]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MPD: JaxCC1: project protocol [phenome.jax.org]
- 25. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 26. mmpc.org [mmpc.org]
- 27. researchgate.net [researchgate.net]
- 28. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Rotarod-Test for Mice [protocols.io]
- 31. protocols.io [protocols.io]
- 32. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 33. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 34. albany.edu [albany.edu]
Vamorolone formulation challenges for experimental use
Welcome to the Vamorolone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and experimental use of this compound. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common challenges that may be encountered when working with this compound in a research setting.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | This compound has low water solubility. Adding it directly to aqueous buffers or media will likely cause it to precipitate. | - Prepare a concentrated stock solution in an organic solvent like DMSO.[1] - For in vivo formulations, use a vehicle that can maintain solubility, such as a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline).[1] Sonication is recommended to aid dissolution.[1] - Consider creating an amorphous solid dispersion to enhance aqueous solubility.[2] |
| Inconsistent results in cell-based assays | - Poor Solubility: this compound may not be fully dissolved in the culture medium, leading to variable concentrations. - Cell Line Variability: Different cell types may have varying expression levels of glucocorticoid and mineralocorticoid receptors. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and consistent across all experiments, as it can have cytotoxic effects. - Pre-dissolve this compound in a small amount of DMSO before diluting it in the culture medium.[1] - Characterize the expression of glucocorticoid and mineralocorticoid receptors in your specific cell line. |
| Low or variable bioavailability in animal studies | This compound is a BCS Class II compound, meaning it has low solubility and high permeability.[3] Its absorption can be limited by its dissolution rate. | - For oral administration, consider using a suspension formulation. A cherry-flavored oral suspension (4% by weight) has been used in clinical trials.[3] - Administering this compound with a high-fat meal has been shown to enhance its absorption.[3][4] - For parenteral routes, ensure the formulation maintains this compound in solution. The recommended in vivo formulation (DMSO/PEG300/Tween 80/Saline) is suitable for this purpose.[1] |
| Difficulty achieving desired concentration in stock solutions | The powder may be highly dispersed due to static electricity, making it difficult to weigh and dissolve accurately. | - Centrifuge the vial before opening to collect all the powder at the bottom.[1] - Use sonication to aid in the dissolution of the powder in the chosen solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. It can be dissolved in DMSO at a concentration of up to 62.5 mg/mL (175.34 mM).[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is non-toxic to the cells.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the key physicochemical properties of this compound?
A3: this compound is a synthetic steroid with low aqueous solubility and high cell permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[3] Key quantitative data are summarized in the table below.
Q4: Can this compound be administered orally in animal models?
A4: Yes, this compound can be and has been administered orally in various animal models.[5][6][7] Formulations such as a cherry syrup suspension have been used successfully in mice.[1][7] For consistent dosing, oral gavage is a common administration route.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dissociative steroidal drug.[1][8] It binds to the glucocorticoid receptor (GR) and acts primarily through transrepression, inhibiting pro-inflammatory pathways like NF-κB.[8][9] Unlike traditional glucocorticoids, it has reduced transactivation activity, which is associated with many steroid-related side effects.[8][9][10] Additionally, this compound acts as an antagonist to the mineralocorticoid receptor (MR).[5][8]
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₄ | [11][12] |
| Molecular Weight | 356.46 g/mol | [1][12][13] |
| Aqueous Solubility | 0.187 mM[3] (approx. 33-37 µg/mL)[2] | [2][3] |
| DMSO Solubility | 62.5 mg/mL (175.34 mM) | [1] |
| Caco-2 Cell Permeability | 11.2 x 10⁻⁶ cm/s | [3] |
| BCS Classification | Class II | [3] |
| Bioavailability (rodents/dogs) | 53% to 75% | [3] |
| Protein Binding (human) | 88.1% | [14] |
Experimental Protocols
In Vitro NF-κB Inhibition Assay
This protocol is adapted from studies demonstrating this compound's anti-inflammatory effects.[1][5]
-
Cell Culture: Plate RAW 264.7 macrophages or C2C12 muscle cells in appropriate growth medium and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM).
-
Pre-treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by adding an appropriate stimulus. For macrophages, use lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[5] For muscle cells, use tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the expression of inflammatory genes.
-
Analysis:
-
Gene Expression: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of NF-κB target genes such as Il1b and Il6.[5]
-
Protein Levels: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., IL-6, IL-1β) using an ELISA or AlphaLISA assay.[5]
-
In Vivo Formulation and Administration for a Mouse Model
This protocol provides a method for preparing and administering this compound to mice orally.
-
Formulation Preparation:
-
To prepare a 2 mg/mL solution for in vivo use, create a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Weigh the required amount of this compound powder.
-
Add the DMSO to the powder and sonicate until fully dissolved.
-
Sequentially add the PEG300, Tween 80, and saline, mixing thoroughly after each addition. Sonication may be required to maintain a clear solution.[1]
-
Alternatively, for administration in a more palatable vehicle, a cherry syrup formulation can be used, as has been done in preclinical studies.[1][5]
-
-
Dosing:
-
Administration:
-
Administer the prepared formulation daily via oral gavage.
-
The volume administered should be based on the concentration of the formulation and the weight of the animal (e.g., for a 2 mg/mL solution and a 0.6 mg dose, the volume would be 0.3 mL).
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects.
-
Proceed with the experimental endpoint analysis as required by the study design.
-
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual action on GR and MR pathways.
Experimental Workflow for this compound Formulation
References
- 1. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 2. EP4413976A1 - A new this compound preparation exhibiting improved solubility - Google Patents [patents.google.com]
- 3. Population Pharmacokinetics of this compound (VBP15) in Healthy Men and Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of this compound, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment improves skeletal muscle outcome in a critical illness myopathy rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. reveragen.com [reveragen.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound | C22H28O4 | CID 3035000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Vamorolone vs. Prednisone: A Comparative Efficacy Guide in the mdx Mouse Model of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of vamorolone and prednisone in the mdx mouse model, a key preclinical model for Duchenne Muscular Dystrophy (DMD). The information presented is supported by experimental data from multiple studies, focusing on muscle function, anti-inflammatory activity, and side-effect profiles.
Introduction to this compound and Prednisone
Duchenne Muscular Dystrophy is a fatal X-linked recessive disorder characterized by progressive muscle degeneration. Glucocorticoids, such as prednisone and its active form prednisolone, are the current standard of care, known to slow disease progression by exerting anti-inflammatory effects. However, their long-term use is associated with significant side effects, including growth stunting, bone fragility, and metabolic disturbances.[1][2][3]
This compound (VBP15) is a first-in-class dissociative steroid developed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing side effects.[4][5] Its unique structure and mechanism of action differentiate it from prednisone, offering a potentially safer therapeutic alternative for chronic inflammatory conditions like DMD.[1][6]
Mechanism of Action: A Dissociative Approach
The differing efficacy and safety profiles of this compound and prednisone stem from their distinct interactions with the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).
-
Prednisone/Prednisolone: As a conventional glucocorticoid, prednisone binds to the GR. This complex can then influence gene expression in two primary ways:
-
Transrepression: The GR complex inhibits pro-inflammatory transcription factors like NF-κB, which is responsible for the desired anti-inflammatory effects.[4][7]
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA, activating the transcription of various genes. This pathway is largely associated with the adverse side effects of steroid therapy.[1][6] Furthermore, in tissues lacking the enzyme HSD11B2 (like the heart), prednisolone can act as an MR agonist , potentially contributing to cardiac side effects.[2][8][9]
-
-
This compound: this compound is termed a "dissociative" steroid because it separates these two pathways.
-
It effectively maintains the transrepression activity, inhibiting NF-κB to reduce inflammation.[4][5]
-
Due to a structural modification (a Δ9,11 double bond), its binding to the GR results in reduced transactivation of GRE-mediated genes, which is thought to spare patients from many steroid-related side effects.[1][6]
-
Crucially, this compound acts as an MR antagonist , which may offer cardioprotective benefits, a significant advantage in DMD where cardiomyopathy is a leading cause of mortality.[1][2][8]
-
References
- 1. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves Becker muscular dystrophy and increases dystrophin protein in bmx model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Clinical Applications of Glucocorticoid Steroids in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reveragen.com [reveragen.com]
- 5. neurology.org [neurology.org]
- 6. bsped.org.uk [bsped.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
Head-to-head comparison of Vamorolone and deflazacort in vivo
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo performance of vamorolone and deflazacort, two corticosteroid treatments for Duchenne muscular dystrophy (DMD). The information presented is collated from preclinical studies, focusing on efficacy, safety, and mechanistic differences to support further research and development.
Executive Summary
This compound, a novel dissociative steroid, has been developed as an alternative to traditional corticosteroids like deflazacort, aiming to retain anti-inflammatory benefits while minimizing side effects.[1] In vivo studies, primarily in the B10-mdx mouse model of DMD, reveal that while both drugs demonstrate efficacy, they possess distinct pharmacological profiles. This compound shows a different mechanism of action, particularly in its interaction with glucocorticoid and mineralocorticoid receptors, which is thought to contribute to a unique safety profile.[2][3] Key differences have been observed in their effects on the central nervous system (CNS), bone health, and growth.[4][5]
Mechanism of Action: A Tale of Two Steroids
This compound and deflazacort both exert their anti-inflammatory effects in part through the glucocorticoid receptor (GR). However, their interactions at the molecular level diverge significantly.
This compound is characterized as a "dissociative" steroid.[1] It has one less contact point with the GR compared to traditional corticosteroids like the active metabolites of prednisone and deflazacort.[2] This altered binding conformation is believed to weaken the association with co-activator proteins, which are linked to many of the adverse side effects of corticosteroids.[2] Conversely, it retains the ability to bind to co-repressors, which is crucial for its anti-inflammatory activity.[2]
Furthermore, this compound acts as a potent antagonist of the mineralocorticoid receptor (MR), similar to spironolactone and eplerenone.[6][3][7] This is in contrast to deflazacort, which has no effect on MR signaling, and prednisolone, which is an MR agonist.[4] This MR antagonism may offer benefits in mitigating cardiovascular morbidity associated with DMD.[3]
Deflazacort , a conventional corticosteroid, functions as a full agonist of the GR. Its active metabolite binds to the GR, leading to broad transcriptional activation and subsequent anti-inflammatory and immunosuppressive effects.
Pharmacokinetics and Biodistribution
A key differentiator between this compound and deflazacort is their ability to cross the blood-brain barrier. Pharmacokinetic studies in mice have shown that this compound is not a strong substrate for the P-glycoprotein (P-gp) efflux pump, in contrast to deflazacort and prednisolone which are strong P-gp substrates.[4][5] This results in measurable CNS exposure for this compound.
| Parameter | This compound | Deflazacort | Prednisolone | Reference |
| Brain-to-Plasma Ratio (AUC) | ~0.30 | ~0.04 | ~0.08 | [4][8] |
| P-gp Substrate | No (weak) | Yes (strong) | Yes (strong) | [4][5] |
Table 1: Pharmacokinetic Comparison in Mice
This differential CNS penetration has implications for both efficacy and potential side effects.
Efficacy in DMD Mouse Models
Both this compound and deflazacort have demonstrated efficacy in improving muscle pathology in the B10-mdx mouse model of DMD.[4][9]
| Efficacy Parameter | This compound | Deflazacort | Key Findings | Reference |
| Muscle Strength (Grip Test) | Improvement | Greater Improvement | After 28 days, deflazacort showed a greater improvement in grip strength. | [10] |
| Muscle Fibrosis (Hydroxyproline) | Reduction at 15 and 30 mg/kg | Reduction at 5 and 15 mg/kg | Both drugs reduced fibrosis, with deflazacort showing significance at lower doses. | [4] |
| Muscle Repair (Laser Injury) | Promoted | Not Reported | This compound promoted skeletal muscle cell repair. | [4] |
Table 2: Comparative Efficacy in mdx Mice
In Vivo Side Effect Profile Comparison
Preclinical studies have directly compared the side effect profiles of this compound and deflazacort across several domains.
Central Nervous System Effects
The higher brain penetration of this compound is associated with a greater impact on the CNS compared to deflazacort.
| CNS Parameter | This compound | Deflazacort | Key Findings | Reference |
| Gene Expression Changes in Brain | Larger changes | Fewer changes | This compound and prednisolone induced more gene expression changes in the brain. | [4][5] |
| Depression-like Behavior (Immobility Time) | Increased significantly | No significant increase | This compound and high-dose prednisolone increased immobility time. | [4] |
Table 3: CNS Side Effect Comparison in mdx Mice
Metabolic and Bone Health
Both drugs exhibit side effects common to corticosteroids, although with some notable differences.
| Parameter | This compound | Deflazacort | Key Findings | Reference |
| Endogenous Corticosterone | Reduced | Reduced | All three corticosteroids (including prednisolone) reduced endogenous levels. | [4][5] |
| Blood Glucose | Increased | Increased | All three corticosteroids increased glucose levels. | [4][5] |
| Bone Formation (Osteocalcin) | Reduced | Reduced | All three corticosteroids reduced osteocalcin levels. | [4][5] |
| Femur Bone Density (micro-CT) | Decreased | Decreased | Both decreased bone density, with the effect reaching significance with prednisolone. | [4][9] |
| Growth Stunting | Not observed in clinical trials | Observed in clinical trials | Clinical data suggests this compound does not cause the growth stunting seen with deflazacort. | [7] |
Table 4: Metabolic and Bone Health Side Effect Comparison in mdx Mice
Experimental Protocols
The following are summarized methodologies from the key comparative in vivo studies.
Pharmacokinetic and Biodistribution Studies
-
Drug Administration: Oral gavage. This compound was administered in cherry syrup, while deflazacort and prednisolone were given in 0.1% hydroxypropyl methyl cellulose with 0.5% Tween 80.[8]
-
Dosing: Doses were selected based on previously established efficacious levels in mdx mice. For example, deflazacort at 4 mg/kg.[4]
-
Sample Collection: Plasma and brain tissue were collected at various time points post-administration.
-
Analysis: Drug concentrations were measured, and the area under the curve (AUC) was calculated for both plasma and brain to determine the brain-to-plasma ratio.[4][8]
Efficacy and Side Effect Studies in mdx Mice
-
Animal Model: 6-week-old male C57BL/10ScSn-Dmdmdx/J (B10-mdx) mice and age-matched wild-type controls.[4]
-
Drug Administration: Daily oral dosing for periods ranging from 14 days to 4 months.[4]
-
Dosing Regimens: Multiple dose levels were evaluated for each drug. For example, deflazacort at 1.25, 2.5, 5, and 15 mg/kg; this compound at 15, 30, and 45 mg/kg.[4]
-
Efficacy Assessments:
-
Side Effect Assessments:
-
Behavioral Changes: Assessed using tests for depression-like behavior.[4]
-
Metabolic Changes: Blood glucose and endogenous corticosterone levels were measured from plasma.[4]
-
Bone Health: Osteocalcin levels were measured in plasma, and femur bone density was analyzed by micro-computed tomography (micro-CT) after long-term dosing.[4]
-
Gene Expression: RNA sequencing was performed on brain, liver, and muscle tissues.[10]
-
-
Blinding: All functional and behavioral experiments were performed by scientists blinded to the treatment groups.[4]
Conclusion
The in vivo head-to-head comparison of this compound and deflazacort in DMD mouse models reveals a complex trade-off between efficacy and side effects. Deflazacort may offer a slight advantage in improving muscle strength in some preclinical measures.[10] However, this compound's unique mechanism of action, including its mineralocorticoid receptor antagonism and dissociative properties at the glucocorticoid receptor, appears to translate to a different safety profile.[2] Notably, this compound's higher CNS penetration leads to more pronounced effects on brain gene expression and behavior in mice, a factor that warrants careful consideration.[4][5] Conversely, clinical data suggests this compound may have a better profile regarding growth stunting.[7]
These findings underscore that this compound is not simply a replacement for deflazacort but a distinct pharmacological agent with its own set of advantages and potential drawbacks. The choice between these therapies may ultimately depend on a patient's specific clinical presentation and risk tolerance for particular side effects. Further research is needed to fully elucidate the long-term comparative effects in clinical populations.
References
- 1. What are the approved indications for this compound? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. sci-rep.com [sci-rep.com]
- 4. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdaconference.org [mdaconference.org]
Unraveling the Genomic Effects of Vamorolone Versus Prednisolone: A Comparative Analysis
In the landscape of steroidal anti-inflammatory drugs, Vamorolone is emerging as a dissociative agent that separates the anti-inflammatory benefits from many of the hallmark side effects associated with traditional corticosteroids like Prednisolone. This distinction lies in their differential impact on gene expression, a critical factor for researchers and drug developers in the field of inflammatory and autoimmune diseases. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data, protocols, and pathway visualizations.
This compound, a first-in-class dissociative steroid, is designed to retain the anti-inflammatory properties of glucocorticoids while minimizing the adverse effects that often limit their long-term use. This is achieved through a distinct mechanism of action at the genomic level. Both this compound and Prednisolone exert their effects by binding to the glucocorticoid receptor (GR). However, their subsequent influence on gene transcription diverges significantly.
Prednisolone, a classic corticosteroid, robustly activates two main pathways: transrepression and transactivation. Transrepression is largely responsible for the desired anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB. Conversely, transactivation, which involves the GR binding to glucocorticoid response elements (GREs) in the DNA, is associated with many of the well-known side effects of steroids, such as metabolic changes and growth suppression.
This compound, on the other hand, shows a preference for the transrepression pathway, effectively suppressing inflammation with a markedly reduced capacity for GRE-mediated transactivation. This "dissociation" of effects is the cornerstone of its improved safety profile.
Comparative Gene Expression Data
A pivotal study comparing the effects of this compound, Prednisolone, and Deflazacort in the B10-mdx mouse model of Duchenne muscular dystrophy (DMD) provides valuable insights into their differential gene regulation. After two weeks of treatment, RNA sequencing was performed on liver, muscle, and brain tissues.
The study revealed that while all three corticosteroids induced changes in gene expression in the liver and muscle, this compound and Prednisolone led to more significant alterations in the brain compared to Deflazacort.[1] Although the full quantitative data with specific gene lists and fold changes are often found in supplementary materials of such studies, the overall findings indicate distinct patterns of gene regulation.
Another study focusing on the muscle miRNAome in mdx mice demonstrated that both this compound and Prednisolone effectively suppressed chronic inflammatory miRNAs. However, Prednisolone also activated a separate group of miRNAs linked to steroid-related side effects, a response that was notably absent with this compound treatment.
Table 1: Summary of Comparative Gene Expression Changes in B10-mdx Mice
| Tissue | This compound | Prednisolone | Key Findings |
| Brain | Extensive changes in gene expression | Extensive changes in gene expression | Both drugs induce significant changes, more so than Deflazacort.[1] |
| Liver | Similar number of gene expression changes to Prednisolone | Similar number of gene expression changes to this compound | Both drugs show comparable levels of gene expression modulation.[1] |
| Muscle | Similar number of gene expression changes to Prednisolone | Similar number of gene expression changes to this compound | Both drugs impact gene expression to a similar extent.[1] |
Experimental Protocols
The following is a generalized protocol for RNA sequencing analysis as would be applied in studies comparing this compound and Prednisolone in a mouse model.
1. Animal Model and Treatment:
-
Model: B10-mdx mice, a common model for Duchenne muscular dystrophy.
-
Treatment Groups: Mice are divided into groups receiving daily oral doses of this compound, Prednisolone, or a vehicle control.
-
Duration: Treatment is typically administered for a period of two to four weeks to observe significant changes in gene expression.[1]
2. Tissue Collection and RNA Isolation:
-
At the end of the treatment period, mice are euthanized, and tissues of interest (e.g., brain, liver, quadriceps muscle) are collected and immediately frozen in liquid nitrogen.
-
Total RNA is extracted from the frozen tissues using a suitable method, such as a combination of Trizol reagent and a column-based purification kit.
3. Library Preparation and RNA Sequencing:
-
The quality and quantity of the extracted RNA are assessed using a bioanalyzer.
-
RNA sequencing libraries are then prepared from the high-quality RNA samples.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).
4. Data Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and adapters.
-
The cleaned reads are then aligned to the mouse reference genome.
-
Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or down-regulated between the treatment groups and the control group.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the distinct signaling pathways of this compound and Prednisolone and a typical experimental workflow for their comparative analysis.
Caption: this compound and Prednisolone signaling pathways.
Caption: Workflow for gene expression analysis.
References
Vamorolone in Duchenne Muscular Dystrophy: A Comparative Guide to Efficacy Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the efficacy of Vamorolone, a first-in-class dissociative steroid, in the treatment of Duchenne muscular dystrophy (DMD). Data is presented in comparison to the standard-of-care corticosteroid, prednisone, and a placebo, drawing primarily from the pivotal VISION-DMD clinical trial. Detailed experimental protocols for key biomarker assays and visualizations of relevant signaling pathways are included to support further research and drug development in DMD.
Executive Summary
This compound has been developed to retain the anti-inflammatory benefits of traditional corticosteroids while reducing associated side effects. Clinical trial data indicates that this compound demonstrates comparable efficacy to prednisone in improving motor outcomes in boys with DMD.[1][2] Importantly, this is achieved with a markedly improved safety profile, as evidenced by a panel of serum biomarkers. This guide delves into the quantitative data from these biomarker studies, offering a direct comparison of this compound's effects on bone metabolism, adrenal function, and muscle damage versus prednisone and placebo.
Comparative Biomarker Data
The following tables summarize the quantitative biomarker data from the 24-week VISION-DMD trial, a randomized, double-blind, placebo- and prednisone-controlled study in boys with DMD aged 4 to <7 years.[1][3][4]
Table 1: Bone Turnover Markers
Corticosteroid-induced osteoporosis is a significant concern in the long-term treatment of DMD. The following markers of bone formation (Osteocalcin and Procollagen 1 Intact N-Terminal Propeptide - P1NP) and bone resorption (C-terminal telopeptide of type I collagen - CTX-1) were assessed.
| Biomarker | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Osteocalcin (ng/mL) | No significant change | Increase | Significant Decrease | No significant change |
| P1NP (ng/mL) | No significant change | No significant change | Significant Decrease | No significant change |
| CTX-1 (pg/mL) | No significant change | No significant change | Significant Decrease | No significant change |
Data represents the mean change from baseline at 24 weeks.
Table 2: Adrenal Suppression
Adrenal suppression is a known side effect of corticosteroid therapy. This was evaluated by measuring morning cortisol levels and through an Adrenocorticotropic hormone (ACTH) stimulation test.
| Biomarker | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Morning Cortisol (nmol/L) | Decrease | Less pronounced decrease | Significant Decrease | No significant change |
| ACTH Stimulated Cortisol <500 nmol/L (%) | 95.2% | 84.2% | 100% | 20% |
Data from the 24-week VISION-DMD trial. The percentage for ACTH stimulated cortisol represents the proportion of participants with a peak cortisol level below 500 nmol/L, indicating adrenal suppression.
Table 3: Muscle Damage
Serum creatine kinase (CK) is a well-established biomarker for muscle damage in DMD.
| Biomarker | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Creatine Kinase (U/L) | Dose-responsive decrease | Dose-responsive decrease | Decrease | Variable |
This compound has been shown to lead to a dose-responsive decrease in serum CK activity, suggesting a beneficial effect on plasma membrane stability.
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below. These protocols are based on standard laboratory procedures and commercially available kits.
Bone Turnover Marker Assays (Osteocalcin, P1NP, CTX-1) via ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying proteins in a sample. For these bone turnover markers, a sandwich ELISA is typically employed.
General Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target biomarker (Osteocalcin, P1NP, or CTX-1).
-
Sample and Standard Incubation: Serum samples and a series of known standards are added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for the biomarker, is added to the wells. This antibody binds to a different epitope on the captured biomarker, forming a "sandwich".
-
Streptavidin-HRP Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stop Solution: The reaction is stopped by the addition of an acid, which changes the color.
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of the biomarker in the samples is then interpolated from this curve.
Note: Specific details regarding incubation times, temperatures, and reagent concentrations can be found in the manuals of commercially available ELISA kits from suppliers such as Abcam, R&D Systems, and MyBioSource.[5][6]
Adrenal Corticotropic Hormone (ACTH) Stimulation Test
Principle: This test assesses the functional capacity of the adrenal glands to produce cortisol in response to ACTH.
Protocol:
-
Baseline Sample: A baseline blood sample is drawn to measure the morning cortisol level.
-
ACTH Administration: A standard dose of synthetic ACTH (cosyntropin) is administered intravenously or intramuscularly.
-
Post-Stimulation Samples: Blood samples are drawn at 30 and 60 minutes after ACTH administration.
-
Cortisol Measurement: The cortisol concentration in all collected serum samples is measured using a validated immunoassay.
-
Interpretation: A normal response is a significant increase in serum cortisol levels post-stimulation. A blunted or absent response indicates adrenal insufficiency. In the VISION-DMD trial, a peak stimulated cortisol level of <500 nmol/L was used as a threshold for adrenal suppression.
Creatine Kinase (CK) Assay
Principle: The activity of CK is determined by a coupled enzyme reaction that results in the production of NADPH, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Serum is separated from whole blood by centrifugation.
-
Reaction Mixture: The serum sample is added to a reaction mixture containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.
-
Enzymatic Reactions:
-
CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP.
-
Hexokinase uses the newly formed ATP to phosphorylate glucose, producing glucose-6-phosphate (G6P).
-
G6PDH oxidizes G6P, reducing NADP+ to NADPH.
-
-
Measurement: The rate of NADPH formation is measured by monitoring the increase in absorbance at 340 nm over a specific time period.
-
Calculation: The CK activity is proportional to the rate of change in absorbance and is typically expressed in units per liter (U/L).
Signaling Pathways and Experimental Workflows
This compound's Dissociative Mechanism of Action
This compound's unique "dissociative" properties stem from its distinct interaction with the glucocorticoid receptor (GR) compared to traditional corticosteroids like prednisone. This leads to a separation of its anti-inflammatory effects (transrepression) from many of the steroidal side effects (transactivation).
References
- 1. neurologylive.com [neurologylive.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Osteocalcin DuoSet ELISA DY1419-05: R&D Systems [rndsystems.com]
- 6. mybiosource.com [mybiosource.com]
Serum Osteocalcin: A Key Biomarker for Vamorolone's Bone-Sparing Effects
An Objective Comparison of Vamorolone and Traditional Glucocorticoids
This compound, a first-in-class dissociative steroid, has emerged as a promising therapeutic alternative to traditional glucocorticoids, such as prednisone and dexamethasone, particularly in the treatment of Duchenne muscular dystrophy (DMD).[1][2] A significant advantage of this compound lies in its improved safety profile, especially concerning bone health.[3][4] Serum osteocalcin, a sensitive marker of bone formation, has been pivotal in demonstrating the bone-sparing properties of this compound compared to the deleterious effects of conventional corticosteroids.[5][6] This guide provides a comprehensive comparison of this compound's effects on serum osteocalcin and other bone turnover markers against those of traditional glucocorticoids, supported by experimental data from key clinical trials.
Quantitative Comparison of Bone Turnover Markers
The VISION-DMD trial, a pivotal study in the evaluation of this compound, provides robust quantitative data on its effects on bone health. The following table summarizes the mean changes in serum osteocalcin and other bone turnover markers from baseline after 24 weeks of treatment.
| Treatment Group | Dosage | Mean Change in Serum Osteocalcin (ng/mL) | Mean Change in P1NP (ng/mL) | Mean Change in CTX1 (pg/mL) | Impact on Height Percentile |
| This compound | 6 mg/kg/day | -0.17[1][7] | -7.9[1][7] | +110[1][7] | +3.86[8] |
| This compound | 2 mg/kg/day | Not reported | Not reported | Not reported | Not reported |
| Prednisone | 0.75 mg/kg/day | -15.5[1][7] | -143.7[1][7] | -320[1][7] | -1.88[8] |
| Placebo | N/A | Not reported | Not reported | Not reported | Not reported |
P1NP (Procollagen type I N-terminal propeptide) is another marker for bone formation. CTX1 (C-terminal telopeptide of type I collagen) is a marker for bone resorption.
The data clearly illustrates that while prednisone leads to a significant decrease in markers of bone formation (osteocalcin and P1NP) and turnover, this compound at a therapeutic dose of 6 mg/kg/day shows a negligible impact.[1][7] Furthermore, the contrasting effects on height percentile underscore the growth-sparing advantage of this compound.[8] Studies have shown that the decrease in serum bone turnover markers seen with prednisone is rapidly reversed upon switching to this compound.[3]
Experimental Protocols
The data presented above was primarily generated from the VISION-DMD study, a randomized, double-blind, placebo- and prednisone-controlled clinical trial.[9][10]
Study Design:
-
Participants: Boys with Duchenne muscular dystrophy, typically between the ages of 4 and 7 years, who were steroid-naïve.[4][11]
-
Treatment Arms: The trial included multiple treatment groups: this compound (at varying doses, e.g., 2 mg/kg/day and 6 mg/kg/day), prednisone (e.g., 0.75 mg/kg/day), and a placebo group.[9]
-
Duration: The primary evaluation period was 24 weeks, with longer-term extension studies.[3][10]
Biomarker Analysis:
-
Sample Collection: Fasting serum samples were collected from participants at baseline and at specified intervals throughout the study (e.g., weeks 12 and 24).[10]
-
Measurement of Osteocalcin and other Bone Markers: Serum concentrations of osteocalcin, P1NP, and CTX1 were measured using validated immunoassays. These biomarkers serve as key indicators of bone formation and resorption, respectively.[11]
Efficacy and Safety Assessments:
-
Motor Function: Efficacy was assessed using various motor function tests, such as the Time to Stand from Supine (TTSTAND) velocity, 6-minute walk test (6MWT), and the NorthStar Ambulatory Assessment (NSAA).[1][9]
-
Growth Monitoring: Height and weight were regularly monitored to assess the impact on growth.[8]
-
Adrenal Function: Adrenal suppression was evaluated by measuring morning cortisol and ACTH-stimulated cortisol levels.[3][8]
Signaling Pathways and Mechanism of Action
The differential effects of this compound and traditional glucocorticoids on bone can be attributed to their distinct mechanisms of action at the molecular level.
Caption: Differential signaling of glucocorticoids in osteoblasts.
Traditional glucocorticoids bind to the glucocorticoid receptor (GR), leading to dimerization and strong binding to Glucocorticoid Response Elements (GREs) in the nucleus. This transactivation process inhibits the transcription of the osteocalcin gene.[12][13] In contrast, this compound's interaction with the GR is thought to favor a monomeric state with reduced binding to GREs, thereby limiting the transactivation that leads to osteocalcin suppression.[14][15] Both drug classes retain the anti-inflammatory effects mediated by transrepression of NF-κB.[15][16]
Experimental Workflow
The assessment of serum osteocalcin as a biomarker for the bone effects of drugs like this compound follows a structured experimental workflow in clinical trials.
Caption: Workflow for assessing bone biomarker effects in clinical trials.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. neurology.org [neurology.org]
- 4. This compound would be less harmful to bones and growth than prednisone in DMD, while having the same functional effectiveness - Institut de Myologie [institut-myologie.org]
- 5. Efficacy of this compound in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Biochemical markers of bone in steroid (glucocorticoid)-induced osteoporosis (GIOP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase IIa trial in Duchenne muscular dystrophy shows this compound is a first-in-class dissociative steroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone Down-regulates Osteocalcin in Bone Cells through Leptin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids inhibit osteocalcin transcription in osteoblasts by suppressing Egr2/Krox20-binding enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. actionduchenne.org [actionduchenne.org]
- 16. reveragen.com [reveragen.com]
Vamorolone vs. Prednisone: A Comparative Analysis of Effects on Growth Stunting in Duchenne Muscular Dystrophy
A detailed guide for researchers and drug development professionals on the differential effects of vamorolone and prednisone on growth, based on clinical trial data.
This guide provides an objective comparison of this compound and prednisone, focusing on their impact on growth in patients with Duchenne muscular dystrophy (DMD). The information is primarily drawn from the pivotal VISION-DMD clinical trial, a randomized, double-blind, placebo- and prednisone-controlled study.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from the VISION-DMD trial, highlighting the differences in growth outcomes between this compound and prednisone treatment groups.
Table 1: Change in Height Percentile from Baseline at 24 Weeks
| Treatment Group | Dose | Mean Change in Height Percentile (±SD) | P-value (vs. Prednisone) |
| This compound | 6 mg/kg/day | +3.86 (±6.16) | 0.02[1][2] |
| Prednisone | 0.75 mg/kg/day | -1.88 (±8.81) | N/A |
Table 2: Long-term Growth Trajectories and "Catch-up" Growth
| Study Period | Treatment Group | Key Observation |
| 48 Weeks | This compound (2 mg/kg/day and 6 mg/kg/day) | Normal growth trajectories observed.[3] |
| Period 1 (First 24 Weeks) | Prednisone | Slowing of growth velocities.[3] |
| Period 2 (Weeks 24-48) | Crossover from Prednisone to this compound (6 mg/kg/day) | Reversal of growth retardation and significant improvement in linear growth ("catch-up" growth).[3] |
Experimental Protocols
The data presented above was generated from the VISION-DMD (NCT03439670) clinical trial. Below are the key aspects of the experimental protocol.
Study Design: A randomized, double-blind, placebo- and prednisone-controlled clinical trial with a 24-week treatment period (Period 1) followed by a 24-week extension period (Period 2).[3][4]
Participant Population:
-
Inclusion Criteria: Boys aged 4 to younger than 7 years with a confirmed diagnosis of Duchenne muscular dystrophy.[1][3] Participants were not previously treated with corticosteroids.[5]
-
Sample Size: A total of 121 participants were randomized.[2][3]
Intervention and Dosage: Participants were randomized into four parallel groups for the initial 24-week period:[6]
-
This compound: 2 mg/kg/day
-
This compound: 6 mg/kg/day
-
Prednisone: 0.75 mg/kg/day
-
Placebo
In the second 24-week period, participants on placebo and prednisone were crossed over to receive this compound.[3]
Growth Assessment:
-
Primary Outcome for Growth: Change in height percentile from baseline over 24 weeks.[5]
-
Methodology: Standardized height measurements were taken at baseline and regular intervals throughout the study. Height Z-scores and growth velocity were also monitored.
Motor Function Assessment (Primary Efficacy Endpoint):
-
Primary Endpoint: Time to Stand from supine (TTSTAND) velocity.[4][5]
-
Secondary Endpoints: Included the 6-minute walk test (6MWT) and time to run/walk 10 meters (TTRW).[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of glucocorticoids and the experimental workflow of the VISION-DMD trial.
Caption: Glucocorticoid Receptor Signaling Pathways.
Caption: VISION-DMD Clinical Trial Workflow.
Discussion
The results from the VISION-DMD trial suggest a significant difference in the growth-stunting effects of this compound compared to prednisone in boys with DMD. While both this compound (at 6 mg/kg/day) and prednisone demonstrated comparable efficacy in improving motor function, their safety profiles diverged, particularly concerning growth.[1][7]
Treatment with prednisone was associated with a decline in height percentile, a known side effect of conventional corticosteroids.[1][2] In contrast, participants treated with this compound showed continued growth, with an increase in height percentile.[1][2] Furthermore, the trial demonstrated that the growth-stunting effects of prednisone could be reversed upon switching to this compound, with patients exhibiting "catch-up" growth.[3]
The differential effects on growth are thought to be related to this compound's "dissociative" mechanism of action.[7][8] While the precise mechanism is still under investigation, it is proposed that this compound selectively modulates the glucocorticoid receptor, retaining its anti-inflammatory properties (transrepression) while having reduced effects on the pathways associated with side effects like growth stunting (transactivation).[9][10][11] Additionally, this compound acts as an antagonist at the mineralocorticoid receptor, unlike prednisone which is an agonist, potentially contributing to its different side effect profile.[8][10]
References
- 1. This compound Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 2. neurologylive.com [neurologylive.com]
- 3. neurology.org [neurology.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. researchgate.net [researchgate.net]
- 9. agamreehcp.com [agamreehcp.com]
- 10. reveragen.com [reveragen.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Evaluating Vamorolone-Induced Adrenal Suppression: A Comparative Guide to the ACTH Stimulation Test
For researchers, scientists, and drug development professionals, understanding the potential for hypothalamic-pituitary-adrenal (HPA) axis suppression is a critical aspect of assessing the safety profile of new corticosteroid analogues. Vamorolone, a novel "dissociative" steroid, has shown promise in retaining anti-inflammatory efficacy with a potentially improved side-effect profile compared to traditional glucocorticoids like prednisone.[1][2] This guide provides a detailed comparison of this compound-induced adrenal suppression with prednisone, focusing on the utility of the Adrenocorticotropic Hormone (ACTH) stimulation test as a validation tool. The information is supported by data from a key Phase 2b clinical trial.
The ACTH Stimulation Test: A Gold Standard for Adrenal Function
The ACTH stimulation test, also known as the cosyntropin or Synacthen test, is the primary diagnostic tool for assessing the functional integrity of the adrenal glands.[3][4] It is particularly valuable in the context of exogenous corticosteroid use to determine the degree of secondary adrenal insufficiency, a condition where the adrenal glands' ability to produce cortisol is suppressed due to reduced endogenous ACTH production.[3][5]
The test evaluates the adrenal cortex's capacity to respond to ACTH by measuring cortisol production.[6] A blunted or absent cortisol response to synthetic ACTH (cosyntropin) indicates some level of adrenal suppression.[7]
Comparative Analysis of Adrenal Suppression: this compound vs. Prednisone
A pivotal Phase 2b randomized, double-blind, placebo- and prednisone-controlled trial in boys with Duchenne Muscular Dystrophy (DMD) provides robust data on the comparative adrenal suppression profiles of this compound and prednisone.[1][8][9] The study employed the ACTH stimulation test to assess the frequency of adrenal suppression (AS).
Key Findings from the Phase 2b Clinical Trial:
Adrenal suppression was a frequent finding in patients treated with both this compound and prednisone.[1] The degree of suppression with this compound appeared to be dose-dependent.[10]
Table 1: Frequency of Adrenal Suppression at Week 24 [1][9]
| Treatment Group | Dose | Adrenal Suppression (Historical Threshold: <500 nmol/L Stimulated Cortisol) | Adrenal Suppression (Revised Threshold: <400 nmol/L Stimulated Cortisol) |
| This compound | 6 mg/kg/day | 95.2% (20/21) | 90.5% (19/21) |
| This compound | 2 mg/kg/day | 84.2% (16/19) | 47.5% (9/19) |
| Prednisone | 0.75 mg/kg/day | 100% (25/25) | 92.0% (23/25) |
| Placebo | N/A | 20.0% (4/20) | 0% (0/20) |
Note: The use of a newer monoclonal antibody immunoassay for cortisol measurement in this study prompted the assessment using a revised, lower threshold for defining adrenal suppression.[1][8]
These results indicate that at the higher dose of 6 mg/kg/day, this compound induces a high rate of adrenal suppression, comparable to the standard dose of prednisone.[10] However, the 2 mg/kg/day dose of this compound resulted in a notably lower incidence of adrenal suppression, particularly when assessed with the revised cortisol threshold.[1][9]
Experimental Protocol: ACTH Stimulation Test
The methodology for the ACTH stimulation test is standardized to ensure reliable and comparable results. The following protocol is based on established clinical practices and the methodology employed in the this compound clinical trial.[6][7][11]
Procedure:
-
Baseline Sample: A blood sample is drawn to measure the baseline serum cortisol level.[5] This is typically done in the morning (around 8:00-9:00 AM) to account for the diurnal rhythm of cortisol secretion.[4]
-
Cosyntropin Administration: A standard dose of 250 mcg of cosyntropin (synthetic ACTH) is administered intravenously or intramuscularly.[6] For pediatric patients, the dose may be adjusted based on body weight.[7]
-
Post-Stimulation Samples: Blood samples are drawn again at 30 and 60 minutes post-cosyntropin administration to measure stimulated cortisol levels.[5][12]
-
Sample Analysis: Serum cortisol levels are measured using a validated immunoassay.[1]
Interpretation of Results:
-
Normal Response: A normal response is generally defined as a post-stimulation cortisol level rising above a certain threshold, typically 18-20 μg/dL (approximately 500-550 nmol/L).[4] However, the specific threshold may vary depending on the assay used.[8] A rise from baseline of at least 7 to 10 μg/dL is also considered indicative of a normal response.[7]
-
Adrenal Suppression: A subnormal or blunted cortisol response to ACTH stimulation suggests adrenal suppression.[7] In the context of corticosteroid therapy, this indicates that the HPA axis is suppressed, and the adrenal glands are not responding adequately to produce cortisol.
Signaling Pathway and Experimental Workflow
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Glucocorticoid-Induced Suppression:
The diagram below illustrates the negative feedback loop of the HPA axis and how exogenous glucocorticoids like this compound and prednisone can lead to its suppression.
Experimental Workflow of the ACTH Stimulation Test:
The following diagram outlines the key steps involved in performing an ACTH stimulation test to validate this compound-induced adrenal suppression.
Conclusion
The ACTH stimulation test is an indispensable tool for quantifying the degree of adrenal suppression induced by this compound and other corticosteroids. The available clinical trial data demonstrates that while this compound does cause HPA axis suppression, the effect is dose-dependent.[1][10] At a dose of 2 mg/kg/day, this compound appears to have a less suppressive effect on the adrenal axis compared to both a higher 6 mg/kg/day dose and the standard therapeutic dose of prednisone.[1][9] This highlights the potential for this compound as a therapy with a more favorable safety profile concerning adrenal function. For drug development professionals, rigorous assessment of the HPA axis using the ACTH stimulation test is crucial for characterizing the endocrine safety of novel steroid compounds and for providing essential guidance for clinical management, including the need for stress dose steroid coverage.[11][13]
References
- 1. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative data on this compound and prednisone for adrenal suppression - Institut de Myologie [institut-myologie.org]
- 11. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testing.com [testing.com]
- 13. parentprojectmd.org [parentprojectmd.org]
Vamorolone vs. Prednisone: A Comparative Proteomic Guide for Muscle Tissue
An objective analysis of the differential effects of Vamorolone and Prednisone on the muscle proteome, drawing from available preclinical and cellular studies.
This guide provides a comparative overview of the proteomic effects of this compound and the traditional corticosteroid, prednisone, on muscle tissue. While direct comparative proteomics on muscle tissue from human clinical trials are not yet publicly available, this document synthesizes findings from preclinical models and in vitro studies to offer insights for researchers, scientists, and drug development professionals.
Introduction: Dissociative Steroid Action and its Proteomic Implications
This compound is a first-in-class dissociative steroid that exhibits a distinct mechanism of action compared to traditional glucocorticoids like prednisone.[1] It is designed to retain the anti-inflammatory benefits of corticosteroids while minimizing the associated side effects.[1][2] This is achieved through selective glucocorticoid receptor (GR) modulation.[1]
Prednisone, a widely prescribed glucocorticoid, exerts its effects through the GR, leading to both desired anti-inflammatory actions and a range of side effects, including muscle wasting (myopathy) with chronic use.[3][4] The differing downstream effects of this compound and prednisone on gene expression and protein synthesis are central to their distinct clinical profiles.
Comparative Proteomic Analysis
Direct quantitative proteomic comparisons of muscle tissue following this compound versus prednisone treatment are limited in publicly accessible literature. However, studies on serum proteomics in animal models and cellular proteomics provide valuable insights into the differential protein expression profiles induced by these two drugs.
Serum Proteomics in mdx Mouse Model of Duchenne Muscular Dystrophy
A study utilizing SOMAscan aptamer panels to assay 1,310 proteins in serum from mdx mice (a model for Duchenne Muscular Dystrophy) revealed both shared and distinct biomarker responses to prednisolone (the active form of prednisone) and this compound. This analysis points to overlapping and divergent effects on systemic protein expression, which may reflect underlying changes in muscle tissue.
| Protein Biomarker Category | Prednisolone-Responsive | This compound-Responsive (Shared with Prednisolone) |
| Upregulated Proteins | 56 | 45 (80%) |
| Downregulated Proteins | 39 | 13 (33%) |
| (Data sourced from a study on mdx mice)[2] |
This data suggests that while both drugs impact a common set of proteins, this compound has a more selective effect, particularly on downregulated proteins.[2]
Cellular Proteomics of Myogenic Cells Exposed to Prednisone
A study on C2C12 myotubes (a mouse muscle cell line) using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) identified acute changes in protein localization in response to prednisone. These findings highlight the rapid, non-genomic effects of prednisone on the muscle cell proteome.
| Cellular Compartment | Number of Proteins Identified and Quantitated | Key Changes Observed with Prednisone |
| Cytosol | 534 | Significant increases (1.7- to 3.1-fold) in the abundance of 11 ribosomal proteins within 5 minutes of exposure.[3] |
| Nucleus | 626 | Translocation of Annexin A2 from the membrane/organelle fraction to the nucleus.[3] |
| (Data from a study on C2C12 myotubes)[3] |
These results suggest that prednisone can acutely remodel the cytoskeleton and influence the translational machinery in muscle cells.[3]
Experimental Protocols
Serum Proteomic Profiling in mdx Mice
-
Animal Model: Four-week-old mdx mice were treated for four weeks with either vehicle, prednisolone, or this compound.[2]
-
Sample Collection: At the end of the treatment period, blood was collected via cardiac puncture.[2]
-
Proteomic Analysis: Serum was profiled using SOMAscan aptamer panels, which assayed 1,310 proteins.[2]
Proteomic Profiling of Prednisone-Exposed Myogenic Cells
-
Cell Culture: C2C12 myotubes were used for the experiment.[3]
-
SILAC Labeling: Cells were cultured in media containing either normal or heavy isotopes of arginine and lysine.[3]
-
Prednisone Exposure: Unlabeled cells were exposed to prednisone, while SILAC-labeled cells remained untreated. Samples were collected at 0, 5, 15, and 30 minutes.[3]
-
Subcellular Fractionation: Cells were fractionated into cytosolic and nuclear fractions.[3]
-
Mass Spectrometry: Proteins were analyzed using a Thermo LTQ Linear ion-trap mass spectrometer connected to a nano-LC system.[3]
-
Data Analysis: Proteins were identified and quantitated, with a focus on those showing significant changes in their subcellular localization.[3]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and prednisone lead to differential effects on key signaling pathways in muscle tissue.
Caption: this compound and Prednisone signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarker-focused multi-drug combination therapy and repurposing trial in mdx mice | PLOS One [journals.plos.org]
- 3. Proteomic profiling of glucocorticoid-exposed myogenic cells: Time series assessment of protein translocation and transcription of inactive mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prednisone on protease activities and structural protein levels in rat muscles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamorolone's safety profile compared to traditional corticosteroids
Vamorolone, a first-in-class dissociative steroid, is emerging as a promising alternative to traditional corticosteroids, offering a comparable efficacy profile with significantly fewer side effects. This guide provides a detailed comparison of this compound's safety profile against that of conventional corticosteroids, supported by data from clinical studies.
This compound's unique mechanism of action sets it apart from traditional corticosteroids like prednisone.[1][2] While both drug classes exert their anti-inflammatory effects through the glucocorticoid receptor (GR), this compound is designed to selectively retain the beneficial anti-inflammatory and immunosuppressive properties while minimizing the detrimental side effects associated with conventional steroid therapy.[2][3] This "dissociative" property is attributed to its differential effects on gene transactivation and transrepression pathways.[1][2][3]
Traditional corticosteroids activate both transactivation and transrepression pathways. While transrepression is largely responsible for the desired anti-inflammatory effects, transactivation is linked to many of the well-known steroid-related side effects, including osteoporosis, metabolic disturbances, and growth retardation.[2][3] this compound, on the other hand, demonstrates reduced transactivation activity, thereby mitigating these adverse effects.[1][2] Additionally, this compound acts as an antagonist at the mineralocorticoid receptor, a property not shared by prednisone, which may contribute to a better cardiovascular safety profile.[1][4]
Signaling Pathway: this compound vs. Traditional Corticosteroids
The following diagram illustrates the differential signaling pathways of traditional corticosteroids and this compound.
Caption: Differential signaling of traditional corticosteroids and this compound.
Comparative Safety Data
Clinical trials, most notably the VISION-DMD study, have provided quantitative data highlighting this compound's improved safety profile compared to prednisone in patients with Duchenne muscular dystrophy (DMD).[5][6][7]
Bone Metabolism and Growth
A significant concern with long-term corticosteroid use is its detrimental effect on bone health and growth in children.[5][8] this compound has demonstrated a favorable profile in this regard.
| Parameter | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Change in Height Percentile | +3.86[6][7][9] | -1.88[6][7][9] | - |
| Osteocalcin (ng/mL) | -0.17[5][7] | -15.5[5][7] | - |
| P1NP (ng/mL) | -7.9[5] | -143.7[5] | - |
| CTX1 (pg/mL) | +110[5] | -320[5] | - |
| Data from the 24-week VISION-DMD study.[6][7] |
Adrenal Function
Adrenal suppression is a known side effect of corticosteroid therapy.[2][10] While both this compound and prednisone can lead to adrenal suppression, studies suggest a dose-dependent effect with this compound.[5][11]
| Treatment Group | Adrenal Suppression (Stimulated Cortisol <500 nmol/L) | Adrenal Suppression (Stimulated Cortisol <400 nmol/L) |
| This compound (6 mg/kg/day) | 95.2% (20/21)[11] | 90.5% (19/21)[11] |
| This compound (2 mg/kg/day) | 84.2% (16/19)[11] | 47.5% (9/19)[11] |
| Prednisone (0.75 mg/kg/day) | 100% (25/25)[11] | 92.0% (23/25)[11] |
| Placebo | 20.0% (4/20)[11] | 0% (0/20)[11] |
| Data from a post-hoc analysis of the 24-week VISION-DMD trial.[11] |
Other Safety Considerations
Physician-reported adverse events such as Cushingoid appearance, hirsutism, weight gain, and behavioral changes have been noted to be less frequent with this compound compared to published incidences for prednisone and deflazacort.[12] While weight gain was observed with this compound, it was generally comparable to that seen with corticosteroids.[13]
Experimental Protocols
The safety and efficacy data for this compound are primarily derived from well-controlled clinical trials.
VISION-DMD Phase 2b Study
The VISION-DMD trial was a pivotal 24-week, randomized, double-blind, placebo- and prednisone-controlled study designed to assess the efficacy and safety of this compound in boys with DMD.[6][9][14]
-
Participants: 121 boys aged 4 to younger than 7 years with a confirmed diagnosis of DMD who had not previously been treated with corticosteroids.[6][7][14]
-
Interventions: Participants were randomized into four groups: placebo, prednisone (0.75 mg/kg/day), this compound (2 mg/kg/day), and this compound (6 mg/kg/day).[9][14]
-
Primary Efficacy Endpoint: The primary outcome was the change in the time to stand from supine (TTSTAND) velocity at 24 weeks for the this compound 6 mg/kg/day group compared to placebo.[6][9]
-
Safety Assessments: Safety was monitored through the evaluation of adverse events, growth parameters (height, weight, BMI), bone turnover biomarkers (osteocalcin, P1NP, CTX1), and adrenal function via ACTH stimulation tests.[6][9]
Caption: VISION-DMD study workflow.
The Dissociative Steroid Concept
The improved safety profile of this compound is rooted in its "dissociative" mechanism, which separates the anti-inflammatory effects from the side-effect-inducing pathways.
Caption: this compound's dissociative action.
References
- 1. reveragen.com [reveragen.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy of this compound in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. cheoresearch.ca [cheoresearch.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound would be less harmful to bones and growth than prednisone in DMD, while having the same functional effectiveness - Institut de Myologie [institut-myologie.org]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. This compound Versus Traditional Glucocorticoids in Duchenne Muscular Dystrophy: A Review and Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sci-rep.com [sci-rep.com]
In Vitro Comparison of Vamorolone and Dexamethasone Anti-inflammatory Potency: A Guide for Researchers
This guide provides a detailed in vitro comparison of the anti-inflammatory properties of Vamorolone and the conventional corticosteroid, dexamethasone. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Executive Summary
This compound is a first-in-class dissociative steroid that demonstrates a distinct mechanism of action compared to traditional glucocorticoids like dexamethasone. While both compounds exhibit potent anti-inflammatory effects primarily through the inhibition of the NF-κB pathway, this compound's unique interaction with the glucocorticoid receptor (GR) appears to dissociate its anti-inflammatory actions from some of the adverse effects associated with conventional steroids. In vitro studies suggest that this compound reduces pro-inflammatory signals to a degree comparable to dexamethasone.
Comparative Data on Anti-inflammatory Potency
The following tables summarize the available in vitro data comparing the anti-inflammatory effects of this compound and dexamethasone. It is important to note that while direct comparative studies are available, specific quantitative data such as IC50 values for dexamethasone in direct comparison to this compound are not consistently reported in publicly available literature.
Table 1: Inhibition of NF-κB Signaling Pathway
| Parameter | This compound | Dexamethasone | Cell Type | Reference |
| Mechanism of Action | Inhibits NF-κB-mediated transcription.[1] Dissociative binding to the Glucocorticoid Receptor (GR) leads to reduced transactivation of genes associated with side effects. | Inhibits NF-κB-mediated transcription through GR activation.[1] | Various | [1] |
| NF-κB Inhibition | Potent inhibitor of NF-κB signaling.[2] | Potent inhibitor of NF-κB signaling.[1] | Murine Glioma Cells, Myoblasts | [1][3] |
| IC50 (NF-κB Inhibition) | 21 nM (vs. Prednisolone) | Data not publicly available in direct comparison. | Myoblasts | [3] |
Table 2: Regulation of Pro-inflammatory Cytokine Expression
| Cytokine | This compound | Dexamethasone | Cell Type | Assay | Reference |
| IL-6 mRNA | Similar reduction to dexamethasone.[1] | Significant reduction.[1][4][5][6] | Murine Glioma Cells | NanoString | [1] |
| TNF-α mRNA | Similar reduction to dexamethasone.[1] | Significant reduction.[1][4] | Murine Glioma Cells | NanoString | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment
Objective: To prepare murine glioma cells for in vitro anti-inflammatory assays.
Protocol:
-
Cell Culture: Murine glioma cell lines (e.g., PDGF-IRES-Cre retrovirus-induced proneural glioma cells) are cultured in a 2:1 ratio of basal media (DMEM, N2, T3, 0.5% FBS, and penicillin/streptomycin/amphotericin) and B104 conditioned media.[7] The media is supplemented with 10 ng/mL of PDGF-AA and FGFb.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA analysis, 96-well plates for reporter assays) at a density that allows for optimal growth and response to treatment.
-
Drug Preparation: this compound and dexamethasone are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in culture media to achieve the desired final concentrations for treatment.
-
Drug Treatment: The culture medium is replaced with medium containing the specified concentrations of this compound, dexamethasone, or vehicle control (e.g., DMSO). The cells are then incubated for the indicated time points (e.g., 6, 12, 18, and 22 hours) before proceeding with downstream analysis.[1]
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound and dexamethasone on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Murine glioma cells are seeded in 96-well plates and co-transfected with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Drug Treatment: After a 24-hour incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of this compound, dexamethasone, or vehicle control for 1-2 hours.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Following a 6-8 hour stimulation period, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in drug-treated cells to that in vehicle-treated, stimulated cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
Cytokine mRNA Quantification using NanoString nCounter Assay
Objective: To measure the effect of this compound and dexamethasone on the mRNA expression levels of pro-inflammatory cytokines.
Protocol:
-
Cell Treatment and Lysis: Murine glioma cells are treated with this compound, dexamethasone, or vehicle control as described in section 2.1. At the end of the treatment period, the cells are lysed directly in the culture plate using the lysis buffer provided in the NanoString nCounter kit.
-
Hybridization: The cell lysates are mixed with a reporter and capture probe set specific for the target murine inflammatory genes (including IL-6 and TNF-α). The mixture is hybridized overnight at 65°C to allow the probes to bind to their target mRNA molecules.
-
Sample Processing: The hybridized samples are loaded onto the nCounter Prep Station, where excess probes are removed, and the probe-target complexes are aligned and immobilized on a streptavidin-coated cartridge.
-
Data Acquisition: The cartridge is transferred to the nCounter Digital Analyzer for data collection. The analyzer counts the number of times each color-coded barcode, corresponding to a specific target mRNA, is detected.
-
Data Analysis: The raw data is normalized using internal positive and negative controls and housekeeping genes to account for technical variability. The fold change in mRNA expression for each cytokine in drug-treated samples is calculated relative to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The available in vitro evidence indicates that this compound possesses anti-inflammatory potency comparable to that of dexamethasone, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory cytokine expression.[1] The key distinction lies in this compound's "dissociative" properties, which may offer a superior safety profile by minimizing the transactivation of genes associated with glucocorticoid-related side effects. Further head-to-head quantitative in vitro studies, particularly those investigating dose-response relationships and effects on a broader range of inflammatory mediators and cell types, are warranted to fully elucidate the comparative anti-inflammatory profiles of these two compounds.
References
- 1. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 3. Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Murine Cell Line Model of Proneural Glioma for Evaluation of Anti-Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone vs. Prednisolone: A Comparative Analysis of Membrane-Stabilizing Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane-stabilizing properties of Vamorolone and Prednisolone, supported by experimental data. This compound, a novel dissociative steroid, has been developed to retain the anti-inflammatory benefits of traditional glucocorticoids like Prednisolone while minimizing side effects. One of its key proposed advantages is its superior ability to stabilize cell membranes, a critical factor in diseases such as Duchenne muscular dystrophy (DMD) and other conditions characterized by membrane fragility.
Data Summary: this compound vs. Prednisolone in Membrane Stability Assays
The following table summarizes quantitative data from preclinical studies comparing the effects of this compound and Prednisolone on membrane stability and related cellular processes.
| Parameter | Assay/Model | This compound Effect | Prednisolone Effect | Reference |
| Membrane Repair | Laser Injury in mdx mouse myofibers | Promotes repair | Worsens membrane injury | [1][2] |
| Sarcolemmal Lipid Mobility | Fluorescence Recovery After Photobleaching (FRAP) in dysferlin-deficient myoblasts | Decreased lipid mobility (stabilizes membrane) | Increased lipid mobility (destabilizes membrane) | [2] |
| Membrane Damage | Serum Creatine Kinase (CK) levels in DMD patients | Preclinical studies suggest reduction | Can increase serum CK levels, indicating membrane destabilization | [1][3] |
| Muscle Cell Integrity | Dysferlin-deficient mouse model (B6A/J) | Stabilized muscle cell membrane, improved repair | Failed to stabilize membrane, worsened muscle weakness | [2] |
| Lysosomal Membrane Stability | Detergent or heat-induced lysis of human PMN leukocyte lysosomes | Not specifically tested in this study | No detectable stabilizing activity | [4] |
Experimental Protocols
Laser-Induced Sarcolemmal Injury Assay
This assay directly assesses the ability of a compound to facilitate the repair of a damaged cell membrane.
Objective: To evaluate the efficacy of this compound and Prednisolone in promoting the repair of laser-induced damage to the sarcolemma of myofibers.
Methodology:
-
Animal Model: Dystrophin-deficient mdx mice are used as a model for Duchenne muscular dystrophy, where myofibers have increased susceptibility to membrane damage.
-
Treatment: Mice are treated with this compound, Prednisolone, or a vehicle control for a specified period.
-
Muscle Preparation: The flexor digitorum brevis (FDB) muscle is isolated and placed in a chamber with a physiological saline solution containing a fluorescent dye that is impermeable to intact cell membranes (e.g., FM1-43).
-
Laser Injury: A two-photon laser scanning microscope is used to create a precise, localized injury to the sarcolemma of a single myofiber.
-
Data Acquisition: The influx of the fluorescent dye into the myofiber through the damaged membrane is monitored over time. The rate and extent of dye entry are indicative of the membrane repair process.
-
Analysis: The fluorescence intensity inside the injured fiber is quantified. A slower rate of increase and a lower plateau of fluorescence indicate more effective and rapid membrane repair.
Sarcolemmal Lipid Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP)
This technique measures the lateral diffusion of lipid molecules within the cell membrane, providing an indirect measure of membrane fluidity and stability.
Objective: To compare the effects of this compound and Prednisolone on the fluidity of the sarcolemmal membrane in myoblasts.
Methodology:
-
Cell Culture: Dysferlin-deficient myoblasts, a model for Limb-Girdle Muscular Dystrophy type 2B (LGMD2B), are cultured. These cells exhibit compromised membrane repair.
-
Fluorescent Labeling: The plasma membrane lipids of the myoblasts are labeled with a lipophilic fluorescent probe.
-
Treatment: The cultured cells are treated with this compound, Prednisolone, or a vehicle control.
-
Photobleaching: A high-intensity laser beam is used to irreversibly bleach the fluorescent probes in a small, defined region of the cell membrane.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached region is monitored over time using a low-intensity laser. This recovery is due to the diffusion of unbleached fluorescent lipid molecules from the surrounding membrane into the bleached area.
-
Data Analysis: The rate and extent of fluorescence recovery are measured. A slower recovery rate indicates decreased lipid mobility, which is interpreted as increased membrane stability. Conversely, a faster recovery suggests increased fluidity and potential instability.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Prednisolone on membrane stability can be attributed to their distinct interactions with cellular signaling pathways and their direct physicochemical properties.
Glucocorticoid Receptor (GR) Signaling
Both this compound and Prednisolone exert their anti-inflammatory effects through the glucocorticoid receptor. However, their downstream effects differ significantly. Prednisolone acts as a full agonist, leading to both transrepression and transactivation of gene expression. Transrepression, the inhibition of pro-inflammatory transcription factors like NF-κB, is responsible for the desired anti-inflammatory effects. In contrast, transactivation is associated with many of the adverse side effects of glucocorticoids. This compound is a "dissociative" steroid that preferentially maintains transrepression while having significantly reduced transactivation activity. This dissociation is thought to contribute to its improved safety profile.
Caption: Differential GR signaling by this compound and Prednisolone.
Physicochemical Membrane Interaction
Steroids are lipophilic molecules that can directly interact with the lipid bilayer of cell membranes. This interaction can alter the physical properties of the membrane, such as its fluidity and stability. This compound's structure is thought to promote a more favorable interaction with the membrane, leading to increased stability. In contrast, studies suggest that Prednisolone may disrupt the packing of membrane lipids, leading to increased fluidity and a less stable membrane, particularly in the context of dystrophic muscle where the membrane is already compromised.[1][2]
Caption: Workflow for comparing membrane-stabilizing properties.
References
- 1. agamreehcp.com [agamreehcp.com]
- 2. Prednisolone rescues Duchenne muscular dystrophy phenotypes in human pluripotent stem cell–derived skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Membrane Repair Assay Using a Two-photon Laser Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Sarcolemmal Membrane Repair Exacerbates Striated Muscle Pathology in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone vs. Prednisone: A Comparative Analysis of Clinical Trial Outcomes in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes for Vamorolone and the standard-of-care corticosteroid, Prednisone, in the treatment of Duchenne Muscular Dystrophy (DMD). The information is primarily based on the pivotal VISION-DMD clinical trial, supplemented with data on the drugs' mechanisms of action.
Executive Summary
This compound, a first-in-class dissociative steroid, has emerged as a promising alternative to traditional corticosteroids like Prednisone for DMD. Clinical trial data from the VISION-DMD study suggests that this compound demonstrates comparable efficacy to Prednisone in improving muscle function. Notably, this compound exhibits a more favorable safety profile, particularly concerning growth and bone health. This guide presents a detailed breakdown of the comparative efficacy and safety data, experimental methodologies, and the distinct signaling pathways modulated by each drug.
Data Presentation
Table 1: Comparison of Efficacy Outcomes (24-Week Data from VISION-DMD Trial)
| Efficacy Endpoint | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| Primary Endpoint: Time to Stand (TTSTAND) Velocity (rises/sec) | ||||
| Mean Change from Baseline (LSM) | 0.05[1] | 0.02 (p=0.02 vs placebo)[2] | - | -0.01[1] |
| Treatment Difference vs Placebo (95% CI) | 0.06 (0.02 to 0.10)[2] | - | - | - |
| p-value vs Placebo | 0.002[2] | 0.02[2] | - | - |
| Secondary Endpoint: 6-Minute Walk Test (6MWT) (meters) | ||||
| Mean Change from Baseline | - | - | - | - |
| Treatment Difference vs Placebo | - | - | - | - |
| p-value vs Placebo | 0.003[2] | 0.009[2] | - | - |
| Secondary Endpoint: Time to Run/Walk 10m (TTRW) Velocity (m/s) | ||||
| Mean Change from Baseline | - | - | - | - |
| Treatment Difference vs Placebo | - | - | - | - |
| p-value vs Placebo | 0.002[2] | - | - | - |
| Exploratory Endpoint: North Star Ambulatory Assessment (NSAA) | Favored this compound over placebo[1] | Favored this compound over placebo[1] | - | - |
LSM: Least Squares Mean; CI: Confidence Interval
Table 2: Comparison of Safety Outcomes (24-Week Data from VISION-DMD Trial)
| Safety Parameter | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Key Findings |
| Growth (Height Percentile) | +3.86 (SD 6.16)[1][2] | -1.88 (SD 8.81)[1][2] | This compound did not show the growth stunting observed with Prednisone (p=0.02).[1][2] |
| Bone Turnover Markers (Osteocalcin, P1NP, CTX1) | No significant decline[1][2] | Marked reductions[1] | Prednisone was associated with a significant decrease in markers of bone formation and turnover, a concern not observed with this compound.[1][2] |
| Adverse Events (AEs) | Most common: cushingoid features, vomiting, vitamin D deficiency[3] | Highest total count of treatment-emergent AEs among all groups.[3] | While the number of patients with at least one AE was similar across groups, the total number of AEs was highest in the Prednisone group.[3] Moderate to severe behavioral AEs were more frequent with Prednisone.[4] |
| Body Mass Index (BMI) | Similar overall gain to Prednisone[1] | Similar overall gain to this compound[1] | Both treatments were associated with a similar increase in BMI z-score over the 24-week period.[1] |
SD: Standard Deviation
Experimental Protocols
The VISION-DMD trial was a Phase 2b, randomized, double-blind, placebo- and active-controlled study conducted at 33 centers in 11 countries. The trial enrolled 121 ambulant boys aged 4 to <7 years with a confirmed DMD diagnosis.[2] Participants were randomized to receive this compound (2 mg/kg/day or 6 mg/kg/day), Prednisone (0.75 mg/kg/day), or a placebo for a 24-week period.[2]
Key Efficacy Assessments:
-
Time to Stand from Supine (TTSTAND): This test measures the time it takes for a patient to rise from a supine (lying on the back) position to a standing position. A stopwatch is used to time the task, and the velocity is calculated as 1 divided by the time in seconds.[2]
-
6-Minute Walk Test (6MWT): This test assesses endurance by measuring the distance a patient can walk on a hard, flat surface in 6 minutes. Standardized procedures are followed, and patients are allowed to rest if needed.[2][5]
-
Time to Run/Walk 10 Meters (TTRW): This test measures the time it takes for a patient to run or walk a 10-meter distance. The velocity is calculated from the time taken.[2]
-
North Star Ambulatory Assessment (NSAA): This is a 17-item functional scale that evaluates a range of motor skills, including standing, walking, jumping, and climbing stairs. Each item is scored on a scale of 0 (unable), 1 (completes with modifications), or 2 (completes without compensation), with a total possible score of 34.[6][7][8]
Mechanism of Action and Signaling Pathways
This compound is described as a "dissociative steroid" due to its distinct mechanism of action compared to traditional glucocorticoids like Prednisone.
Prednisone Signaling Pathway
Prednisone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and influences gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes. While this contributes to some anti-inflammatory effects, it is also associated with many of the undesirable side effects of corticosteroids, such as effects on bone metabolism and growth.
-
Transrepression: The GR complex interacts with other transcription factors, such as NF-κB, inhibiting their pro-inflammatory activity. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.
This compound Signaling Pathway
This compound also binds to the glucocorticoid receptor, but it preferentially activates the transrepression pathway while having a lesser effect on transactivation.[8] This "dissociation" is believed to be the reason for its improved safety profile. Additionally, this compound acts as an antagonist at the mineralocorticoid receptor (MR), which may offer cardioprotective benefits, in contrast to Prednisone which can activate the MR.
Experimental Workflow
The VISION-DMD trial followed a structured workflow to assess the efficacy and safety of this compound in comparison to Prednisone and a placebo.
Conclusion
The clinical data from the VISION-DMD trial indicates that this compound is a promising therapeutic option for Duchenne Muscular Dystrophy, offering efficacy comparable to Prednisone with a significantly improved safety profile. The key differentiators for this compound are its lack of growth suppression and its minimal impact on bone turnover markers, which are significant concerns with long-term Prednisone use. The unique "dissociative" mechanism of action of this compound, which favors the transrepression pathway of the glucocorticoid receptor and includes mineralocorticoid receptor antagonism, provides a strong rationale for its observed safety benefits. These findings suggest that this compound has the potential to become a new standard of care for DMD, offering a better balance of efficacy and safety for patients. Further long-term studies will be crucial to fully elucidate the sustained benefits and safety of this compound in the management of DMD.
References
- 1. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. pod-nmd.org [pod-nmd.org]
- 6. dmdwarrior.com [dmdwarrior.com]
- 7. pod-nmd.org [pod-nmd.org]
- 8. Revised North Star Ambulatory Assessment for Young Boys with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Vamorolone vs. Eplerenone: A Comparative Analysis of Cardiac Benefits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cardiac effects of vamorolone and eplerenone. This compound is a novel steroidal drug with a dual mechanism of action, functioning as both a glucocorticoid receptor (GR) agonist and a mineralocorticoid receptor (MR) antagonist.[1][2] Eplerenone is a well-established selective MR antagonist used in the management of heart failure and hypertension.[3] This document synthesizes preclinical and clinical data to offer an objective assessment of their respective and comparative cardiac benefits.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies comparing the effects of this compound and eplerenone on cardiac and related parameters.
Table 1: Preclinical Efficacy in a Duchenne Muscular Dystrophy (DMD) Mouse Model
This study utilized a dystrophin-deficient (mdx) mouse model, which exhibits cardiomyopathy, to evaluate the in vivo efficacy of this compound and eplerenone in mitigating aldosterone-induced cardiac damage.[4][5]
| Parameter | Aldosterone-Treated mdx (Control) | This compound-Treated mdx | Eplerenone-Treated mdx |
| Heart Mass Increase | ~30% | Mitigated increase (p < 0.005 vs. control) | Mitigated increase (p < 0.05 vs. control) |
| MR Antagonist Potency | N/A | Similar to eplerenone in vitro | Standard MR antagonist |
Data sourced from Heier CR et al., Life Science Alliance, 2019.[4]
Table 2: Clinical Assessment of Mineralocorticoid Receptor Antagonism (LIONHEART Study)
The LIONHEART study was a clinical trial designed to assess the MR antagonist effect of this compound in healthy adult males, with eplerenone as a positive control. The primary endpoint was the change in the urinary sodium/potassium (Na+/K+) ratio following a fludrocortisone (a potent MR agonist) challenge.[6][7][8][9][10] An increased ratio indicates MR antagonism.
| Treatment Group | Primary Endpoint: Change in Urinary Na+/K+ Ratio | Statistical Significance |
| This compound | Statistically significant increase vs. placebo | p < 0.0001 |
| Eplerenone | Statistically significant increase vs. placebo | Not explicitly stated, but used as a positive control with an established MRA effect.[11] |
Note: Specific quantitative values for the mean or median change in the urinary Na+/K+ ratio for the this compound and eplerenone groups from the LIONHEART study are not yet publicly available in full. The table reflects the reported statistical significance.
Experimental Protocols
Preclinical Study in a Duchenne Muscular Dystrophy (DMD) Mouse Model (Heier et al., 2019)
-
Animal Model: Dystrophin-deficient (mdx) mice, a well-established model for DMD that develops cardiomyopathy.
-
Intervention: Mice were implanted with osmotic pumps that continuously delivered aldosterone to induce cardiac stress.
-
Treatment Groups:
-
Aldosterone-treated mdx mice (control group).
-
Aldosterone-treated mdx mice receiving daily oral this compound.
-
Aldosterone-treated mdx mice receiving daily oral eplerenone.
-
-
Outcome Measures:
-
Heart Mass: Measured to assess cardiac hypertrophy.
-
In Vitro MR Antagonist Potency: Assessed using MR reporter cell lines to compare the direct antagonist activity of this compound and eplerenone.[4]
-
LIONHEART Clinical Trial
-
Study Design: An open-label, randomized, 3-arm, parallel-group, placebo- and eplerenone-controlled study.[6][7][10]
-
Intervention:
-
A fludrocortisone challenge was administered to all participants to activate the mineralocorticoid receptor.
-
Participants were randomized to one of three arms:
-
This compound
-
Eplerenone (positive control)
-
Placebo (negative control)
-
-
-
Primary Endpoint: The ratio of sodium to potassium (Na+/K+) in the urine, measured at different time points. The logarithm of this ratio was also assessed.[7]
-
Rationale: Fludrocortisone typically causes sodium retention and potassium excretion, leading to a decreased urinary Na+/K+ ratio. An MR antagonist is expected to counteract this effect, resulting in an increased ratio.
Signaling Pathways and Mechanisms of Action
Eplerenone: Selective Mineralocorticoid Receptor Antagonist
Eplerenone exerts its cardiac effects by selectively blocking the mineralocorticoid receptor. This prevents aldosterone from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention, endothelial dysfunction, and myocardial fibrosis.[3]
This compound: Dual-Action Glucocorticoid Receptor Agonist and Mineralocorticoid Receptor Antagonist
This compound possesses a unique dual mechanism of action. It acts as a dissociative agonist at the glucocorticoid receptor, which is responsible for its anti-inflammatory effects. Concurrently, it functions as an antagonist at the mineralocorticoid receptor, similar to eplerenone, which is believed to contribute to its cardioprotective effects.[1][2]
Experimental Workflow: LIONHEART Study
The following diagram outlines the experimental workflow of the LIONHEART clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. reveragen.com [reveragen.com]
- 3. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. Santhera reports positive results from LIONHEART study with Agamree demonstrating unique mineralocorticoid receptor antagonism [pharmabiz.com]
- 8. Santhera: LIONHEART Study Confirms this compound's Unique Role As Mineralocorticoid Receptor Antagonist | Nasdaq [nasdaq.com]
- 9. Santhera Announces Positive Topline Results from LIONHEART Study with AGAMREE® (this compound) Demonstrating Unique Mineralocorticoid Receptor Antagonism - BioSpace [biospace.com]
- 10. neurologylive.com [neurologylive.com]
- 11. orb.binghamton.edu [orb.binghamton.edu]
Comparative Analysis of Vamorolone and Prednisone: Behavioral Outcomes in Murine Models
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of Vamorolone and prednisone in mouse models, drawing upon preclinical data. This compound is a novel dissociative steroid designed to retain the anti-inflammatory benefits of traditional corticosteroids like prednisone while minimizing side effects.[1][2] This analysis focuses on the mechanistic differences that underpin their distinct behavioral profiles, supported by experimental data, detailed protocols, and pathway visualizations.
Differentiating Mechanisms of Action
The behavioral effects of corticosteroids are intrinsically linked to their interaction with glucocorticoid and mineralocorticoid receptors and their ability to cross the blood-brain barrier. This compound and prednisone exhibit key differences in these areas.
Prednisone, a classic corticosteroid, functions as an agonist for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[3][4] Its activity through the GR involves two primary pathways:
-
Transactivation: The drug-receptor complex binds to glucocorticoid response elements (GREs) on DNA, activating the transcription of various genes. This process is associated with many of the metabolic and endocrine side effects of corticosteroids.[1][3]
-
Transrepression: The complex inhibits pro-inflammatory signaling pathways, such as NF-κB, which is responsible for the desired anti-inflammatory effects.[3][5]
This compound is engineered to "dissociate" these functions.[3] It retains the anti-inflammatory transrepression activity comparable to prednisone but shows significantly less GRE-mediated transactivation.[2][3] Furthermore, unlike prednisone which activates the mineralocorticoid receptor, this compound acts as an MR antagonist.[3][4]
A critical distinction for neurobehavioral effects is their central nervous system (CNS) penetration. Prednisone is a strong substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, which limits its entry into the brain.[6][7][8] In contrast, this compound is not a strong P-gp substrate, resulting in significantly higher brain-to-plasma ratios and greater CNS exposure.[6][8][9] This increased CNS presence is a key factor in its behavioral side-effect profile.
Figure 1: Comparative signaling pathways of Prednisone and this compound.
Summary of Behavioral Outcomes in Mice
Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy (DMD) have directly compared the behavioral effects of this compound and prednisone. The most consistently reported finding is the induction of depression-like behavior by both compounds, likely linked to their increased penetration of the central nervous system compared to other corticosteroids like deflazacort.[6][7][8][9]
| Behavioral Domain | Test | Drug | Mouse Model | Key Findings | Citations |
| Depression-like | Forced Swim Test (assumed) | This compound, Prednisolone | mdx | Both drugs induced depression-like behavior. | [6][7][8] |
| Depression-like | Forced Swim Test (assumed) | This compound, Prednisolone | mdx | Induced greater depression (1.6-fold longer immobility time) compared to deflazacort. | [9] |
| General Activity | Open Field | This compound | Murine Glioma Model | Increased activity compared to vehicle-treated mice. | [10] |
| CNS Gene Expression | RNA Sequencing | This compound, Prednisolone | mdx | Both drugs induced extensive changes in gene expression in the brain, more so than deflazacort. | [6][9] |
Experimental Protocols
Standardized protocols are crucial for the valid assessment of behavioral phenotypes in mice. Below are detailed methodologies for key experiments relevant to studying the behavioral effects of corticosteroids.
Figure 2: Standard workflow for murine behavioral experiments.
Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-porous material, often white or black, with lighting maintained at a consistent level (e.g., 100 lux).[11][12] The arena is divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Allow mice to habituate to the testing room for at least 45 minutes before the trial.[13]
-
Place the mouse gently in the center of the arena.
-
Allow the mouse to explore the arena undisturbed for a set period, typically 5-10 minutes.[10][13]
-
Record the session using an overhead video camera connected to tracking software.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[13]
-
-
Key Parameters Measured:
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior, based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11][15]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), consisting of two open arms and two enclosed arms (with high walls).[11]
-
Procedure:
-
Key Parameters Measured:
-
Time spent in open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.[11][13]
-
Number of entries into open arms vs. closed arms: An increased number of entries into open arms suggests reduced anxiety.[11]
-
Total arm entries: Can be used as a measure of overall activity.[11]
-
Figure 3: Experimental workflow for the Elevated Plus Maze test.
Forced Swim Test (FST)
The FST is a common assay for assessing depression-like behavior or behavioral despair in rodents. The "time spent immobile" reported in studies comparing this compound and prednisone is a key metric from this test.[9]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are often considered a habituation period and are excluded from the analysis.
-
A trained observer or video software records the animal's behavior, specifically noting periods of immobility. Immobility is defined as the cessation of active, escape-oriented behaviors (e.g., climbing, swimming), with movement limited to that necessary to keep the head above water.
-
After the test, the mouse is removed, dried thoroughly, and returned to its home cage.
-
-
Key Parameter Measured:
-
Duration of immobility: An increase in immobility time is interpreted as a depression-like state or behavioral despair.
-
Conclusion
The available preclinical data indicates that while this compound is designed to have an improved safety profile over prednisone concerning metabolic and growth-related side effects, its behavioral profile in mice shows important similarities. Both this compound and prednisone induce depression-like behaviors in the mdx mouse model.[6][7] This effect is likely driven by this compound's enhanced ability to penetrate the central nervous system compared to prednisone.[6][9] The extensive changes in brain gene expression caused by both drugs further support a direct CNS impact.[9]
These findings underscore the importance of comprehensive behavioral phenotyping in preclinical assessments of novel corticosteroids. For researchers, it is critical to consider the CNS penetration of new compounds and to include sensitive behavioral assays, such as the Forced Swim Test and Elevated Plus Maze, to fully characterize their neuropsychiatric risk profile. While human clinical data suggests a better behavioral profile for this compound compared to prednisone, the murine data highlights a specific, translatable CNS effect that warrants continued investigation.[16]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reveragen.com [reveragen.com]
- 4. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionduchenne.org [actionduchenne.org]
- 6. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and this compound in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. This compound, a dissociative steroidal compound, reduces pro-inflammatory cytokine expression in glioma cells and increases activity and survival in a murine model of cortical tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. santhera.com [santhera.com]
Vamorolone in Duchenne Muscular Dystrophy: A Meta-Analysis of Clinical Trial Data on Efficacy and Safety
A comprehensive comparison of Vamorolone with traditional corticosteroids, supported by experimental data from pivotal clinical trials, for researchers, scientists, and drug development professionals.
This compound, a first-in-class dissociative steroid, has emerged as a promising therapeutic alternative to standard corticosteroids for the treatment of Duchenne Muscular Dystrophy (DMD). Clinical trials have investigated its potential to retain the anti-inflammatory efficacy of corticosteroids while mitigating their well-documented side effects. This guide provides a meta-analysis of the available clinical trial data on the efficacy and safety of this compound, with a direct comparison to prednisone and placebo.
Efficacy Outcomes: A Quantitative Comparison
The efficacy of this compound has been primarily assessed through motor function tests, including the Time to Stand from supine (TTSTAND) velocity and the 6-Minute Walk Test (6MWT). Data from multiple studies, including the pivotal VISION-DMD trial, have been pooled and summarized to provide a clear comparison.
Table 1: Meta-Analysis of Efficacy Outcomes for this compound in DMD Clinical Trials
| Outcome Measure | This compound (2.0 mg/kg/day) | This compound (6.0 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| TTSTAND Velocity (rises/sec) - Change from Baseline | Significant improvement[1] | Statistically significant improvement vs. placebo[2][3] | Improvement observed | Decline observed[3] |
| Mean Difference vs. Placebo (95% CI) | 0.07 (0.01 to 0.07)[1] | 0.06 (0.02 to 0.10)[3] | - | - |
| 6-Minute Walk Test (meters) - Change from Baseline | Improvement observed[4] | Clinically meaningful and significant improvement[5] | Similar efficacy to this compound 6 mg/kg/day[4] | Decline observed |
| Mean Difference vs. Placebo (95% CI) | - | ~40m greater improvement[5] | - | - |
| Time to Run/Walk 10m Velocity (m/sec) - Change from Baseline | Improvement observed | Significant improvement vs. placebo | Less effective than this compound 6 mg/kg/day[4] | Decline observed |
| Mean Difference vs. Placebo (95% CI) | - | 0.10 (-0.01 to 0.21)[1] | - | - |
| Time to Climb 4 Stairs Velocity (climbs/sec) - Change from Baseline | Significant improvement vs. placebo[1] | Significant improvement vs. placebo | Less effective than this compound 6 mg/kg/day[4] | Decline observed |
| Mean Difference vs. Placebo (95% CI) | 0.05 (0.03 to 0.08)[1] | - | - | - |
Safety and Tolerability Profile
A key differentiator for this compound is its improved safety profile compared to traditional corticosteroids. This is particularly evident in its effects on growth and bone health.
Table 2: Comparative Safety Outcomes of this compound in DMD Clinical Trials
| Safety Parameter | This compound | Prednisone | Key Findings |
| Growth (Height Percentile) | No stunting of growth observed; normal growth trajectories maintained.[6][7][8] | Decline in height percentile and linear growth delay observed.[4][7][8] | This compound appears to have a significantly better profile regarding growth suppression. |
| Bone Health (Turnover Markers) | Bone turnover markers (Osteocalcin, P1NP, CTX1) were preserved.[4][6][7] | Significant decline in bone turnover markers observed.[4][6][7] | This compound does not appear to negatively impact bone health to the extent of prednisone. |
| Body Mass Index (BMI) | Dose-dependent increase, stabilizing over time.[9][10] | Increase in BMI observed.[5] | Both treatments can lead to weight gain, which requires monitoring.[11] |
| Adrenal Suppression | Dose-dependent adrenal suppression observed.[5][7] | Adrenal suppression observed.[7] | Adrenal suppression is a risk with both this compound and prednisone. |
| Treatment-Emergent Adverse Events (TEAEs) | Generally well-tolerated; common TEAEs include cushingoid features, vomiting, and vitamin D deficiency.[10] | Higher total count of TEAEs compared to placebo and this compound.[4] | This compound demonstrates a favorable adverse event profile. |
Experimental Protocols
Standardized protocols are crucial for the reliability and comparability of clinical trial data. The following are detailed methodologies for the key efficacy assessments used in this compound DMD trials.
Time to Stand from Supine (TTSTAND) Protocol
The TTSTAND test measures the time it takes for a participant to rise from a supine (lying on the back) position to a standing position.
-
Starting Position: The participant lies flat on their back on a firm, non-slip surface with legs straight and arms at their sides.
-
Instructions: On the command "Go," the participant is instructed to stand up as quickly as possible, without any physical assistance.
-
Timing: A stopwatch is started on the command "Go" and stopped when the participant is upright and stable with both feet flat on the floor.
-
Repetitions: The test is typically performed three times, with the fastest time recorded for analysis.[8]
-
Data Conversion: The time in seconds is often converted to a velocity (rises per second) for statistical analysis.
6-Minute Walk Test (6MWT) Protocol
The 6MWT assesses sub-maximal exercise capacity by measuring the distance a participant can walk in six minutes. The protocol is adapted from the American Thoracic Society guidelines for use in the DMD population.[6]
-
Course Setup: A flat, indoor corridor of at least 25 meters is used, with cones marking the endpoints.
-
Participant Preparation: The participant rests in a chair for at least 10 minutes before the test. Baseline heart rate and oxygen saturation may be recorded. Participants view a short orientation video to understand the test procedure.
-
Instructions: The participant is instructed to walk as far and as fast as possible for six minutes, back and forth along the marked course. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able. Standardized phrases of encouragement are given at regular intervals.
-
Monitoring: A trained evaluator walks behind the participant for safety and to count the laps.
-
Measurement: The total distance walked in six minutes is recorded to the nearest meter.
This compound's Dual Mechanism of Action
This compound's unique "dissociative" properties stem from its dual mechanism of action, which separates the anti-inflammatory effects from many of the side effects associated with traditional corticosteroids.
Caption: this compound's dual mechanism of action.
DMD Clinical Trial Workflow
The successful execution of a DMD clinical trial involves a multi-stage process, from initial patient identification to long-term follow-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. Efficacy and safety of different doses of this compound in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. dmdhub.org [dmdhub.org]
- 8. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timed tests - I-Motion [institut-myologie.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Vamorolone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of vamorolone in a laboratory setting. The following procedures are designed to ensure the safety of personnel and minimize environmental impact, aligning with standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid inhaling dust, fumes, or vapors.[1]
-
Emergency Procedures: In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
This compound Waste Classification and Segregation
Properly classifying and segregating this compound waste is the first step in ensuring its safe disposal. This compound should be treated as hazardous chemical waste.
-
Types of this compound Waste:
-
Unused or Expired this compound: Pure substance or stock solutions.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound, such as experimental media or buffers.
-
All waste streams must be segregated from general laboratory trash and handled according to institutional and local regulations for chemical waste.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all applicable country, federal, state, and local regulations.[3] The following is a general procedural guide.
Step 1: Containment and Labeling
-
Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Harmful if swallowed").[2]
-
The accumulation start date.
-
Step 2: Handling Spills
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Cover the spill with a suitable absorbent material, such as diatomite or a universal binder.[1][3]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[2]
-
Decontaminate the spill surface by scrubbing with alcohol or a suitable laboratory detergent.[1][3]
-
Prevent spilled material from entering drains or water courses.[1][4]
Step 3: Disposal of Contaminated Materials
-
Place all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) directly into the designated hazardous waste container.
-
Do not dispose of these items in the regular trash or biohazardous waste bins.
Step 4: Final Disposal
-
This compound waste should be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][5]
-
Methods may include incineration under controlled conditions.[5]
-
Never dispose of this compound by flushing it down the sink or drain.[4] This can lead to environmental contamination.[3]
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the specific approved disposal route. The final waste code and disposal method should be determined in discussion between the user, the manufacturer, and the waste disposal company.[4]
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Chemical Incompatibility and Stability
-
Stability: this compound is stable under recommended storage conditions.[1][3]
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][2][3]
-
Hazardous Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.[1][3]
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling Vamorolone
This document provides comprehensive guidance on the safe handling and disposal of Vamorolone, a first-in-class steroidal drug.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This compound is intended for laboratory research use only and should be handled by experienced professionals in appropriately equipped facilities.[2]
Hazard Identification
This compound is classified with the following hazards according to GHS Classification in accordance with 29 CFR 1910 (OSHA HCS):
-
Skin corrosion/irritation (Category 2)[2]
-
Serious eye damage/eye irritation (Category 2A)[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]
-
Acute aquatic toxicity (Category 1)[3]
-
Chronic aquatic toxicity (Category 1)[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Use appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemicals. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form or if ventilation is inadequate. |
This table is a summary of recommendations from multiple safety data sheets.[2][3][4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with the powder form.[4]
-
Confirm that a safety shower and an eye wash station are readily accessible.[2][3]
2. Handling the Compound:
-
Avoid inhalation of dust and contact with eyes and skin.[2][5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][5]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][5]
4. Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area.[2]
-
Recommended storage temperature for the powder is -20°C.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound is considered very toxic to aquatic life with long-lasting effects.[3]
2. Disposal Procedure:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2]
-
Do not allow the product to enter drains or watercourses.[2]
-
For unused or expired material, contact a licensed professional waste disposal service.
3. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container may be disposed of as regular waste, depending on local regulations.
Handling Workflow Diagram
References
- 1. Efficacy and safety of this compound in Duchenne muscular dystrophy: An 18-month interim analysis of a non-randomized open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|13209-41-1|MSDS [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
